NADPH tetrasodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H31N7NaO17P3 |
|---|---|
Poids moléculaire |
769.4 g/mol |
Nom IUPAC |
sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;hydride |
InChI |
InChI=1S/C21H30N7O17P3.Na.H/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;/q;+1;-1/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
Clé InChI |
HNUJDTCIEPLKGS-WUEGHLCSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NADPH Tetrasodium Salt: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and critical biological roles of β-Nicotinamide adenine dinucleotide phosphate, reduced form, tetrasodium salt (NADPH-Na4). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this essential coenzyme in their work.
Core Chemical and Physical Properties
NADPH tetrasodium salt is a ubiquitous coenzyme that functions as a primary electron donor in a wide array of anabolic reactions.[1][2][3] Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₇Na₄O₁₇P₃[1][4][5][6][7] |
| Molecular Weight | 833.35 g/mol [1][4][6][7][8] |
| CAS Number | 2646-71-1[1][4][5][6][9] |
| IUPAC Name | Tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate[8] |
| Appearance | White to slightly yellowish amorphous powder[10] |
| Solubility | Soluble in water (up to 50 mg/mL)[4][6][11]. Insoluble in DMSO and Ethanol[12]. |
| Storage Conditions | Store at -20°C[4][6][11]. Stock solutions are stable for up to 2 months at -20°C[6][13]. |
| Purity | Typically ≥93% (HPLC)[4][7][11] |
Chemical Structure
NADPH is a complex molecule composed of two nucleotide units joined by a pyrophosphate bridge. One nucleotide contains an adenine base, while the other contains a nicotinamide group. The reduced form, NADPH, carries a hydride ion (H⁻) at the C4 position of the nicotinamide ring, which it can donate in reductive biosynthesis reactions. The molecule's structure includes a phosphate group attached to the 2' position of the ribose sugar of the adenosine moiety, distinguishing it from NADH.
Experimental Protocols for Characterization and Quantification
Accurate characterization and quantification of NADPH are crucial for reliable experimental outcomes. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is a robust method for determining the purity of this compound and separating it from potential impurities like NADP⁺, NADH, and nicotinamide.
Methodology:
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at 340 nm (for NADPH) and 260 nm (for both NADPH and potential impurities).
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute compounds of increasing hydrophobicity. An example gradient is:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 80% A, 20% B
-
20-25 min: Hold at 80% A, 20% B
-
25-30 min: Return to 100% A and re-equilibrate.
-
-
Data Analysis: Purity is calculated based on the area percentage of the NADPH peak relative to the total peak area at 260 nm.
Enzymatic Assay for Functional Quantification
This spectrophotometric method quantifies the amount of functionally active NADPH by measuring its consumption in an enzyme-catalyzed reaction.
Methodology:
-
Principle: The concentration of NADPH is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of the reduced coenzyme, as it is oxidized to NADP⁺ by a specific enzyme. The molar extinction coefficient for NADPH at 340 nm is 6,220 L·mol⁻¹·cm⁻¹.
-
Reagents:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
A suitable enzyme that utilizes NADPH as a cofactor (e.g., glutathione reductase).
-
The corresponding substrate for the chosen enzyme (e.g., oxidized glutathione, GSSG).
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the substrate.
-
Add a known volume of the this compound solution to be tested.
-
Measure the initial absorbance at 340 nm (A_initial).
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 340 nm until the reaction is complete or for a defined period.
-
Measure the final absorbance at 340 nm (A_final).
-
-
Calculation: The concentration of functional NADPH is calculated using the Beer-Lambert law: Concentration = (A_initial - A_final) / (ε * l), where ε is the molar extinction coefficient and l is the path length of the cuvette.
Mass Spectrometry (MS) for Identification and Quantification
Liquid chromatography-mass spectrometry (LC-MS) provides high specificity and sensitivity for the identification and quantification of NADPH.
Methodology:
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive).
-
Chromatography: Ion-exchange chromatography is effective for separating NADH and NADPH. A Dionex IonPac AS20 anion-exchange column with a potassium hydroxide eluent gradient can be used.
-
Sample Preparation: Extraction from biological samples is often performed using a cold solvent mixture such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid to minimize interconversion between the oxidized and reduced forms.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode can be employed to detect the specific mass-to-charge ratio (m/z) of NADPH.
-
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ³¹P NMR are powerful tools for confirming the chemical structure of NADPH and detecting impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Dissolve the this compound in a suitable deuterated solvent, such as D₂O, with a known reference standard (e.g., DSS or TSP).
-
Acquisition:
-
¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key signals include those from the nicotinamide, adenine, and ribose protons.
-
³¹P NMR: A proton-decoupled ³¹P experiment will show signals for the three phosphate groups, providing information about their chemical environment.
-
-
Data Analysis: The chemical shifts and coupling constants of the observed signals are compared to known values for NADPH to confirm its identity and assess purity.
Biological Signaling Pathways and Experimental Workflows
NADPH is a central molecule in cellular metabolism, participating in numerous pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key roles and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Enzyme Activity Measurement of Mevaldate Reductase (NADPH) Using Spectrophotometric Assays [creative-enzymes.com]
- 4. benchchem.com [benchchem.com]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
The Dichotomy of Nicotinamide Adenine Dinucleotide Coenzymes: A Technical Guide to NADPH and NADH in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine dinucleotide (NAD) and its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (NADP), are fundamental coenzymes in cellular metabolism. In their reduced forms, NADH and NADPH, respectively, they are critical carriers of electrons. Despite their structural similarity, their roles within biological systems are distinct and meticulously segregated, a division that is crucial for maintaining cellular homeostasis and function. This technical guide provides an in-depth exploration of the core differences between NADPH and NADH, offering quantitative data, detailed experimental protocols, and visual representations of their involvement in key signaling pathways.
Core Distinctions: Structure and Function
The primary structural difference between NADH and NADPH is the presence of an additional phosphate group on the 2'-hydroxyl of the ribose moiety of the adenosine portion of NADPH. This seemingly minor modification is the cornerstone of their functional divergence, as it allows for specific recognition by different classes of enzymes.[1]
NADH is predominantly involved in catabolic reactions , acting as an oxidizing agent in its oxidized form (NAD+). It plays a central role in cellular respiration, where it shuttles electrons from the breakdown of glucose and fatty acids to the electron transport chain, ultimately driving the synthesis of ATP.[2] The cellular environment typically maintains a high NAD+/NADH ratio, favoring oxidative processes.[3]
NADPH , conversely, is the primary reducing agent in anabolic (biosynthetic) reactions . Its reduced form is crucial for the synthesis of fatty acids, cholesterol, and nucleotides. Furthermore, NADPH is indispensable for antioxidant defense systems, providing the reducing power for enzymes like glutathione reductase and thioredoxin reductase.[4] To facilitate its role as a potent reducing agent, the cell maintains a high NADPH/NADP+ ratio.[3]
Quantitative Comparison of NADPH and NADH
The distinct roles of NADPH and NADH are reflected in their cellular concentrations and redox potentials. The following tables summarize key quantitative data for easy comparison.
| Parameter | NADPH | NADH | Reference(s) |
| Primary Role | Anabolic Reactions (Reductive Biosynthesis) | Catabolic Reactions (ATP Production) | [2] |
| Key Pathways | Pentose Phosphate Pathway, Photosynthesis | Glycolysis, Krebs Cycle, Beta-oxidation | [2][4] |
| Cellular Ratio | High [NADPH]/[NADP+] | High [NAD+]/[NADH] | [3] |
| Typical Cytosolic [Reduced Form] | ~3 µM | Significantly lower than NAD+ | [5] |
| Typical Mitochondrial [Reduced Form] | ~37 µM | Varies, but lower than NAD+ | [5] |
| Parameter | NADP+/NADPH Couple | NAD+/NADH Couple | Reference(s) |
| Standard Redox Potential (E°') | -0.320 V | -0.320 V | |
| Physiological Redox Potential | ~ -0.370 V | ~ -0.280 V |
Key Metabolic and Signaling Pathways
The distinct metabolic pathways that produce and consume NADPH and NADH are central to their specialized functions.
NADPH Production: The Pentose Phosphate Pathway
The primary route for NADPH generation in non-photosynthetic organisms is the pentose phosphate pathway (PPP). This pathway runs parallel to glycolysis and is crucial for providing the reducing equivalents for biosynthetic reactions and for protection against oxidative stress.
NADPH in Oxidative Stress: The NADPH Oxidase (NOX) Pathway
NADPH is the essential electron donor for the NADPH oxidase (NOX) enzyme complex, which generates superoxide radicals. While crucial for immune defense, dysregulation of NOX activity is implicated in various pathologies characterized by oxidative stress.
NADPH in Antioxidant Defense: Glutathione and Thioredoxin Systems
NADPH is critical for maintaining the reduced state of two major antioxidant systems in the cell: the glutathione system and the thioredoxin system. These systems are essential for detoxifying reactive oxygen species (ROS) and repairing oxidative damage.
Experimental Protocols for Quantification
Accurate quantification of NADPH and NADH is essential for studying cellular metabolism and redox state. Below are detailed methodologies for common experimental approaches.
Sample Preparation: Extraction of NAD(P)H
A critical first step for accurate measurement is the proper extraction of NAD(P)H from biological samples, minimizing degradation and interconversion of the oxidized and reduced forms.
Materials:
-
Acid Extraction Buffer (for NAD+ and NADP+): 0.1 M HCl
-
Alkaline Extraction Buffer (for NADH and NADPH): 0.1 M NaOH
-
Neutralization Buffer: 1 M Tris-HCl, pH 7.5
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
Procedure for Cultured Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add 200 µL of ice-cold Acid or Alkaline Extraction Buffer per 10^6 cells and scrape the cells. For suspension cells, pellet the cells and resuspend in the appropriate extraction buffer.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate the samples on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean tube.
-
Neutralize the acidic extracts with an appropriate volume of Neutralization Buffer to a pH of ~7.0-7.5. Neutralize the alkaline extracts with an appropriate volume of 0.1 M HCl.
-
The extracts are now ready for quantification.
Procedure for Tissue Samples:
-
Excise the tissue and immediately wash with ice-cold PBS to remove any blood.
-
Weigh the tissue (typically 10-20 mg).
-
Add 10 volumes of ice-cold Acid or Alkaline Extraction Buffer (e.g., 200 µL for 20 mg of tissue).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Follow steps 4-8 from the cultured cell procedure.
Spectrophotometric Assay
This method relies on the difference in the ultraviolet absorption spectra of the oxidized and reduced forms of the coenzymes. NADH and NADPH have a characteristic absorbance peak at 340 nm, while NAD+ and NADP+ do not.
Materials:
-
UV-transparent cuvettes or microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Enzymes and substrates specific for NAD(P)H-dependent reactions (e.g., lactate dehydrogenase for NADH, glucose-6-phosphate dehydrogenase for NADPH).
General Procedure:
-
To a cuvette or well, add the appropriate buffer, the specific enzyme, and the substrate.
-
Add a known volume of the prepared sample extract.
-
Measure the absorbance at 340 nm before and after the addition of the sample.
-
The change in absorbance is proportional to the concentration of NADH or NADPH in the sample.
-
Quantify the concentration using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹).
Enzymatic Cycling Assay
This is a highly sensitive method that amplifies the signal by repeatedly cycling between the oxidized and reduced forms of the coenzyme, leading to the accumulation of a detectable product.
Materials:
-
96-well microplate
-
Microplate reader (colorimetric or fluorometric)
-
Cycling Reagent: Contains a cycling enzyme (e.g., glucose-6-phosphate dehydrogenase), a substrate (e.g., glucose-6-phosphate), a redox indicator dye (e.g., WST-1 or resazurin), and a diaphorase.
-
NADPH or NADH standards
Procedure:
-
Prepare a standard curve using known concentrations of NADPH or NADH.
-
Add a small volume (e.g., 10-20 µL) of the prepared sample extracts and standards to the wells of a 96-well plate.
-
Add the Cycling Reagent to each well to initiate the reaction.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the concentration of NAD(P)H in the samples by comparing their readings to the standard curve.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust and specific method for separating and quantifying all four forms (NAD+, NADH, NADP+, and NADPH) in a single run.
Materials:
-
HPLC system with a UV or diode-array detector
-
Reversed-phase C18 column
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0
-
Mobile Phase B: 100% Methanol
-
Standards for NAD+, NADH, NADP+, and NADPH
Procedure:
-
Prepare a standard curve with a mixture of the four standards at known concentrations.
-
Filter the prepared sample extracts through a 0.22 µm syringe filter.
-
Inject a known volume of the sample or standard onto the HPLC column.
-
Separate the compounds using a gradient elution program, for example:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B
-
15-20 min: 80% Mobile Phase A / 20% Mobile Phase B
-
20-25 min: Linear gradient back to 100% Mobile Phase A
-
25-30 min: 100% Mobile Phase A (re-equilibration)
-
-
Detect the compounds by their absorbance at 260 nm.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
Conclusion
The distinct roles of NADPH and NADH in biological systems are a testament to the elegance and specificity of cellular metabolism. While NADH is intrinsically linked to energy production through catabolism, NADPH is the primary currency of reducing power for biosynthesis and antioxidant defense. This functional segregation, enabled by a single phosphate group, allows for independent regulation of these two critical processes. For researchers in the life sciences and professionals in drug development, a thorough understanding of the differences between these coenzymes, their metabolic pathways, and the methods for their quantification is paramount for elucidating disease mechanisms and developing novel therapeutic strategies that target cellular metabolism and redox balance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. NAD/NADH and NADP/NADPH | AAT Bioquest [aatbio.com]
- 4. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]
The Central Role of NADPH Tetrasodium Salt as an Electron Donor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide Adenine Dinucleotide Phosphate, in its reduced form (NADPH), is a fundamental coenzyme essential for life, acting as the primary electron donor in a vast array of biosynthetic and detoxification reactions.[1] The tetrasodium salt is the stable, water-soluble form of NADPH commonly utilized in research and clinical assays.[1] This guide provides an in-depth exploration of NADPH's metabolic functions, its production and consumption pathways, quantitative data, and the experimental protocols used by researchers, scientists, and drug development professionals to investigate its role in cellular health and disease.
Core Metabolic Roles of NADPH
Unlike its counterpart NADH, which is primarily used for ATP generation, NADPH's principal function is to provide the reducing power (in the form of hydride ions) for anabolic processes and antioxidant defense.[1][2]
Reductive Biosynthesis: NADPH is the indispensable reducing agent for numerous anabolic pathways.[3][4] This includes the synthesis of fatty acids, cholesterol, steroids, and nucleic acids.[3][5] These processes are critical for building cellular structures, signaling molecules, and genetic material.
Antioxidant Defense: It plays a pivotal role in protecting cells from the damaging effects of reactive oxygen species (ROS).[2][3] NADPH is the electron donor for glutathione reductase, an enzyme that regenerates reduced glutathione (GSH) from its oxidized state (GSSG).[2][6] GSH is a major cellular antioxidant that directly neutralizes ROS and is a cofactor for glutathione peroxidases.[2]
Phagocytic Respiratory Burst: In immune cells like neutrophils and macrophages, the enzyme NADPH oxidase uses NADPH to generate superoxide radicals.[1][2] These radicals are essential for destroying invading pathogens.[2]
Drug Metabolism: The cytochrome P450 monooxygenase system, crucial for the metabolism of a wide range of xenobiotics, including many drugs, relies on NADPH as the electron donor to activate molecular oxygen.[7][8]
Major Pathways of NADPH Production
The cellular pool of NADPH is primarily maintained through the following metabolic pathways:
-
Pentose Phosphate Pathway (PPP): This is the major source of NADPH in most animal cells.[3][9] The oxidative phase of the PPP, catalyzed by glucose-6-phosphate dehydrogenase (G6PDH) and 6-phosphogluconate dehydrogenase, generates two molecules of NADPH for each molecule of glucose-6-phosphate that is metabolized.[5][10]
-
NADP+-dependent Malic Enzyme: This enzyme catalyzes the oxidative decarboxylation of malate to pyruvate, with the concomitant reduction of NADP+ to NADPH.[5]
-
NADP+-dependent Isocitrate Dehydrogenase: Found in both the mitochondria and the cytosol, this enzyme converts isocitrate to α-ketoglutarate, generating NADPH in the process.[3][5]
-
Serine-Folate Metabolism: One-carbon metabolism, involving the enzymes serine hydroxymethyltransferase and methylenetetrahydrofolate dehydrogenase, also contributes to the cellular NADPH pool in both the cytosol and mitochondria.[11]
Quantitative Data
The following tables summarize key quantitative parameters related to NADPH.
Table 1: Physicochemical Properties of NADPH Tetrasodium Salt
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₇Na₄O₁₇P₃ | [12][13] |
| Molecular Weight | 833.35 g/mol | |
| CAS Number | 2646-71-1 | [12][13] |
| Appearance | White to slightly yellowish amorphous powder | [12] |
| Solubility in Water | 50 mg/mL | [12] |
Table 2: Redox Potential and Cellular Ratios
| Parameter | Typical Cellular Value | Significance | Reference |
| Standard Redox Potential (E₀') | -0.32 V | Provides a strong driving force for reductive biosynthesis. | [2] |
| Cytosolic NADP+/NADPH Ratio | ~0.1 | Favors reductive biosynthetic reactions. | [2] |
| Mitochondrial NADP+/NADPH Ratio | Varies with metabolic state | Crucial for antioxidant defense within the mitochondria. | [14] |
Table 3: Kinetic Parameters of Key NADPH-Dependent Enzymes
| Enzyme | Substrate(s) | K_m (NADPH) | V_max | Reference |
| Glutathione Reductase | GSSG | 5-10 µM | Varies | [2] |
| Cytochrome P450 Reductase | Cytochrome P450 | 1-5 µM | Varies | [7] |
| Nitric Oxide Synthase | L-arginine, O₂ | 1-10 µM | Varies | [15] |
| NADPH Oxidase 2 (Nox2) | O₂ | 30-50 µM | Varies | [16] |
Experimental Protocols
Protocol 1: In Vitro Assay of NADPH-Dependent Cytochrome P450 Activity
This protocol outlines a general method for determining the activity of a specific cytochrome P450 (CYP) enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP3A4)
-
Liver microsomes (as an alternative enzyme source)
-
Fluorogenic CYP substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin for CYP3A4)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound
-
NADPH regeneration system (optional, for longer incubations)[17][18]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a master mix containing the potassium phosphate buffer, the CYP enzyme or microsomes, and the fluorogenic substrate at their final desired concentrations.
-
Aliquot the master mix into the wells of the 96-well plate.
-
To initiate the reaction, add a solution of this compound to each well to achieve a final concentration of 1 mM. For control wells, add an equal volume of buffer without NADPH.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
The NADPH-dependent activity is the difference between the rate in the presence and absence of NADPH.
Protocol 2: Quantification of Cellular NADPH Levels
This protocol describes a colorimetric enzymatic cycling assay for the quantification of NADPH in cell lysates.[1]
Materials:
-
Cultured cells
-
Extraction buffer (e.g., 0.1 M NaOH with 0.5% dodecyltrimethylammonium bromide)
-
Neutralization buffer (e.g., 0.1 M HCl)
-
NADPH standard solutions
-
Assay buffer (e.g., Tris buffer, pH 8.0)
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Diaphorase
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 565 nm
Procedure:
-
Cell Lysis: Harvest cells and lyse them in the extraction buffer.
-
Neutralization: Neutralize the lysate with the neutralization buffer.
-
Standard Curve: Prepare a series of NADPH standards of known concentrations.
-
Reaction Setup: In a 96-well plate, add the cell lysate samples and NADPH standards.
-
Assay Mix: Prepare an assay mix containing the assay buffer, G6P, G6PDH, MTT, and diaphorase.
-
Initiate Reaction: Add the assay mix to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the absorbance at 565 nm.
-
Calculation: Determine the NADPH concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
Glutathione and Thioredoxin Antioxidant Systems
NADPH is the ultimate source of reducing power for the two major antioxidant systems in the cell: the glutathione system and the thioredoxin system.[19] These systems are essential for detoxifying ROS and maintaining a reduced intracellular environment.
Caption: The central role of NADPH in regenerating the glutathione and thioredoxin antioxidant systems.
NADPH Oxidase (NOX) Signaling Pathway
NADPH oxidases are a family of enzymes that transfer electrons from NADPH to molecular oxygen to produce the superoxide anion (O₂⁻), a reactive oxygen species (ROS).[19] While high levels of ROS are damaging, at low concentrations, they act as critical second messengers in a variety of signaling pathways.
Caption: Activation of the NADPH oxidase (NOX) complex at the plasma membrane.
A Generalized Workflow for the Quantification of Cellular NADPH Levels
The following diagram outlines a typical workflow for the extraction and quantification of cellular NADPH.[19]
Caption: A generalized workflow for the quantification of cellular NADPH levels.
Conclusion
The redox potential of NADPH is a cornerstone of cellular metabolism, providing the reducing power necessary for biosynthesis and the maintenance of a robust antioxidant defense.[19] Its tight regulation and compartmentalization underscore its critical importance in cellular health. For researchers in drug development, understanding the role of NADPH is paramount, as many therapeutic agents can influence or be influenced by NADPH-dependent metabolic pathways. The protocols and data presented in this guide provide a framework for investigating the multifaceted functions of this essential electron donor.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. NADPH—The Forgotten Reducing Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Introduction and Application_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. NADPH: Reductive Biosynthesis and Cellular Redox Control - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Frontiers | NADPH-generating dehydrogenases: their role in the mechanism of protection against nitro-oxidative stress induced by adverse environmental conditions [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. custombiotech.roche.com [custombiotech.roche.com]
- 13. This compound, 100 mg, CAS No. 2646-71-1 | Coenzymes | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 14. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Constitutive NADPH-Dependent Electron Transferase Activity of the Nox4 Dehydrogenase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NADPH Regeneration System [promega.com]
- 18. bioivt.com [bioivt.com]
- 19. benchchem.com [benchchem.com]
The Indispensable Role of NADPH: A Technical Guide to its Biosynthesis and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental coenzyme essential for a vast array of life-sustaining processes. Its primary role as the principal electron donor in reductive biosynthesis and antioxidant defense systems positions it as a critical regulator of cellular homeostasis and a key player in various pathological states. This technical guide provides an in-depth exploration of the core biosynthetic pathways of NADPH and its intricate involvement in crucial metabolic networks, offering valuable insights for researchers, scientists, and professionals in drug development.
Biosynthesis of NADPH: A Multi-faceted Production Network
The cellular pool of NADPH is maintained through several key metabolic pathways, each with distinct subcellular localizations and regulatory mechanisms. The relative contribution of each pathway is highly dependent on cell type, metabolic state, and environmental conditions.[1][2]
The Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway (PPP) is a major source of cytosolic NADPH, accounting for approximately 60% of its production in humans.[3] This pathway runs parallel to glycolysis and is particularly active in tissues with high biosynthetic demands, such as the liver, adrenal cortex, and mammary glands.[3] The oxidative phase of the PPP is directly responsible for NADPH generation through the action of two key enzymes:
-
Glucose-6-Phosphate Dehydrogenase (G6PD) : This is the rate-limiting enzyme of the PPP and is allosterically stimulated by NADP+ and strongly inhibited by its product, NADPH.[4] The cellular ratio of NADPH to NADP+ is a primary mode of regulation for G6PD.[4]
-
6-Phosphogluconate Dehydrogenase (6PGD) : This enzyme catalyzes the subsequent step, also producing NADPH.[5]
The overall reaction for the oxidative phase of the PPP is: Glucose 6-phosphate + 2 NADP⁺ + H₂O → ribulose 5-phosphate + 2 NADPH + 2 H⁺ + CO₂[3]
Malic Enzyme
Malic enzymes catalyze the oxidative decarboxylation of malate to pyruvate, concomitantly reducing NADP+ to NADPH.[6] These enzymes are found in both the cytosol and mitochondria.
-
Cytosolic NADP+-dependent Malic Enzyme (ME1) : This isoform is particularly important for providing NADPH for fatty acid synthesis.[5]
-
Mitochondrial NADP+-dependent Malic Enzyme (ME2) : Contributes to the mitochondrial NADPH pool.[7]
The activity of malic enzyme can be induced by an increase in NADPH consumption, for instance, during detoxification processes.[8]
Isocitrate Dehydrogenase
NADP+-dependent isocitrate dehydrogenases (IDH) are another significant source of NADPH, with isoforms located in the cytosol and mitochondria. These enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate.[9][10]
-
Cytosolic Isocitrate Dehydrogenase (IDH1) : Contributes to the cytosolic NADPH pool.[9]
-
Mitochondrial Isocitrate Dehydrogenase (IDH2) : A major provider of NADPH for the mitochondrial antioxidant defense system.[9][11]
The activity of these enzymes is crucial for maintaining the redox balance within their respective compartments.
Other Sources of NADPH
While the PPP, malic enzyme, and isocitrate dehydrogenase are the primary sources, other pathways also contribute to the cellular NADPH pool, including folate metabolism in the cytosol and mitochondria.[12][13]
Core Metabolic Pathways Utilizing NADPH
NADPH provides the reducing power for a multitude of anabolic and detoxification pathways, making it indispensable for cell growth, proliferation, and survival.
Reductive Biosynthesis
The synthesis of fatty acids from acetyl-CoA is a highly reductive process that relies on a continuous supply of NADPH.[14][15] The reducing equivalents provided by NADPH are essential for the sequential reduction of the growing fatty acid chain.[14] The primary sources of NADPH for this pathway are the pentose phosphate pathway and the cytosolic malic enzyme.[6][15]
Similar to fatty acid synthesis, the biosynthesis of cholesterol and steroid hormones from acetyl-CoA requires significant amounts of NADPH as a reductant.[5] NADPH is utilized by various enzymes in this complex pathway, including HMG-CoA reductase.
The production of deoxyribonucleotides from ribonucleotides, a critical step for DNA replication and repair, is catalyzed by ribonucleotide reductase. This enzyme requires the reducing power of thioredoxin, which is in turn reduced by thioredoxin reductase in an NADPH-dependent manner.
Detoxification and Antioxidant Defense
NADPH is paramount for maintaining a reduced pool of glutathione (GSH), a major cellular antioxidant. Glutathione reductase utilizes NADPH to reduce oxidized glutathione (GSSG) back to its reduced form, GSH.[16] GSH is then used by glutathione peroxidases to detoxify reactive oxygen species (ROS) such as hydrogen peroxide.[17]
The thioredoxin system, another key antioxidant pathway, also relies on NADPH. Thioredoxin reductase, an NADPH-dependent enzyme, maintains thioredoxin in its reduced state. Reduced thioredoxin is then able to reduce oxidized proteins and other molecules, thereby mitigating oxidative damage.
The cytochrome P450 (CYP) enzyme system, located primarily in the endoplasmic reticulum, is essential for the metabolism of a wide range of endogenous and exogenous compounds, including drugs and toxins.[18] Cytochrome P450 reductase, an NADPH-dependent flavoprotein, is the obligate electron donor for microsomal CYP enzymes, transferring electrons from NADPH to the P450 catalytic cycle.[19][20][21]
Nitric Oxide Synthesis
Nitric oxide (NO), a critical signaling molecule involved in various physiological processes, is synthesized from L-arginine by nitric oxide synthases (NOS).[22][23] All isoforms of NOS are NADPH-dependent enzymes, requiring NADPH to donate electrons for the five-electron oxidation of L-arginine to produce NO and L-citrulline.[22][23]
Phagocytic Respiratory Burst
In phagocytic immune cells, NADPH oxidase utilizes NADPH to generate a burst of superoxide radicals.[24] This "respiratory burst" is a crucial component of the innate immune response, as the generated ROS are highly effective at killing invading pathogens.[25][26][27]
Quantitative Data on NADPH Metabolism
The following tables summarize key quantitative data related to the enzymes and molecules involved in NADPH metabolism.
| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | Reference |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pig Liver | NADP | 4.8 | [3][22] |
| Pig Liver | Glucose-6-Phosphate | 36 | [3][22] | |
| Human Placenta | NADP | 20 ± 10 | [28] | |
| Human Placenta | Glucose-6-Phosphate | 40 ± 8 | [28] | |
| Human Erythrocyte | NADP | 11 | ||
| Human Erythrocyte | Glucose-6-Phosphate | 43 | ||
| 6-Phosphogluconate Dehydrogenase (6PGD) | Rat Small Intestine | NADP | 53.03 ± 1.99 | [10] |
| Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | [10] | |
| Malic Enzyme (NADP+-dependent) | Tobacco Leaves | NADP+ | - | [11] |
| Tobacco Leaves | L-malate | - | [11] | |
| Human Breast (Normal) | NADP | 17.5 ± 5.4 | [1] | |
| Human Breast (Normal) | Malate | 12,780 ± 4,730 | [1] | |
| Human Breast (Cancer) | NADP | 22 ± 4 | [1] | |
| Human Breast (Cancer) | Malate | 6,020 ± 1,600 | [1] | |
| Isocitrate Dehydrogenase (NADP+-dependent) | Bovine Adrenals | NADP | 3.6 - 9 | |
| Bovine Adrenals | D,L-isocitrate | 2.3 and 63 | ||
| Bovine Adrenals | 2-oxoglutarate | 120 | ||
| Bovine Adrenals | NADPH | 10 | ||
| Glutathione Reductase | Yeast | NADPH | 4 - 9 | [20] |
| Yeast | GSSG | 55 - 65 | [20] | |
| Human Erythrocyte | NADPH | 4 - 9 | [20] | |
| Human Erythrocyte | GSSG | 55 - 65 | [20] |
Table 1: Michaelis-Menten Constants (K_m_) for Key Enzymes in NADPH Metabolism. K_m_ values are indicative of the substrate concentration at which the enzyme reaches half of its maximum velocity. These values can vary depending on the organism, tissue, and experimental conditions.
| Cell Type / Tissue | NADPH (µM) | NADP+ (µM) | NADPH/NADP+ Ratio | Reference |
| Liver Cytosol | - | - | ~100:1 | [4] |
| HCT116 Cells | 49.7 ± 3.8 | 4.9 ± 0.2 | ~10 | - |
Table 2: Cellular Concentrations and Ratios of NADPH and NADP+. The ratio of NADPH to NADP+ is a critical indicator of the cellular redox state. A high ratio signifies a highly reducing environment.
Experimental Protocols
Accurate measurement of NADPH levels and the activity of related enzymes is crucial for studying cellular metabolism and redox state. Below are detailed methodologies for key experiments.
Measurement of NADP+/NADPH Ratio
This is a highly sensitive method for quantifying NADP+ and NADPH. The principle involves a cycling reaction where a small amount of NADP(H) leads to the formation of a large amount of a detectable product.
Materials:
-
NADP+ and NADPH Extraction Buffers (Acidic for NADP+, Basic for NADPH)
-
Assay Buffer
-
Enzyme mix (e.g., Glucose Dehydrogenase)
-
Substrate (e.g., Glucose)
-
Chromogen or Fluorogenic Probe (e.g., MTT or Resazurin)
-
NADP+ Standard
-
96-well microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in the appropriate extraction buffer.
-
For NADP+ measurement, use an acidic extraction buffer (e.g., 0.2 M HCl) to destroy NADPH. Heat at 60°C for 30 minutes, then neutralize.
-
For NADPH measurement, use a basic extraction buffer (e.g., 0.2 M NaOH) to destroy NADP+. Heat at 60°C for 30 minutes, then neutralize.
-
For total NADP(H), extract with a neutral buffer.
-
-
Standard Curve Preparation: Prepare a series of NADP+ standards of known concentrations.
-
Assay Reaction:
-
Add samples and standards to a 96-well plate.
-
Add the reaction mixture containing the assay buffer, enzyme, substrate, and probe to each well.
-
-
Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 15-60 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Calculation: Determine the concentration of NADP+ and/or NADPH in the samples by comparing their readings to the standard curve. The NADP+/NADPH ratio can then be calculated.
LC-MS offers high specificity and sensitivity for the direct quantification of NADP+ and NADPH.
Materials:
-
LC-MS system
-
Appropriate chromatography column (e.g., C18)
-
Mobile phases (e.g., ammonium acetate in water and acetonitrile)
-
Isotope-labeled internal standards (e.g., ¹³C-NADP+, D-NADPH)
-
Extraction solvent (e.g., 80% methanol)
Procedure:
-
Sample Extraction:
-
Quench metabolism rapidly (e.g., with liquid nitrogen).
-
Extract metabolites with a cold extraction solvent containing internal standards.
-
Centrifuge to remove debris.
-
-
LC Separation:
-
Inject the supernatant onto the LC column.
-
Separate NADP+ and NADPH using a suitable gradient of mobile phases.
-
-
MS Detection:
-
Detect and quantify NADP+ and NADPH based on their specific mass-to-charge ratios (m/z).
-
-
Data Analysis:
-
Calculate the concentrations of NADP+ and NADPH by comparing the peak areas of the endogenous molecules to those of the isotope-labeled internal standards.
-
Enzyme Activity Assays
The activity of NADPH-producing and -consuming enzymes is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the change in NADPH concentration.
Principle: The rate of NADPH production is measured by the increase in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (pH ~7.8)
-
MgCl₂
-
NADP+ solution
-
Glucose-6-phosphate solution
-
Sample (cell or tissue lysate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADP+.
-
Add the sample to the reaction mixture and incubate to establish a baseline.
-
Initiate the reaction by adding glucose-6-phosphate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the G6PD activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Principle: Similar to the G6PD assay, the production of NADPH is monitored at 340 nm.
Materials:
-
Triethanolamine buffer (pH ~7.4)
-
L-Malic acid solution
-
NADP+ solution
-
MnCl₂ or MgCl₂ solution
-
Sample
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, L-malic acid, NADP+, and the divalent cation.[5]
-
Add the sample and record the baseline.
-
Initiate the reaction by adding the final component (often the enzyme sample).
-
Measure the increase in absorbance at 340 nm.
-
Calculate the enzyme activity.
Principle: The rate of NADPH formation is measured by the increase in absorbance at 340 nm.
Materials:
-
Buffer (e.g., HEPES, pH ~7.5)
-
Isocitrate solution
-
NADP+ solution
-
Divalent cation (e.g., MnCl₂ or MgCl₂)
-
Sample
-
Spectrophotometer
Procedure:
-
Combine the buffer, isocitrate, NADP+, and divalent cation in a cuvette.[9]
-
Add the sample to start the reaction.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate the IDH activity.
Principle: The rate of NADPH consumption is measured by the decrease in absorbance at 340 nm.
Materials:
-
Phosphate buffer (pH ~7.6)
-
EDTA
-
Oxidized glutathione (GSSG) solution
-
NADPH solution
-
Sample
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, EDTA, and GSSG.[6]
-
Add the sample and allow it to equilibrate.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the GR activity.
Visualizing NADPH-Related Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the core biosynthetic and metabolic pathways involving NADPH.
Figure 1: Major NADPH Biosynthesis Pathways in the Cytosol and Mitochondria.
References
- 1. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 2. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. oxfordbiomed.com [oxfordbiomed.com]
- 7. Mitochondrial Malic Enzyme (ME2) In Pancreatic Islets of the Human, Rat and Mouse and Clonal Insulinoma Cells: Simple Enzyme Assay For Mitochondrial Malic Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [en.bio-protocol.org]
- 13. Quantitative flux analysis reveals folate-dependent NADPH production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gene.pku.edu.cn [gene.pku.edu.cn]
- 15. promega.com [promega.com]
- 16. Measurement of glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. ftb.com.hr [ftb.com.hr]
- 24. Regulation of the pentose phosphate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. med.libretexts.org [med.libretexts.org]
- 26. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of NADPH in Antioxidant Defense and ROS Neutralization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide phosphate (NADPH) is a central figure in cellular redox homeostasis, serving as the primary currency of reducing power. Beyond its fundamental roles in anabolic pathways, NADPH is a cornerstone of the cellular antioxidant defense system. It is indispensable for the regeneration of key antioxidant molecules, acts as a critical cofactor for a suite of antioxidant enzymes, and is implicated in direct radical scavenging activities. This technical guide provides an in-depth exploration of the multifaceted functions of NADPH in neutralizing reactive oxygen species (ROS), offering a comprehensive overview of the underlying biochemical pathways, quantitative data on relevant cellular parameters, detailed experimental protocols for assessing the NADPH-dependent antioxidant system, and visual representations of the key signaling and metabolic networks. This document is intended to be a vital resource for researchers and professionals investigating oxidative stress-related pathologies and developing novel therapeutic strategies that target these pathways.
Core Functions of NADPH in Antioxidant Defense
The contribution of NADPH to the cellular defense against oxidative damage is multifaceted and can be categorized into three primary functions:
-
Regeneration of Primary Antioxidants: NADPH is the essential electron donor for the regeneration of two of the most important low-molecular-weight antioxidants in the cell: glutathione and thioredoxin.[1] These systems are central to maintaining a reducing intracellular environment and detoxifying a wide range of ROS.[2]
-
Cofactor for Antioxidant Enzymes: NADPH serves as a direct cofactor for several enzymes that are integral to the detoxification of ROS and the repair of oxidative damage.[3]
-
Paradoxical Role in ROS Production for Signaling: In a controlled manner, NADPH is also the substrate for NADPH oxidases (NOX), enzymes that intentionally generate ROS.[4][5] These ROS molecules act as second messengers in a variety of cellular signaling pathways.[2][6][7]
Regeneration of Glutathione
The glutathione system is a critical component of cellular antioxidant defense. Reduced glutathione (GSH) is a tripeptide that can directly scavenge free radicals and is a crucial substrate for glutathione peroxidases (GPxs), which neutralize hydrogen peroxide and lipid peroxides.[8] The regeneration of GSH from its oxidized form, glutathione disulfide (GSSG), is catalyzed by the NADPH-dependent enzyme glutathione reductase (GR).[9][10] A depletion of NADPH leads to an accumulation of GSSG, severely impairing the cell's capacity to mitigate oxidative stress.[11]
The Thioredoxin System
The thioredoxin (Trx) system is another major cellular antioxidant system that relies on NADPH. Thioredoxin reductase (TrxR), a flavoprotein, catalyzes the reduction of oxidized thioredoxin (Trx-S2) to its active dithiol form (Trx-(SH)2) using NADPH as the electron donor.[2][9][12] Reduced thioredoxin is a key electron donor for peroxiredoxins (Prxs), a ubiquitous family of enzymes that play a critical role in reducing hydrogen peroxide, peroxynitrite, and organic hydroperoxides.[13]
Production of NADPH for Antioxidant Defense
The primary and most well-established source of NADPH for antioxidant defense is the pentose phosphate pathway (PPP) .[3][14] This metabolic pathway branches from glycolysis at glucose-6-phosphate. The oxidative phase of the PPP, initiated by the enzyme glucose-6-phosphate dehydrogenase (G6PD), generates two molecules of NADPH for each molecule of glucose-6-phosphate that is metabolized.[3] In cells exposed to high levels of oxidative stress, a significant portion of glucose consumption can be directed to the PPP to ensure an adequate supply of NADPH.[13]
Other cytosolic enzymes that contribute to the NADPH pool include:
While these enzymes can support cell growth, the PPP is uniquely required to maintain a normal NADPH/NADP+ ratio and support folate metabolism.[7][8]
NADPH-Dependent Enzymes in Antioxidant Defense
Beyond the regeneration of glutathione and thioredoxin, NADPH is a direct cofactor for other enzymes involved in antioxidant defense. One of the most notable is the family of NADPH oxidases (NOX) . In a seemingly paradoxical role, these enzymes intentionally generate ROS, such as superoxide anions (O2•−), by transferring an electron from NADPH to molecular oxygen.[4][5] This controlled production of ROS is crucial for various physiological processes, including host defense against pathogens and cellular signaling.[6][7] The ROS generated by NOX enzymes are subsequently detoxified by other antioxidant systems, highlighting the intricate balance of redox signaling in the cell.[2]
Quantitative Data
The following tables summarize key quantitative data related to NADPH and the antioxidant defense system.
Table 1: Cellular NADPH Concentrations and Ratios
| Parameter | Cell Type/Tissue | Condition | Value | Reference |
| Total NADPH/NADP+ | HCT116 colon cancer cells | Wild-type | ~1.0 | [8] |
| Total NADPH/NADP+ | HCT116 colon cancer cells | G6PD knockout | Significantly decreased | [8] |
| Cytosolic NADPH | General | Estimated | ~60% of total cellular NADPH | [15] |
Table 2: Kinetic Parameters of Key NADPH-Dependent Antioxidant Enzymes
| Enzyme | Substrate | Km (NADPH) | Source Organism/Tissue | Reference |
| Glutathione Reductase | GSSG | 0.309 mM | Allochromatium vinosum | [16] |
| Thioredoxin Reductase | Oxidized Thioredoxin | Not specified | Mammalian | [12] |
Signaling and Metabolic Pathways
The Pentose Phosphate Pathway and its Link to Antioxidant Defense
The following diagram illustrates the central role of the Pentose Phosphate Pathway in generating NADPH for the glutathione and thioredoxin antioxidant systems.
Caption: The Pentose Phosphate Pathway generates NADPH for antioxidant systems.
NADPH Oxidase (NOX) Signaling
This diagram depicts a simplified signaling pathway involving NADPH Oxidase activation and subsequent ROS-mediated signaling.
Caption: Simplified NADPH Oxidase (NOX) signaling pathway.
Experimental Protocols
Measurement of Cellular NADPH Levels
Principle: This protocol describes a common method for the quantification of NADP+ and NADPH using a cycling assay. The assay involves the enzymatic conversion of NADP+ to NADPH, which then reduces a substrate to produce a colored or fluorescent product. By treating samples with either acid or base, NADP+ and NADPH can be selectively degraded, allowing for their individual quantification.
Materials:
-
Extraction Buffer: 20 mM Nicotinamide, 20 mM NaHCO₃, 100 mM Na₂CO₃
-
0.1 N HCl
-
0.1 N NaOH
-
Assay Buffer (specific to the commercial kit used, e.g., Promega NADP/NADPH-Glo™ Assay)[17][18]
-
NADP+ and NADPH standards
-
96-well microplate reader (fluorometric or colorimetric)
-
Cultured cells or tissue homogenate
Procedure:
-
Sample Preparation:
-
For adherent cells, wash with cold PBS and scrape into extraction buffer.
-
For suspension cells, centrifuge and resuspend the pellet in extraction buffer.
-
For tissue, homogenize in extraction buffer on ice.
-
-
Extraction of Total NADP+/NADPH:
-
Add a defined volume of cell suspension or tissue homogenate to the extraction buffer.
-
Immediately freeze the samples and then thaw them in a water bath.
-
Centrifuge to pellet debris and collect the supernatant.[19]
-
-
Selective Measurement of NADP+:
-
To a separate aliquot of the sample, add 0.1 N HCl and incubate at 80°C for 60 minutes to destroy NADPH.
-
Neutralize the sample with assay buffer.[20]
-
-
Selective Measurement of NADPH:
-
To another aliquot of the sample, add 0.1 N NaOH and incubate at 80°C for 60 minutes to destroy NADP+.
-
Neutralize the sample with assay buffer.[20]
-
-
Assay:
-
Prepare a standard curve using known concentrations of NADP+.
-
Add samples (total, NADP+ only, and NADPH only) and standards to a 96-well plate.
-
Add the assay reagent (containing the cycling enzymes and substrate) to each well.
-
Incubate at room temperature for the time specified by the kit manufacturer (e.g., 30-60 minutes).[17]
-
Read the fluorescence (e.g., Ex/Em = 530-570/590-600 nm) or absorbance.[20]
-
-
Calculation:
-
Determine the concentrations of total NADP+/NADPH, NADP+, and NADPH from the standard curve.
-
The concentration of the non-measured form can be calculated by subtraction.
-
Assay of Glutathione Reductase (GR) Activity
Principle: The activity of glutathione reductase is determined by measuring the rate of NADPH oxidation to NADP+, which is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA
-
NADPH solution (e.g., 0.1 mM in assay buffer)
-
GSSG solution (e.g., 1 mM in assay buffer)
-
Cell or tissue lysate
-
UV-visible spectrophotometer
Procedure:
-
Lysate Preparation: Prepare a cell or tissue lysate in a suitable lysis buffer and determine the protein concentration.
-
Assay Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the cell/tissue lysate.
-
Initiate Reaction: Start the reaction by adding the GSSG solution.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).
-
Calculation: Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹). One unit of GR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
H2DCFDA stock solution (e.g., in DMSO)
-
Cell culture medium without phenol red
-
ROS Assay Buffer (e.g., PBS)
-
ROS inducer (e.g., H₂O₂ or a chemical inducer) as a positive control
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (or other suitable format) and allow them to adhere overnight.
-
Labeling:
-
Remove the culture medium and wash the cells with ROS Assay Buffer.
-
Add H2DCFDA diluted in ROS Assay Buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[21]
-
-
Treatment:
-
Remove the H2DCFDA solution and wash the cells with ROS Assay Buffer.
-
Add the experimental compounds or ROS inducer (positive control) diluted in cell culture medium without phenol red.
-
Incubate for the desired time.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader (Ex/Em ≈ 495/529 nm).[21]
-
Alternatively, visualize the fluorescence using a microscope or quantify the percentage of fluorescent cells using a flow cytometer.
-
-
Analysis: The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Conclusion
NADPH is a linchpin in the cellular antioxidant defense network. Its fundamental roles in regenerating the primary antioxidants glutathione and thioredoxin, acting as a direct cofactor for antioxidant enzymes, and participating in controlled ROS production for signaling underscore its critical importance in maintaining redox homeostasis.[1] A comprehensive understanding of these functions, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and professionals in the fields of biology, medicine, and drug development who are investigating oxidative stress-related pathologies and developing novel therapeutic strategies. The targeting of NADPH-producing enzymes or the enzymes that utilize NADPH in antioxidant pathways represents a promising avenue for future drug development.[22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. NADPH Oxidases, Reactive Oxygen Species, and the Kidney: Friend and Foe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentose Phosphate Pathway in Growth & Antioxidant Defense - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | NADPH-generating dehydrogenases: their role in the mechanism of protection against nitro-oxidative stress induced by adverse environmental conditions [frontiersin.org]
- 5. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 6. The Importance of NADPH Oxidases and Redox Signaling in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioredoxin f1 and NADPH-Dependent Thioredoxin Reductase C Have Overlapping Functions in Regulating Photosynthetic Metabolism and Plant Growth in Response to Varying Light Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The NADPH-Dependent Thioredoxin Reductase/Thioredoxin System in Germinating Barley Seeds: Gene Expression, Protein Profiles, and Interactions between Isoforms of Thioredoxin h and Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioredoxin reductase - Wikipedia [en.wikipedia.org]
- 13. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 14. Pentose Phosphate Pathway: Enhancing Antioxidant Defense [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. jscimedcentral.com [jscimedcentral.com]
- 17. promega.com [promega.com]
- 18. NADP/NADPH-Glo™ Assay Protocol [promega.jp]
- 19. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. assaygenie.com [assaygenie.com]
- 22. NADPH Producing Enzymes as Promising Drug Targets for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Technical Guide to NADPH Tetrasodium Salt: Solubility, Appearance, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Nicotinamide Adenine Dinucleotide Phosphate, reduced form (NADPH), tetrasodium salt. The information herein is intended to support researchers, scientists, and professionals in drug development in the effective use of this critical coenzyme. This document details the solubility and appearance of NADPH tetrasodium salt, outlines experimental protocols for solubility determination, and illustrates its role in key signaling pathways.
Physical and Chemical Properties
This compound is a stable, solid form of NADPH, a ubiquitous coenzyme that serves as a primary electron donor in a multitude of anabolic reactions and antioxidant defense mechanisms.
Appearance
The physical appearance of this compound powder is consistently reported as white to slightly yellowish or yellow.[1][2]
Solubility
The solubility of this compound is a critical factor for its use in various experimental settings. The following tables summarize the quantitative data regarding its solubility in aqueous and organic solvents.
Table 1: Aqueous Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | ~50 - 100 | ~60 - 120 | Readily soluble.[2][3] |
| Water | 41.67 | 50 | - |
| Water | 35 | 42 | Sonication is recommended.[4] |
| 10 mM Tris-HCl (pH 8.0) | - | - | Recommended for stock solution preparation.[3] |
Table 2: Organic Solvent Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 1.25 mg/mL (1.5 mM)[4] |
| Ethanol | Insoluble[2] |
| Methanol | Soluble |
Experimental Protocols for Solubility Determination
Thermodynamic Solubility Assay (Shake-Flask Method)
This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.
Methodology:
-
Preparation: An excess amount of the solid this compound is added to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Separation: The resulting saturated solution is carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm).
-
Quantification: The concentration of the dissolved NADPH in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve for NADPH is used for accurate quantification.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of compounds. It measures the concentration at which a compound precipitates from a solution when transitioning from a high-solubility organic solvent to an aqueous buffer.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in an organic solvent in which it is highly soluble, such as DMSO.
-
Serial Dilution: The stock solution is serially diluted in the same organic solvent.
-
Addition to Aqueous Buffer: Aliquots of each dilution are added to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.
-
Precipitation Detection: The formation of a precipitate is monitored over a short incubation period (e.g., 1-2 hours). Precipitation can be detected by various methods, including visual inspection, light scattering (nephelometry), or turbidimetry (measuring absorbance at a wavelength where the compound does not absorb, e.g., 620 nm).[5]
-
Quantification: The highest concentration that remains in solution without precipitating is reported as the kinetic solubility.
Role in Signaling Pathways
NADPH is a critical reducing agent in numerous cellular processes, providing the necessary electrons for biosynthesis and antioxidant defense. Its regeneration from NADP+ is primarily carried out by the pentose phosphate pathway.
Pentose Phosphate Pathway (PPP)
The oxidative phase of the PPP is a major source of cellular NADPH. This pathway converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process.
Caption: Oxidative phase of the Pentose Phosphate Pathway.
Glutathione Reductase and Antioxidant Defense
NADPH is essential for maintaining a reduced pool of glutathione (GSH), a major cellular antioxidant. Glutathione reductase (GR) utilizes NADPH to reduce glutathione disulfide (GSSG) back to two molecules of GSH. GSH is then used by glutathione peroxidase (GPx) to neutralize reactive oxygen species (ROS) like hydrogen peroxide.[6][7]
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | electron donor | TargetMol [targetmol.com]
- 5. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione reductase - Wikipedia [en.wikipedia.org]
The Guardian of Cellular Integrity: A Technical Guide to NADPH as an Endogenous Inhibitor of Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including neurodegenerative diseases and cancer.[1][2] The cellular defense against this destructive cascade is multifaceted, with the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) standing as a central endogenous inhibitor.[1][3] This technical guide provides an in-depth exploration of the pivotal role of NADPH in mitigating ferroptosis. We will dissect the core NADPH-dependent antioxidant systems, detail the enzymatic machinery responsible for maintaining the cellular NADPH pool, and present key experimental protocols for the quantification of this critical reductant. Furthermore, this guide will feature structured data tables for quantitative comparison and detailed signaling pathway diagrams generated using Graphviz to provide a comprehensive resource for researchers in the field.
The Central Role of NADPH in Ferroptosis Defense
NADPH is the primary currency of reducing power within the cell, essential for a multitude of biosynthetic and antioxidant reactions.[3][4] Its significance in ferroptosis stems from its function as an electron donor for several key enzymatic systems that neutralize lipid peroxides, the executioners of this cell death modality.[1] Cellular NADP(H) abundance has been shown to be a predictor of vulnerability to ferroptosis inducers across numerous cell lines, with NADPH depletion being a common feature during ferroptotic cell death.[1]
The protective mechanisms fueled by NADPH can be broadly categorized into three major pathways: the canonical Glutathione Peroxidase 4 (GPX4) pathway, and the more recently elucidated GPX4-independent pathways involving Ferroptosis Suppressor Protein 1 (FSP1) and Dihydroorotate Dehydrogenase (DHODH).[1][2][5]
The Canonical GPX4/GSH Pathway
The GPX4 enzyme is a selenoenzyme that resides at the core of the primary defense against ferroptosis.[6][7] It directly reduces toxic phospholipid hydroperoxides (PLOOH) to non-toxic phospholipid alcohols (PLOH) within cellular membranes.[1] This crucial enzymatic activity is entirely dependent on the availability of its cofactor, reduced glutathione (GSH).[1][6]
The regeneration of GSH from its oxidized form (GSSG) is catalyzed by glutathione reductase (GR), an enzyme that utilizes NADPH as its reducing equivalent.[1][8] Therefore, a sufficient supply of NADPH is indispensable for maintaining the GSH pool and, consequently, for the continuous detoxification of lipid peroxides by GPX4.[9]
The FSP1-CoQ10-NADPH Pathway: A Parallel Defense System
Recent discoveries have unveiled a parallel, GPX4-independent mechanism of ferroptosis suppression orchestrated by Ferroptosis Suppressor Protein 1 (FSP1).[2][10] FSP1, also known as apoptosis-inducing factor mitochondrial 2 (AIFM2), is an NAD(P)H-dependent oxidoreductase.[8][11] Myristoylated FSP1 localizes to the plasma membrane where it reduces ubiquinone (Coenzyme Q10 or CoQ10) to its reduced form, ubiquinol (CoQH2).[2][12] Ubiquinol is a potent lipophilic antioxidant that can directly trap lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation.[2][11]
This FSP1-CoQ10-NAD(P)H axis acts as a standalone system that cooperates with the GPX4 pathway to protect cells from ferroptosis.[2][8] The anti-ferroptotic activity of FSP1 is strictly dependent on its ability to bind NADPH.[13]
A novel regulatory layer to this pathway involves N-myristoyltransferase 2 (NMT2), which interacts with NADPH and promotes the N-myristoylation of FSP1, leading to its increased localization at the plasma membrane and enhanced ferroptosis resistance.[12][14][15]
The DHODH-CoQ10 Axis in Mitochondria
The mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) has been identified as another key player in ferroptosis defense, particularly within the mitochondria.[5][16] DHODH, a crucial enzyme in the de novo pyrimidine biosynthesis pathway, operates in parallel with mitochondrial GPX4 to suppress ferroptosis.[16][17] It achieves this by reducing ubiquinone to ubiquinol in the inner mitochondrial membrane, a process that contributes to the mitochondrial antioxidant pool.[16][18] This function of DHODH in ferroptosis defense is independent of the cytosolic GPX4 and plasma membrane-associated FSP1 systems.[16][18] Inhibition of DHODH leads to an accumulation of lipid peroxides in the mitochondria and sensitizes cells to ferroptosis, especially those with low GPX4 expression.[5][16]
The Enzymatic Machinery of NADPH Production
The maintenance of a robust NADPH pool is critical for sustaining the anti-ferroptotic defenses. Several key metabolic enzymes are responsible for the generation of NADPH.
Glucose-6-Phosphate Dehydrogenase (G6PD)
G6PD is the rate-limiting enzyme of the pentose phosphate pathway (PPP) and a major source of cytosolic NADPH.[4][19] Overexpression of G6PD has been shown to inhibit ferroptosis in hepatocellular carcinoma cells, while its knockdown impairs the cellular antioxidant defense by decreasing NADPH and GSH levels, leading to increased lipid peroxidation.[20][21]
Isocitrate Dehydrogenases (IDH1 and IDH2)
Isocitrate dehydrogenases catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH in the process.[1][22] IDH1 is primarily cytosolic and peroxisomal, while IDH2 is located in the mitochondria.[1] Down-regulation of IDH2 has been shown to sensitize cancer cells to erastin-induced ferroptosis.[23][24] Conversely, wild-type IDH1 overexpression can promote resistance to ferroptosis by increasing NADPH production, which enhances GSH levels and lipid repair.[25] Interestingly, mutant IDH1 can promote ferroptosis by reducing GPX4 protein levels and depleting GSH.[22]
Other NADPH-Producing Enzymes
Other enzymes contributing to the cellular NADPH pool and impacting ferroptosis include:
-
Malic enzymes: Convert malate to pyruvate, generating NADPH.
-
Folate metabolism enzymes: Such as 10-formyltetrahydrofolate dehydrogenase (ALDH1L1/2).[1]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the role of NADPH and related components in ferroptosis.
Table 1: Effects of Modulating NADPH-Related Pathways on Ferroptosis
| Cell Line | Treatment | Effect on Ferroptosis | Reference |
| HT22 neurons | 10 µM NADPH pre-incubation | Increased membrane-localized FSP1 and strengthened resistance to RSL3-induced ferroptosis. | [14] |
| HT-1080 | Knockdown of IDH2 | Substantially increased susceptibility to erastin-induced ferroptosis. | [24] |
| PANC-1, MiaPaCa-2 | Knockdown of G6PD | Decreased NADPH and GSH, increased lipid peroxidation, and promoted autophagy-dependent ferroptosis. | [20] |
| GPX4low cancer cells | DHODH inactivation | Induced extensive mitochondrial lipid peroxidation and ferroptosis. | [16] |
| HeLa cells | MARCHF6 knockout | Reduced NADPH levels and increased susceptibility to ferroptosis inducers (erastin and RSL3). | [26] |
Table 2: Key Enzymes and Their Role in NADPH-Mediated Ferroptosis Inhibition
| Enzyme | Location | Function in Ferroptosis Inhibition | Key Modulators | References |
| GPX4 | Cytosol, Mitochondria | Reduces lipid hydroperoxides to lipid alcohols using GSH. | RSL3 (inhibitor), Erastin (indirect inhibitor) | [1][6][8] |
| FSP1 | Plasma Membrane | Reduces CoQ10 to ubiquinol using NADPH, which traps lipid radicals. | NMT2 (promotes myristoylation and membrane localization) | [2][10][12][14] |
| DHODH | Inner Mitochondrial Membrane | Reduces CoQ10 to ubiquinol in mitochondria. | Brequinar (inhibitor) | [5][16][18] |
| G6PD | Cytosol | Major producer of cytosolic NADPH via the pentose phosphate pathway. | 6-aminonicotinamide (inhibitor) | [4][19][20][21] |
| IDH1 | Cytosol, Peroxisomes | Produces cytosolic NADPH. | Mutant IDH1 can promote ferroptosis. | [1][22][25] |
| IDH2 | Mitochondria | Produces mitochondrial NADPH. | Down-regulation sensitizes cells to ferroptosis. | [1][23][24] |
Experimental Protocols
Accurate measurement of NADPH levels and the activity of related enzymes is crucial for studying their role in ferroptosis.
Measurement of Cellular NADP+/NADPH Ratio
Principle: This protocol is based on an enzymatic cycling reaction. In the presence of G6PD, NADP+ is reduced to NADPH. The NADPH then reduces a probe to a fluorescent or colored product. The intensity of the signal is proportional to the amount of NADP(H) in the sample. To measure NADP+ and NADPH separately, samples are treated with acid or base to selectively destroy NADPH or NADP+, respectively.
Materials:
-
NADP/NADPH Extraction Buffer
-
NADP Cycling Enzyme Mix
-
NADPH Developer
-
NADP+ Standard
-
96-well microtiter plate (black for fluorescence, clear for colorimetric)
-
Microplate reader
Procedure (General Outline):
-
Sample Preparation:
-
Harvest cells (e.g., 1-5 x 106 cells) and wash with cold PBS.
-
Lyse cells in NADP/NADPH Extraction Buffer on ice.
-
Centrifuge to remove debris.
-
For separate measurement:
-
NADPH: Treat an aliquot of the lysate with an alkaline solution (e.g., 0.1 N NaOH) at 80°C for 60 minutes to destroy NADP+. Neutralize the sample.
-
NADP+: Treat an aliquot of the lysate with an acidic solution (e.g., 0.1 N HCl) at 80°C for 60 minutes to destroy NADPH. Neutralize the sample.
-
-
-
Assay:
-
Prepare a standard curve using the provided NADP+ standard.
-
Add samples and standards to the 96-well plate.
-
Add the NADP Cycling Reagent/Mix and incubate at room temperature.
-
Add the developer and incubate until color/fluorescence develops.
-
Read the absorbance or fluorescence at the appropriate wavelength.
-
-
Calculation:
-
Determine the concentration of total NADP(H), NADP+, and NADPH from the standard curve.
-
Calculate the NADP+/NADPH ratio.
-
(Note: Specific protocols and reagent compositions can be found in commercially available kits such as those from Promega, Abcam, and Cell Biolabs).[27][28]
Experimental Workflow for Investigating NADPH's Role in Ferroptosis
Concluding Remarks and Future Directions
NADPH stands as a linchpin in the cellular defense against ferroptosis, fueling multiple, redundant antioxidant systems. A comprehensive understanding of the regulation of NADPH metabolism and its downstream effector pathways is paramount for the development of novel therapeutic strategies that modulate ferroptosis. For instance, in the context of cancer therapy, inhibiting NADPH production or its utilization by anti-ferroptotic pathways could be a viable approach to sensitize cancer cells to ferroptosis-inducing drugs. Conversely, enhancing NADPH levels or the activity of NADPH-dependent antioxidant enzymes may offer protection against ferroptosis-mediated tissue damage in degenerative diseases. Future research should focus on elucidating the intricate regulatory networks that control NADPH homeostasis and its compartmentalization within the cell, as well as on the development of specific pharmacological agents that can precisely target these pathways for therapeutic benefit.
References
- 1. In defence of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The ubiquitin-proteasome system links NADPH metabolism to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Mechanisms and therapeutic targets of ferroptosis: Implications for nanomedicine design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of GPX4 in ferroptosis and its pharmacological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of Ferroptosis and Applications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Structural insights into FSP1 catalysis and ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of FSP1 myristoylation by NADPH: A novel mechanism for ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FSP1 oxidizes NADPH to suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of FSP1 myristoylation by NADPH: A novel mechanism for ferroptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Warburg effect modulates DHODH role in ferroptosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Glucose-6-phosphate dehydrogenase (G6PD) shields pancreatic cancer from autophagy-dependent ferroptosis by suppressing redox imbalance induced AMPK/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. G6PD inhibits ferroptosis in hepatocellular carcinoma by targeting cytochrome P450 oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The oncometabolite 2-hydroxyglutarate produced by mutant IDH1 sensitizes cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IDH2-NADPH pathway protects against acute pancreatitis via suppressing acinar cell ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Down-regulation of IDH2 sensitizes cancer cells to erastin-induced ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. RePORT ⟩ RePORTER [reporter.nih.gov]
- 26. An NADPH sensor that regulates cell ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promega.com [promega.com]
- 28. cellbiolabs.com [cellbiolabs.com]
The Indispensable Role of NADPH in Reductive Biosynthesis: A Technical Guide for Researchers
Abstract: Nicotinamide adenine dinucleotide phosphate (NADPH) is a pivotal coenzyme in cellular metabolism, serving as the primary currency of reducing equivalents for a vast array of anabolic reactions. This technical guide provides an in-depth exploration of the critical role of NADPH in the reductive biosynthesis of two fundamental classes of macromolecules: fatty acids and nucleotides. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core biochemical pathways, presents quantitative data on enzyme kinetics and cellular concentrations, details experimental protocols for key assays, and provides visual diagrams of the intricate molecular processes. Understanding the nuances of NADPH-dependent biosynthesis is paramount for developing novel therapeutic strategies targeting metabolic diseases and cancer.
Introduction: NADPH as the Master Reductant in Anabolism
Cellular metabolism is a delicate balance between catabolism, the breakdown of molecules to generate energy, and anabolism, the synthesis of complex molecules required for growth and maintenance. While NADH is the primary electron carrier in catabolic pathways, leading to ATP production, NADPH is the major electron donor in reductive biosynthetic pathways. This functional segregation allows for independent regulation of these opposing metabolic flows. The high intracellular ratio of NADPH to its oxidized form, NADP+, creates a strong reducing environment that drives thermodynamically unfavorable reductive reactions forward.
This guide will focus on two cornerstone anabolic processes reliant on NADPH:
-
Fatty Acid Synthesis: The de novo synthesis of fatty acids from acetyl-CoA is a highly energy- and reducing-equivalent-demanding process. NADPH provides the necessary electrons for the two reductive steps in the fatty acid elongation cycle.
-
Nucleotide Synthesis: The production of deoxyribonucleotides from ribonucleotides, a prerequisite for DNA replication and repair, is catalyzed by ribonucleotide reductase, an enzyme that ultimately depends on NADPH for its reducing power.
Sources of NADPH for Reductive Biosynthesis
The cellular pool of NADPH is primarily maintained by a few key metabolic pathways that channel the oxidative energy from glucose and other metabolites into the reduction of NADP+. The principal sources of NADPH for fatty acid and nucleotide biosynthesis are:
-
The Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP is a major contributor to cytosolic NADPH. Two key enzymes in this pathway, Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), each produce one molecule of NADPH per molecule of glucose-6-phosphate that enters the pathway.
-
Malic Enzyme: Cytosolic NADP+-dependent malic enzyme catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly reducing NADP+ to NADPH. This reaction is a significant source of NADPH, particularly in tissues with high rates of fatty acid synthesis.
-
Isocitrate Dehydrogenase (IDH): Cytosolic NADP+-dependent isocitrate dehydrogenase (IDH1) converts isocitrate to α-ketoglutarate, generating NADPH in the process.
-
One-Carbon Metabolism: The folate cycle in both the cytosol and mitochondria can contribute to NADPH production.
The relative contribution of these pathways to the overall NADPH pool can vary depending on the cell type, metabolic state, and nutrient availability.
Role of NADPH in Fatty Acid Synthesis
De novo fatty acid synthesis is the process of creating fatty acids, primarily palmitate, from acetyl-CoA, ATP, and NADPH. This process occurs in the cytosol and is catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). NADPH is consumed in two critical reductive steps in each cycle of fatty acid elongation.
The overall stoichiometry for the synthesis of one molecule of palmitate (a C16 fatty acid) is:
8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H+ → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP+ + 6 H2O
As the equation shows, the synthesis of a single molecule of palmitate requires a substantial investment of 14 molecules of NADPH.
The Fatty Acid Synthesis Pathway
The synthesis of fatty acids involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction.
Caption: The four core reactions of the fatty acid synthesis elongation cycle.
Quantitative Data for Fatty Acid Synthesis
The efficiency and rate of fatty acid synthesis are governed by the kinetic properties of the enzymes involved and the cellular availability of substrates, including NADPH.
| Parameter | Enzyme | Substrate | Value | Organism/Cell Type | Reference |
| Km | Fatty Acid Synthase | NADPH | 10-50 µM | Rat Liver | |
| Vmax | Fatty Acid Synthase | - | Varies | - | |
| Stoichiometry | Palmitate Synthesis | NADPH | 14 | General |
Role of NADPH in Nucleotide Synthesis
The synthesis of deoxyribonucleotides from ribonucleotides is a critical step for DNA replication and repair. This conversion is catalyzed by the enzyme ribonucleotide reductase (RNR). While the direct reductant for RNR is typically a small protein called thioredoxin or glutaredoxin, these proteins must be regenerated to their reduced state to continue catalysis. This regeneration is ultimately dependent on NADPH.
The Ribonucleotide Reductase Pathway
The reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) by RNR involves a complex free radical mechanism. The electrons for this reduction are transferred from NADPH via a short electron transport chain involving thioredoxin reductase and thioredoxin.
Caption: The flow of reducing equivalents from NADPH to ribonucleotide reductase.
Quantitative Data for Nucleotide Synthesis
| Parameter | Enzyme/Process | Substrate/Product | Value | Organism/Cell Type | Reference |
| Km | Thioredoxin Reductase | NADPH | 2-10 µM | Human | |
| Rate Constant | Ribonucleotide Reductase | 3'-C-H bond cleavage | ~1.4 x 10^4 s⁻¹ | E. coli | |
| Stoichiometry | dNDP Synthesis | NADPH | 1 (per NDP reduced) | General |
Cellular NADPH Levels and the NADPH/NADP+ Ratio
The intracellular concentration of NADPH and the ratio of NADPH to NADP+ are critical determinants of the cell's reductive capacity. These parameters are tightly regulated and can vary significantly between different cellular compartments and in response to metabolic cues.
| Parameter | Cytosol | Mitochondria | Reference |
| NADPH Concentration | ~3 µM | ~37 µM | |
| NADP+ Concentration | ~0.2 µM | ~0.1 µM | |
| NADPH/NADP+ Ratio | ~15-50 | ~300-400 |
Experimental Protocols
Accurate measurement of NADPH levels and the activity of NADPH-dependent enzymes is crucial for studying reductive biosynthesis. Below are detailed protocols for key assays.
Measurement of Intracellular NADPH/NADP+ Ratio
This protocol describes a widely used enzymatic cycling assay for the sensitive quantification of NADPH and NADP+ in cell lysates.
Principle: Glucose-6-phosphate dehydrogenase (G6PDH) reduces NADP+ to NADPH using glucose-6-phosphate as a substrate. The newly generated NADPH, along with the endogenous NADPH, is then used by a diaphorase to reduce a probe, generating a colored or fluorescent product that can be measured. The rate of product formation is proportional to the concentration of NADP(H). To measure NADP+ and NADPH separately, NADPH is selectively decomposed by heat in an alkaline solution, while NADP+ is decomposed by heat in an acidic solution.
Materials:
-
Cell lysis buffer (e.g., 0.1 M NaOH/0.5% DTAB for NADPH; 0.1 M HCl for NADP+)
-
Neutralization buffer (e.g., 0.1 M HCl for NADPH; 0.1 M NaOH for NADP+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
G6PDH (e.g., 1 U/mL)
-
Diaphorase (e.g., 1 U/mL)
-
Glucose-6-phosphate (e.g., 10 mM)
-
Resazurin (for fluorescent assay) or WST-1/MTT (for colorimetric assay)
-
NADPH standard solution
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
For total NADP(H) measurement, lyse cells in lysis buffer.
-
For selective measurement, lyse separate cell pellets in the appropriate acidic or basic buffer and heat at 60°C for 30 minutes. Cool on ice and neutralize.
-
Centrifuge lysates to remove debris.
-
-
Assay Reaction:
-
Prepare a master mix containing assay buffer, G6PDH, diaphorase, G6P, and the detection probe.
-
Add the master mix to the wells of a 96-well plate.
-
Add cell lysates and NADPH standards to the respective wells.
-
-
Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance or fluorescence at appropriate intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance or fluorescence for each well.
-
Generate a standard curve using the NADPH standards.
-
Determine the concentration of NADP(H) in the samples from the standard curve.
-
Experimental Workflow:
Caption: General workflow for the measurement of intracellular NADPH/NADP+ levels.
Fatty Acid Synthase (FAS) Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of fatty acid synthase by monitoring the consumption of NADPH.
Principle: The activity of FAS is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Acetyl-CoA solution (e.g., 10 mM)
-
Malonyl-CoA solution (e.g., 10 mM)
-
NADPH solution (e.g., 10 mM)
-
Purified FAS enzyme or cell lysate containing FAS
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH.
-
-
Enzyme Addition:
-
Add the FAS enzyme or cell lysate to the reaction mixture.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately start monitoring the decrease in absorbance at 340 nm for several minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
One unit of FAS activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Experimental Workflow:
Caption: Workflow for the spectrophotometric assay of fatty acid synthase activity.
Ribonucleotide Reductase (RNR) Activity Assay
This protocol describes a classic radioactivity-based assay for measuring RNR activity.
Principle: The conversion of a radiolabeled ribonucleoside diphosphate (e.g., [³H]CDP) to its corresponding deoxyribonucleoside diphosphate is measured. The deoxy product is separated from the ribonucleotide substrate, and its radioactivity is quantified.
Materials:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 15 mM MgSO₄, 1 mM EDTA)
-
Radiolabeled substrate (e.g., [³H]CDP)
-
ATP (as an allosteric activator)
-
Dithiothreitol (DTT) or thioredoxin/thioredoxin reductase system
-
NADPH (if using the thioredoxin system)
-
Purified RNR enzyme or cell extract
-
Quenching solution (e.g., perchloric acid)
-
Alkaline phosphatase
-
Dowex-1-borate columns for separation
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, ATP, DTT (or the thioredoxin system with NADPH), and the radiolabeled substrate.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the RNR enzyme.
-
Incubate at the optimal temperature (e.g., 37°C) for a specific time.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
-
Product Separation:
-
Neutralize the reaction mixture.
-
Treat with alkaline phosphatase to convert diphosphates and triphosphates to nucleosides.
-
Separate the resulting deoxycytidine from cytidine using a Dowex-1-borate column.
-
-
Quantification:
-
Collect the eluate containing the deoxycytidine.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
Experimental Workflow:
Caption: Workflow for the radioactive assay of ribonucleotide reductase activity.
Conclusion
NADPH is an indispensable molecule that fuels the reductive biosynthesis of fatty acids and nucleotides, two processes fundamental to cell growth, proliferation, and maintenance. The intricate network of pathways that produce and consume NADPH is tightly regulated to meet the cell's anabolic demands while maintaining redox homeostasis. A thorough understanding of the quantitative aspects of NADPH metabolism and the methodologies to study it are essential for researchers in basic science and drug development. The information and protocols provided in this guide serve as a comprehensive resource for investigating the multifaceted role of NADPH in health and disease, and for identifying novel therapeutic targets within these critical biosynthetic pathways.
Methodological & Application
Application Notes and Protocols for the Preparation of a Stable Stock Solution of NADPH Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) is a critical coenzyme in a vast array of cellular metabolic pathways.[1] It serves as a primary electron donor in reductive biosynthesis, such as the synthesis of fatty acids and steroids, and plays a crucial role in the antioxidant defense system.[1][2] The ratio of its oxidized form (NADP+) to its reduced form (NADPH) is a vital indicator of the cellular redox state and is essential for maintaining cellular homeostasis.[1] Given its importance, the accurate and reproducible preparation of stable NADPH solutions is paramount for a wide range of in vitro assays, including enzyme kinetics, cellular viability, and drug metabolism studies.[2] This document provides a detailed guide to preparing stable stock solutions of NADPH tetrasodium salt, ensuring the integrity and reliability of your experimental results.
Chemical and Physical Properties
NADPH is typically supplied as a tetrasodium salt, which is a stable, white to yellowish powder readily soluble in aqueous solutions.[2][3][4]
| Parameter | Value | References |
| Molecular Formula | C₂₁H₂₆N₇Na₄O₁₇P₃ | [2] |
| Molecular Weight | 833.35 g/mol | [3][5] |
| Appearance | White to yellowish powder | [2] |
| Solubility in Water | ~50 mg/mL | [2][3][4] |
| Optimal pH for Stability | Slightly alkaline (pH 8.0-9.0) | [6][7][8] |
Factors Affecting NADPH Stability
The stability of NADPH in solution is influenced by several factors:
-
pH: NADPH is most stable in slightly alkaline conditions (pH 8.0-9.0) and is highly unstable in acidic media (pH < 7.4).[6][7][8] It is not recommended to dissolve NADPH in pure distilled water, as its pH can be slightly acidic (pH 5-6).[6][7]
-
Temperature: The rate of NADPH degradation is directly proportional to the temperature.[9][10][11] Stock solutions should be kept on ice during use and stored at low temperatures for long-term stability.[6][11] At 41°C, half of the NADPH can degrade in about an hour, whereas at 19°C, this takes over eight hours.[11]
-
Buffer Composition: Phosphate and acetate buffers can accelerate the degradation of NADPH.[6][9][12] Tris or HEPES buffers are recommended for better long-term stability.[7][12] If a phosphate buffer must be used, its concentration should be kept low (ideally not exceeding 0.1 M).[6]
-
Light: While some sources suggest protecting NADPH from light, the primary cause of degradation is acid-catalyzed decomposition, not photodegradation from the UV light used in spectrophotometry.[7][8] However, it is still good laboratory practice to protect sensitive reagents from prolonged light exposure.[8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of NADPH.[7] It is highly recommended to aliquot stock solutions into single-use volumes.[2][7]
Experimental Protocols
Materials and Equipment
-
This compound (≥95% purity)
-
10 mM Tris-HCl buffer, pH 8.0
-
Nuclease-free water
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Ice bucket
-
-20°C and -80°C freezers
-
Spectrophotometer
Preparation of 10 mM Tris-HCl Buffer (pH 8.0)
-
Dissolve Tris base in nuclease-free water to a final concentration of 10 mM.
-
Adjust the pH to 8.0 using hydrochloric acid (HCl).
-
Sterilize the buffer by filtration through a 0.22 µm filter or by autoclaving.
-
Store the buffer at room temperature.[3]
Preparation of 10 mM NADPH Stock Solution
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[3]
-
Weighing: Accurately weigh the required amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 8.33 mg (using a molecular weight of 833.35 g/mol ).[3]
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of 10 mM Tris-HCl buffer (pH 8.0) to achieve a final concentration of 10 mM.[3]
-
Mixing: Gently vortex the tube until the NADPH is completely dissolved. Keep the solution on ice.[3]
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in microcentrifuge tubes.[2][7] This is crucial to avoid repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months).[3][7] A 2-8 mM NADPH solution in an alkaline buffer (pH 9.0) can be stable for at least six months at -20°C.[7]
Workflow for Preparing NADPH Stock Solution
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 2646-71-1 [m.chemicalbook.com]
- 5. NADPH reduced form tetrasodium salt | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 10. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for NADPH Tetrasodium Salt in Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), is a fundamental coenzyme in cellular metabolism, acting as a primary electron donor in a vast array of biosynthetic and detoxification pathways.[1][2] Its oxidized counterpart is NADP+. NADPH-dependent enzymes, such as reductases and dehydrogenases, are critical in processes like fatty acid synthesis, nucleotide production, and the maintenance of a reduced cellular environment to combat oxidative stress.[1] The tetrasodium salt of NADPH is a stable and water-soluble form commonly used in in vitro enzyme kinetic assays.[1][3] Accurate and reproducible measurement of the activity of these enzymes is crucial for basic research and drug development.
The principle of these assays is typically based on the change in light absorbance at 340 nm, the characteristic absorbance maximum for NADPH.[4] As an NADPH-dependent enzyme catalyzes a reaction, the concentration of NADPH changes, leading to a corresponding decrease (for NADPH consumption) or increase (for NADPH production) in absorbance. By monitoring this change over time, the reaction rate can be determined.[4][5]
Properties and Handling of NADPH Tetrasodium Salt
Proper preparation and handling of NADPH solutions are paramount for obtaining reliable and reproducible results, as the molecule is susceptible to degradation.[6][7]
Quantitative Data Summary
The key properties and handling recommendations for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₂₆N₇O₁₇P₃Na₄ | [1] |
| Molecular Weight | 833.35 g/mol | [1][3] |
| Appearance | White to yellowish powder | [1] |
| Molar Extinction Coefficient (at 340 nm) | 6220 M⁻¹cm⁻¹ | [4][8] |
| Optimal pH for Stability | 7.0 - 8.0 (Slightly alkaline) | [1][3][9] |
| Solubility in Water | ~50 mg/mL | [1][3] |
| Recommended Storage (Solid) | -20°C, protected from light | [1][3] |
| Recommended Storage (Stock Solution) | -20°C (short-term, up to 2 months) or -80°C (long-term) | [1][2][3] |
Stability Considerations
The stability of NADPH in solution is influenced by several factors:
-
Temperature: Degradation of NADPH is proportional to the temperature.[6][7][10] Stock solutions should be kept on ice during experiments, and long-term storage should be at -20°C or -80°C.[3][10]
-
pH: NADPH is more stable in slightly alkaline conditions (pH 8).[3][9] It undergoes rapid degradation in acidic media.[9] Therefore, preparing stock solutions in a buffer like 10 mM Tris-HCl, pH 8.0 is recommended over pure distilled water, which can be slightly acidic.[3][9]
-
Buffer Composition: Phosphate and acetate buffers can accelerate the degradation of NADPH and should be used with caution.[6][9]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade NADPH. It is highly recommended to aliquot stock solutions into single-use volumes.[1]
Experimental Protocols
Preparation of a 10 mM NADPH Stock Solution
This protocol details the preparation of a concentrated stock solution that can be diluted for various assays.
Materials:
-
This compound (≥95% purity)
-
10 mM Tris-HCl buffer, pH 8.0
-
Nuclease-free water
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[3]
-
Weigh: Accurately weigh the required amount of NADPH. To prepare 1 mL of a 10 mM stock solution, weigh 8.33 mg of this compound (Molecular Weight = 833.35 g/mol ).[3]
-
Dissolve: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of 10 mM Tris-HCl buffer (pH 8.0) to achieve a 10 mM final concentration (e.g., 1 mL for 8.33 mg of NADPH).[3]
-
Mix: Gently vortex the tube until the powder is completely dissolved.
-
Verification (Optional but Recommended): Dilute a small amount of the stock solution in the assay buffer and measure the absorbance at 340 nm. Use the Beer-Lambert law (A = εcl) to confirm the concentration, where ε = 6220 M⁻¹cm⁻¹, c is the concentration in M, and l is the cuvette path length in cm.[4][8]
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store them at -20°C for up to two months or at -80°C for longer-term storage.[1][2][3]
General Protocol for an NADPH-Dependent Enzyme Kinetic Assay
This protocol provides a general framework for measuring the activity of an enzyme that consumes NADPH.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Freshly thawed 10 mM NADPH stock solution
-
Reaction buffer (at optimal pH for the enzyme, e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-transparent cuvettes or a 96-well UV-transparent microplate
-
Temperature-controlled UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.[4][11]
Procedure:
-
Prepare Reagents: Prepare fresh working solutions of the substrate and dilute the NADPH stock solution to the desired final concentration in the reaction buffer. Keep all solutions on ice.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the sample holder to the desired assay temperature (e.g., 25°C or 37°C).[4]
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture. A typical 1 mL reaction mixture includes:
-
Pre-incubation: Pre-incubate the reaction mixture in the spectrophotometer for 5 minutes to ensure temperature equilibrium.[11]
-
Initiate Reaction: Start the reaction by adding a small volume of the enzyme solution to the cuvette. Mix quickly and gently by inverting the cuvette with parafilm or by careful pipetting.[4][12]
-
Data Collection: Immediately begin recording the absorbance at 340 nm over time. Collect data at regular intervals (e.g., every 10 seconds) for a period where the reaction rate is linear (typically 1-5 minutes).[4][11]
-
Control Reactions:
Data Analysis
-
Calculate Initial Velocity (v₀): Plot absorbance versus time. The initial velocity is the slope (ΔA/min) of the linear portion of this curve.[4]
-
Convert to Molar Rate: Use the Beer-Lambert law to convert the change in absorbance per minute to the change in NADPH concentration per minute (μM/min).[8]
Rate (M/min) = (ΔA/min) / (ε * l)
Where:
-
Calculate Specific Activity: To compare the efficiency of different enzyme preparations, calculate the specific activity.
Specific Activity (μmol/min/mg) = (Rate (μmol/min)) / (mg of protein in the assay)[8]
Visualized Workflows and Pathways
Caption: Workflow for NADPH stock preparation and use in enzyme kinetic assays.
Caption: Principle of an NADPH-consuming enzyme assay.
References
- 1. benchchem.com [benchchem.com]
- 2. NADPH, Tetrasodium Salt [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 7. Stability of NADPH: effect of various factors on the kinetics of degradation [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. faculty.buffalostate.edu [faculty.buffalostate.edu]
Application Notes and Protocols for NADPH Tetrasodium Salt in Cytochrome P450 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH), in its reduced form, is an essential cofactor for the activity of cytochrome P450 (CYP450) enzymes.[1] These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, as well as endogenous compounds such as steroids and fatty acids.[2][3][4][5] Accurate and reproducible in vitro cytochrome P450 assays are critical in drug discovery and development for predicting drug-drug interactions and understanding the metabolic fate of new chemical entities.[3][6] The concentration of NADPH tetrasodium salt, the common salt form of NADPH used in these assays, is a critical parameter that can significantly impact enzyme kinetics and the overall reliability of the results.[7]
These application notes provide a comprehensive guide to the use of this compound in cytochrome P450 assays, including recommended concentration ranges, detailed experimental protocols, and data presentation guidelines.
The Role of NADPH in the Cytochrome P450 Catalytic Cycle
The cytochrome P450 catalytic cycle is a multi-step process that results in the oxidation of a substrate. NADPH provides the necessary reducing equivalents for this reaction, which are transferred by the flavoprotein NADPH-cytochrome P450 reductase.[8]
The key steps involving NADPH are:
-
First Electron Transfer: NADPH-cytochrome P450 reductase transfers an electron from NADPH to the substrate-bound P450 enzyme, reducing the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state.[8]
-
Second Electron Transfer: Following the binding of molecular oxygen, a second electron is transferred, again originating from NADPH via the reductase or sometimes from cytochrome b₅.[8] This leads to the formation of a highly reactive oxygen species that ultimately oxidizes the substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 Induction Assays [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for NADPH Tetrasodium Salt in In Vitro Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount. In vitro drug metabolism studies are indispensable for predicting a drug's pharmacokinetic profile, potential drug-drug interactions, and toxicity. A cornerstone of many of these assays is the use of β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH) . This document provides detailed application notes and protocols for the effective utilization of NADPH tetrasodium salt in in vitro drug metabolism studies, with a focus on microsomal stability assays.
Core Concepts: The Indispensable Role of NADPH
The majority of Phase I metabolic reactions, which involve the introduction or unmasking of functional groups on a drug molecule, are catalyzed by Cytochrome P450 (CYP450) enzymes.[1] These monooxygenases, predominantly found in the liver, require a continuous supply of electrons to facilitate the oxidation of substrates.[2] NADPH serves as the essential electron donor for the flavoprotein NADPH-cytochrome P450 reductase, which in turn transfers electrons to the CYP450 enzymes.[3][4] Without NADPH, the catalytic cycle of CYP450 enzymes would be incomplete, halting the oxidative metabolism of xenobiotics.[2] Therefore, the inclusion of NADPH in in vitro systems like human liver microsomes (HLM) is critical for assessing CYP450-mediated metabolism.[5]
The overall reaction catalyzed by CYP450 enzymes is:
R-H + O₂ + NADPH + H⁺ → R-OH + H₂O + NADP⁺[2]
Signaling Pathway: The Cytochrome P450 Catalytic Cycle
The following diagram illustrates the pivotal role of NADPH in the catalytic cycle of cytochrome P450 enzymes.
Caption: The Cytochrome P450 catalytic cycle, highlighting the essential role of NADPH as an electron donor.
Experimental Protocols
I. In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines the procedure for determining the metabolic stability of a test compound in liver microsomes. The primary endpoint is the intrinsic clearance (Clint), which provides a measure of the rate of metabolism.
A. Materials and Reagents
-
Test Compound: Stock solution in a suitable solvent (e.g., 10 mM in DMSO).
-
This compound: Powder form.
-
Pooled Liver Microsomes: Human or other species of interest (e.g., rat, mouse, dog).
-
Potassium Phosphate Buffer: 100 mM, pH 7.4.
-
Magnesium Chloride (MgCl₂): Stock solution (e.g., 1 M).
-
Positive Control Compounds: High clearance (e.g., Verapamil, Dextromethorphan) and low clearance (e.g., Diazepam, Warfarin) compounds.[5]
-
Internal Standard (IS): For LC-MS/MS analysis.
-
Quenching Solution: Acetonitrile (ACN) or methanol containing the internal standard.
-
Equipment: 96-well plates, incubator (37°C), centrifuge, LC-MS/MS system.
B. Preparation of Solutions
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ and dilute to the final volume with ultrapure water. Adjust pH to 7.4.
-
Test Compound Working Solution (e.g., 100 µM): Dilute the 10 mM stock solution in potassium phosphate buffer.
-
NADPH Stock Solution (e.g., 20 mM): Dissolve this compound in potassium phosphate buffer. Prepare fresh daily and keep on ice.
-
Microsome Suspension (e.g., 1 mg/mL): Dilute the stock microsomal solution in cold potassium phosphate buffer. Keep on ice.
C. Experimental Workflow
The following diagram outlines the workflow for a typical in vitro metabolic stability assay.
Caption: Workflow for an in vitro metabolic stability assay.
D. Incubation Procedure
-
In a 96-well plate, add the required volume of the microsome suspension.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH stock solution. The final concentrations in the incubation mixture should be, for example:
-
Test Compound: 1 µM
-
Microsomal Protein: 0.5 mg/mL
-
NADPH: 1 mM
-
Final DMSO concentration: < 0.1%
-
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a volume of cold quenching solution (e.g., 2-3 volumes) to the corresponding wells.[6] The 0-minute time point is prepared by adding the quenching solution before the NADPH.
-
Include control incubations:
E. Sample Processing and Analysis
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.
F. Data Analysis
-
Determine the peak area ratio of the test compound to the internal standard for each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the following equation: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the following equation:[7] Clint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL incubation volume)
II. NADPH Regenerating System
For longer incubation times, an NADPH regenerating system is often used to maintain a constant concentration of NADPH.[8] This system typically consists of:
-
NADP⁺
-
A substrate (e.g., glucose-6-phosphate)
-
An enzyme (e.g., glucose-6-phosphate dehydrogenase)
The enzyme continuously reduces NADP⁺ to NADPH, ensuring that NADPH levels are not depleted during the assay.[9] Commercially available kits for NADPH regeneration are also widely used.[8]
Data Presentation
Quantitative data from metabolic stability studies should be summarized in clear and structured tables for easy comparison.
Table 1: Reagent Concentrations for Microsomal Stability Assay
| Reagent | Stock Concentration | Final Incubation Concentration |
| Test Compound | 10 mM in DMSO | 1 µM |
| Pooled Liver Microsomes | 20 mg/mL | 0.5 mg/mL |
| This compound | 20 mM in Buffer | 1 mM |
| Potassium Phosphate Buffer | 100 mM, pH 7.4 | As per final volume |
| MgCl₂ | 1 M | 3.3 mM |
Table 2: Sample Data from a Human Liver Microsomal Stability Assay
| Compound | t₁/₂ (min) | Clint (µL/min/mg protein) | Classification |
| Verapamil | 5.2 | 266.5 | High Clearance |
| Diazepam | 65.8 | 21.1 | Low Clearance |
| Test Compound A | 15.7 | 88.3 | Moderate Clearance |
| Test Compound B | > 90 | < 15.4 | Low Clearance |
Table 3: Interspecies Comparison of Intrinsic Clearance (Clint)
| Compound | Human Clint (µL/min/mg) | Rat Clint (µL/min/mg) | Mouse Clint (µL/min/mg) | Dog Clint (µL/min/mg) |
| Compound X | 45.2 | 120.8 | 250.1 | 30.5 |
| Compound Y | 12.8 | 15.3 | 25.6 | 10.1 |
Conclusion
The use of this compound is fundamental for conducting in vitro drug metabolism studies, particularly for evaluating the role of CYP450 enzymes. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers and drug development professionals. By adhering to standardized methodologies and understanding the critical role of NADPH, reliable and reproducible data can be generated to inform key decisions in the drug discovery and development pipeline.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The catalytic function of cytochrome P450 is entwined with its membrane-bound nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Colorimetric and Fluorometric Measurement of NADPH Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) is a critical coenzyme in cellular metabolism, playing a pivotal role in anabolic pathways, antioxidant defense, and redox signaling. The ratio of its reduced form (NADPH) to its oxidized form (NADP+) is a key indicator of the cellular redox state and is integral to various physiological and pathological processes. Accurate quantification of NADPH levels is therefore essential for research in areas such as cancer metabolism, neurodegenerative diseases, and drug development.[1][2][3] This document provides detailed application notes and protocols for the two most common methods for measuring NADPH levels: colorimetric and fluorometric assays.
These assays are typically based on enzymatic cycling reactions that significantly amplify the signal, allowing for sensitive detection of NADPH.[1][4][5] In these reactions, a dehydrogenase uses NADPH to reduce a probe, which then generates a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the amount of NADPH in the sample.[6][7]
Assay Principles
Colorimetric Assays
Colorimetric assays for NADPH often utilize tetrazolium salts such as WST-8 (Water Soluble Tetrazolium salt) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which are reduced by NADPH in the presence of an electron mediator.[6][8][9] This reduction results in the formation of a formazan dye, a colored product that can be quantified by measuring its absorbance, typically around 450 nm for WST-8 and 565 nm for MTT.[6][8][9] These assays are convenient and can be performed using a standard microplate reader.[10]
Fluorometric Assays
Fluorometric assays offer higher sensitivity compared to colorimetric methods.[11] These assays employ probes that, upon reduction by NADPH, are converted into highly fluorescent products.[12] Common fluorometric probes are resazurin-based, which is reduced to the highly fluorescent resorufin.[13] The fluorescence is measured using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm).[12][14] Bioluminescent assays, a subset of fluorometric methods, utilize a proluciferin substrate that is converted to luciferin in the presence of NADPH, which then produces light via a luciferase reaction.[11][15]
Data Presentation: Comparison of Assay Kits
The following table summarizes the quantitative data for representative commercially available colorimetric and fluorometric assay kits for NADPH measurement.
| Assay Type | Kit Example | Detection Method | Detection Limit | Linear Range | Wavelength/Filter |
| Colorimetric | WST-8 based kit | Absorbance | ~4 nM[7][16][17] | 0.1 - 10 µM | 450 nm[7][8] |
| Colorimetric | MTT based kit | Absorbance | 0.1 µM[3][6] | 0.1 - 10 µM[6] | 565 nm[3][6] |
| Fluorometric | Resazurin based kit | Fluorescence | ~0.8 nM[14][18] | Up to 1 µM[12] | Ex/Em = 530-570/590-600 nm[12][14] |
| Fluorometric | Probe-based kit | Fluorescence | 0.01 µM[12] | Up to 1 µM[12] | Ex/Em = 530/585 nm[12] |
| Bioluminescent | Luciferase based kit | Luminescence | ~0.5 nM[11][15] | Up to 5,000 cells/well[11][15] | N/A |
Experimental Protocols
I. Sample Preparation
Accurate measurement of NADPH requires proper sample preparation to preserve the in vivo redox state. A critical step is the differential destruction of NADP+ or NADPH to measure each component individually.
1. Cell Lysates: a. Harvest cultured cells and wash with cold PBS. b. Resuspend the cell pellet in an appropriate extraction buffer. c. Homogenize or sonicate the cells on ice.[7][18] d. Centrifuge to remove cellular debris.[7][18] e. Deproteinize the sample, for example, by using a 10 kDa spin filter, as enzymes in the lysate can rapidly deplete NADPH.[7][14][18]
2. Tissue Homogenates: a. Weigh and homogenize the tissue sample in a cold extraction buffer.[14] b. Centrifuge the homogenate to pellet insoluble material.[14] c. Collect the supernatant for the assay. Deproteinization is also recommended.[14]
3. Selective Measurement of NADPH and NADP+:
-
To measure NADPH (and destroy NADP+): Add a small volume of 0.1 N NaOH to the sample, mix, and incubate at 80°C for 60 minutes.[14][16][18] After incubation, neutralize the sample with an assay buffer or a weak acid.[14][16][18]
-
To measure NADP+ (and destroy NADPH): Add a small volume of 0.1 N HCl to the sample, mix, and incubate at 80°C for 60 minutes.[14][16][18] Neutralize the sample with an assay buffer or a weak base before proceeding.[14][16][18]
II. Colorimetric Assay Protocol (WST-8 based)
This protocol is a generalized procedure. Always refer to the specific instructions provided with your assay kit.
1. Reagent Preparation: a. Prepare the NADP/NADPH standards by diluting a stock solution to generate a standard curve (e.g., 0, 1, 2, 4, 6, 8, 10 µM). b. Prepare the Cycling Enzyme Mixture and the WST-8 probe solution according to the kit's manual.
2. Assay Procedure: a. Add 50 µL of each standard or sample to the wells of a 96-well microplate.[7][16] b. Add 50 µL of the NADP Cycling Reagent to each well.[7][16] c. Mix thoroughly and incubate at room temperature for 1-4 hours, protected from light.[7][16] d. Read the absorbance at 450 nm using a microplate reader.[7][16]
3. Data Analysis: a. Subtract the absorbance of the blank (0 µM standard) from all readings. b. Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve. c. Determine the NADPH concentration in the samples from the standard curve.
III. Fluorometric Assay Protocol (Resazurin based)
This protocol is a generalized procedure. Always refer to the specific instructions provided with your assay kit.
1. Reagent Preparation: a. Prepare the NADP/NADPH standards as described for the colorimetric assay. b. Prepare the NADP Cycling Reagent, including the cycling enzyme, substrate, and fluorometric probe, as per the kit's instructions.
2. Assay Procedure: a. Add 50 µL of each standard or sample to the wells of a black, flat-bottom 96-well microplate.[14][18] b. Add 50 µL of the NADP Cycling Reagent to each well.[14][18] c. Mix the contents and incubate at room temperature for 1-2 hours, protected from light.[14][18] d. Read the fluorescence with a microplate reader equipped for excitation in the 530-570 nm range and emission in the 590-600 nm range.[14][18]
3. Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. Generate a standard curve by plotting the corrected fluorescence values against the standard concentrations. c. Calculate the NADPH concentration in the samples using the standard curve.
Visualizations
Signaling Pathway: The Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway is a major source of NADPH in animal cells.[7]
Caption: The Pentose Phosphate Pathway generates NADPH.
Experimental Workflow: Colorimetric NADPH Assay
This diagram outlines the major steps in a typical colorimetric assay for NADPH.
Caption: Workflow for a colorimetric NADPH assay.
Logical Relationship: Principle of Enzymatic Cycling Assays
This diagram illustrates the principle behind enzymatic cycling assays for NADPH detection.
Caption: Principle of enzymatic cycling for NADPH detection.
References
- 1. biocompare.com [biocompare.com]
- 2. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. How to choose appropriate NADP/NADPH Assay Kit? - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 4. biocompare.com [biocompare.com]
- 5. Amplification by enzymatic cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. NADP+/NADPH Colorimetric Assay Kit (WST-8) - Elabscience® [elabscience.com]
- 9. Application of WST-8 based colorimetric NAD(P)H detection for quantitative dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. researchgate.net [researchgate.net]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. NADP+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]
- 17. mybiosource.com [mybiosource.com]
- 18. NADP+/NADPH Assay Kit (Fluorometric) | ABIN5067574 [antibodies-online.com]
Application Notes and Protocols for NADPH-Dependent Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor in a wide array of enzymatic reactions critical for anabolic pathways, redox homeostasis, and cellular defense against oxidative stress.[1] Assays that accurately measure the activity of NADPH-dependent enzymes are therefore indispensable tools in biomedical research and drug development.[1] These assays are fundamental for characterizing enzyme kinetics, screening for inhibitors or activators, and understanding metabolic pathways. This guide provides a detailed, step-by-step protocol for a common NADPH-dependent enzyme activity assay, focusing on the spectrophotometric method, along with data presentation and interpretation.
Principle of the Assay
The most common method for measuring the activity of NADPH-dependent enzymes is a continuous spectrophotometric assay.[2] This method is based on monitoring the change in absorbance at 340 nm, which is the characteristic absorbance maximum for NADPH.[2][3] As the enzyme catalyzes the reaction, NADPH is either consumed (oxidized to NADP+) or produced (reduced from NADP+), leading to a decrease or increase in absorbance at 340 nm, respectively.[2] The initial rate of the reaction is determined by measuring this change in absorbance over time.[2]
Alternatively, colorimetric and fluorometric assays can be employed, often offering higher sensitivity.[1] Colorimetric assays typically use a chromogenic substrate that is reduced by NADPH to produce a colored product.[1] Fluorometric assays utilize a non-fluorescent probe that is reduced by NADPH to a highly fluorescent product.[1] Luminescence-based assays are also available and provide very high sensitivity by linking NADPH concentration to a light-producing reaction.[4]
Core Signaling Pathway and Experimental Workflow
To visualize the fundamental principle and the experimental process, the following diagrams are provided.
Caption: General principle of an NADPH-dependent enzyme reaction.
Caption: Experimental workflow for an NADPH-dependent enzyme activity assay.
Experimental Protocols
This protocol describes a general method for a continuous spectrophotometric assay to measure the activity of an NADPH-dependent enzyme that consumes NADPH.
Materials
-
Purified enzyme of interest
-
Substrate for the enzyme
-
NADPH solution
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)[4]
-
Spectrophotometer capable of reading absorbance at 340 nm[4]
-
Cuvettes or a 96-well UV-transparent plate
-
Pipettes and pipette tips
Reagent Preparation
-
Reaction Buffer: Prepare the appropriate reaction buffer at the optimal pH and ionic strength for the enzyme. Ensure the buffer has been brought to the desired assay temperature.
-
Substrate Solution: Prepare a stock solution of the substrate in the reaction buffer. The final concentration in the assay should ideally be at a saturating level (e.g., 5-10 times the Michaelis constant, Km) to determine the maximum velocity (Vmax).[5]
-
NADPH Solution: Prepare a fresh solution of NADPH in the reaction buffer.[5] The concentration of the stock solution should be accurately determined spectrophotometrically using the molar extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm.[2] A typical starting concentration for the assay is between 100-200 µM.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the reaction buffer. The concentration should be determined to yield a linear rate of NADPH consumption over the measurement period. Keep the enzyme solution on ice.[5]
Assay Procedure
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).[2]
-
Reaction Mixture Preparation: In a cuvette or well of a microplate, prepare the reaction mixture by adding the following in order:
-
Reaction Buffer
-
Substrate solution
-
Enzyme solution
-
-
Equilibration: Gently mix the contents and incubate for 5 minutes at the assay temperature to allow the temperature to equilibrate.[4]
-
Blank Measurement: To determine the rate of non-enzymatic NADPH oxidation, prepare a blank by substituting the enzyme solution with the reaction buffer.[4][5]
-
Initiate the Reaction: Add the NADPH solution to the reaction mixture to start the reaction. Mix quickly and thoroughly.[4]
-
Measurement: Immediately place the cuvette in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes), recording a reading at regular intervals (e.g., every 15-30 seconds).[4][5] The initial, linear phase of the reaction is crucial for accurate rate determination.[2]
Data Presentation and Analysis
The raw data (absorbance vs. time) should be plotted to visualize the reaction progress. The initial velocity (v₀) of the reaction is calculated from the linear portion of this curve.
Calculation of Enzyme Activity
The rate of NADPH consumption can be calculated using the Beer-Lambert law:
Rate (µmol/min) = (ΔA₃₄₀/min) / ε * l
Where:
-
ΔA₃₄₀/min is the change in absorbance at 340 nm per minute (the slope of the linear portion of the curve).
-
ε is the molar extinction coefficient of NADPH at 340 nm, which is 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹).[2]
-
l is the path length of the cuvette (typically 1 cm).[2]
One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[4]
Data Summary
The following table presents hypothetical data from an NADPH-dependent enzyme activity assay, including controls and the effect of varying substrate concentrations.
| Condition | Substrate Concentration (µM) | Initial Velocity (ΔA₃₄₀/min) | Enzyme Activity (µmol/min/mg) |
| No-Enzyme Control | 100 | 0.002 | N/A |
| No-Substrate Control | N/A | 0.005 | N/A |
| Experimental | 10 | 0.050 | 4.02 |
| Experimental | 25 | 0.095 | 7.64 |
| Experimental | 50 | 0.140 | 11.25 |
| Experimental | 100 | 0.175 | 14.07 |
| Experimental | 200 | 0.180 | 14.47 |
| With Inhibitor (10 µM) | 100 | 0.085 | 6.83 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background rate in no-enzyme control | Instability of NADPH or substrate. | Prepare fresh NADPH and substrate solutions. Ensure the pH of the buffer is optimal for NADPH stability (around neutral).[5] |
| Non-linear reaction curve (rate decreases rapidly) | Substrate or NADPH depletion; Product inhibition; Enzyme instability. | Increase initial substrate and NADPH concentrations.[5] If product inhibition is suspected, use a coupled assay to remove the product. Ensure the enzyme is stable under assay conditions.[5] |
| Low or no enzyme activity | Inactive enzyme; Suboptimal assay conditions (pH, temperature); Presence of inhibitors. | Use a fresh enzyme preparation. Optimize assay conditions.[6] Ensure reagents are free of contaminants. |
| Weak or absent signal | Incorrect wavelength settings; Insufficient enzyme concentration; Low sample purity. | Verify the spectrophotometer is set to 340 nm.[6] Increase the enzyme concentration.[6] Purify the sample to remove interfering substances.[6] |
References
Reconstitution and handling of NADPH tetrasodium salt for experiments.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), is a critical coenzyme in nearly all living organisms, serving as a primary electron donor in a vast array of anabolic reactions.[1] Its tetrasodium salt is the stable, solid form commonly used in research.[2] Proper reconstitution and handling of NADPH are paramount for obtaining reliable and reproducible experimental results. These notes provide detailed protocols and data for the effective use of NADPH tetrasodium salt in various research applications.
Properties and Stability of this compound
NADPH is supplied as a white to yellowish powder that is soluble in water.[3] The stability of NADPH in solution is critically influenced by temperature, pH, and the composition of the buffer.[4] For optimal stability, it is recommended to store NADPH solutions at low temperatures (-20°C or -80°C) in a slightly alkaline buffer (pH 8), such as Tris-HCl, and to protect them from light.[4] Acidic conditions and the presence of phosphate or acetate in buffers can accelerate its degradation.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₂₆N₇O₁₇P₃Na₄ | [1][3] |
| Molecular Weight | 833.35 g/mol | [2][3] |
| Appearance | White to yellowish powder | [3] |
| Solubility in Water | ~35-50 mg/mL | [3][6] |
| Molar Extinction Coefficient (at 340 nm) | 6220 M⁻¹cm⁻¹ | [4][7] |
Table 2: Stability of NADPH Solutions
| Condition | Observation | Source(s) |
| Temperature | ||
| -80°C (in solvent) | Stable for up to 1 year | [6][8] |
| -20°C (in solvent) | Stable for up to 2 months | [1][9] |
| 19°C | Half-life > 8 hours | [5][7] |
| 37°C | Significant degradation | [5] |
| 41°C | Half-life ~ 1 hour | [4][5] |
| pH | ||
| Acidic (< 7.4) | Rapid degradation | [4][5] |
| Neutral (pH 7) | Moderate stability | [4] |
| Alkaline (pH 8-10) | Increased stability | [4][5] |
| Buffer System | ||
| Tris-HCl | Recommended for improved stability | [4][5][10] |
| Phosphate and Acetate | Accelerate degradation | [4][5][11] |
Experimental Protocols
Protocol 1: Reconstitution of this compound (10 mM Stock Solution)
This protocol describes the preparation of a 10 mM stock solution, which is suitable for most applications and can be diluted to the desired working concentration.
Materials:
-
This compound (≥95% purity)[2]
-
10 mM Tris-HCl buffer, pH 8.0[2]
-
Nuclease-free water[2]
-
Sterile microcentrifuge tubes[2]
-
Calibrated pipettes and sterile pipette tips[2]
-
Vortex mixer[2]
-
Ice bucket[2]
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[2]
-
Weighing: Accurately weigh 8.33 mg of this compound for every 1 mL of 10 mM stock solution to be prepared.[2]
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of 10 mM Tris-HCl buffer (pH 8.0) to achieve a final concentration of 10 mM.[2]
-
Mixing: Gently vortex the tube until the powder is completely dissolved. Keep the solution on ice.[2]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[1][12] Store the aliquots at -20°C for short-term use (up to 2 months) or at -80°C for long-term storage (up to 1 year).[2][6][8]
Protocol 2: General Enzyme Assay Using NADPH
This protocol provides a general framework for a spectrophotometric enzyme assay that measures the consumption of NADPH.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
10 mM NADPH stock solution (prepared as in Protocol 1)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare Working Solutions: Dilute the 10 mM NADPH stock solution in the assay buffer to the desired final concentration (typically 100-200 µM). Prepare the enzyme and substrate solutions in the assay buffer.
-
Reaction Setup: In a cuvette, combine the assay buffer, substrate, and enzyme solution. The final volume will depend on the cuvette size (e.g., 1 mL).
-
Initiate Reaction: Start the reaction by adding the NADPH working solution to the cuvette. Mix gently by inverting the cuvette.[1]
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.[1][4] The rate of absorbance decrease is proportional to the rate of NADPH oxidation and, therefore, to the enzyme activity.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Key metabolic pathways involving NADPH production and consumption.
Caption: A generalized workflow for in vitro assays using NADPH.[1]
Caption: Key factors influencing the stability of NADPH in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. custombiotech.roche.com [custombiotech.roche.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | electron donor | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
Application of NADPH in Studying Cellular Redox States: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of NADPH in Cellular Redox Homeostasis
Nicotinamide adenine dinucleotide phosphate (NADPH) is a critical coenzyme that serves as the primary electron donor in a myriad of reductive biosynthetic and detoxification pathways. The ratio of its reduced form (NADPH) to its oxidized form (NADP+) is a key indicator of the cell's redox state and its capacity to counteract oxidative stress.[1][2] Unlike the NAD+/NADH couple, which is primarily involved in catabolic reactions, the NADP+/NADPH pool is maintained at a high-negative redox potential, creating a strong driving force for anabolic processes and antioxidant defense.[3]
NADPH is essential for:
-
Antioxidant Defense: It is the primary source of reducing equivalents for the glutathione and thioredoxin antioxidant systems, which are vital for detoxifying reactive oxygen species (ROS).[1][3][4]
-
Anabolic Pathways: NADPH provides the necessary electrons for the biosynthesis of fatty acids, steroids, and nucleotides.[1][2]
-
Redox Signaling: NADPH oxidases (NOX) utilize NADPH to generate ROS, which at low concentrations, act as second messengers in various signaling pathways.[3][5][6]
Dysregulation of the NADP+/NADPH ratio has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making its accurate measurement crucial for biomedical research and drug development.[1]
Methodologies for Measuring Cellular NADPH and the NADP+/NADPH Ratio
Several techniques are available to quantify NADP+ and NADPH levels in biological samples, each with distinct advantages and limitations. The choice of method depends on factors such as required sensitivity, sample type, throughput, and cost.[2]
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity |
| Autofluorescence Microscopy (FLIM) | The reduced forms of NADPH and NADH are intrinsically fluorescent. Fluorescence Lifetime Imaging Microscopy (FLIM) can distinguish between the two based on their different fluorescence lifetimes when bound to enzymes.[7][8][9] | Real-time, non-invasive imaging in living cells. Provides spatial information. | Spectral overlap between NADH and NADPH makes quantification challenging without FLIM. Requires specialized equipment. | High sensitivity at the single-cell level. |
| Enzymatic Cycling Assays (Colorimetric/Fluorometric) | An enzyme cycling reaction amplifies the signal from NADP+ or NADPH. G6PD reduces NADP+ to NADPH, which then reduces a chromogenic or fluorogenic substrate.[1][3] | High sensitivity, widely used, and relatively inexpensive. | Endpoint measurement. Prone to interference from other cellular components. Requires careful sample preparation to separate NADP+ and NADPH. | Nanomolar range. |
| Luminescence-Based Assays | In the presence of NADP+ and NADPH, a reductase enzyme reduces a proluciferin substrate to luciferin, which is then quantified using luciferase.[10][11][12] | High sensitivity, high throughput, and simple "add-and-read" format. | Endpoint measurement. Can be costly. | As low as 10 nM.[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates NADP+ and NADPH based on their chromatographic properties and quantifies them based on their distinct mass-to-charge ratios.[1][13][14] | High specificity and sensitivity for direct detection and quantification. Considered the gold standard. | Requires specialized equipment and expertise. Lower throughput. | Can detect down to 0.02 μM.[13] |
Signaling Pathways and Workflows
NADPH in Antioxidant Defense
NADPH is fundamental to the regeneration of the two major antioxidant systems in the cell: the glutathione and thioredoxin systems. These systems are responsible for detoxifying ROS and maintaining a reducing intracellular environment.[3]
Caption: Regeneration of glutathione and thioredoxin by NADPH.
NADPH Oxidase (NOX) Signaling
NADPH oxidases are enzymes that transfer electrons from NADPH to molecular oxygen to produce superoxide (O₂⁻), a reactive oxygen species that acts as a second messenger in various signaling pathways.[3]
Caption: Activation of NADPH oxidase (NOX) signaling pathway.
General Experimental Workflow for NADPH Quantification
A generalized workflow for the extraction and quantification of cellular NADPH levels is crucial for obtaining accurate and reproducible results.
Caption: Generalized workflow for cellular NADPH quantification.
Experimental Protocols
Protocol 1: Measurement of NADP+/NADPH Ratio using a Fluorometric Enzymatic Cycling Assay
This protocol is adapted from commercially available kits and provides a method to determine the NADP+ and NADPH concentrations in cell lysates.
Materials:
-
NADP+/NADPH Extraction Buffer (ice-cold)
-
0.1 N HCl
-
0.1 N NaOH
-
1X Assay Buffer
-
NADP Cycling Reagent (containing glucose-6-phosphate, G6PD, and a fluorogenic substrate)
-
NADP+ Standard
-
96-well black microplate
-
Fluorometric plate reader (Excitation ~540 nm, Emission ~590 nm)
-
10 kDa MWCO spin filters
Procedure:
-
Sample Preparation and Lysis:
-
Harvest cells (typically 1-5 x 10^6 cells) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 100-500 µL of ice-cold NADP+/NADPH Extraction Buffer.[1]
-
Lyse the cells by sonication or Dounce homogenization on ice.[1]
-
Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to remove debris.[15]
-
-
Deproteinization:
-
Selective Degradation of NADP+ or NADPH:
-
For NADP+ Measurement (NADPH degradation):
-
For NADPH Measurement (NADP+ degradation):
-
For Total NADP+/NADPH: Use the deproteinized lysate directly.
-
-
Assay:
-
Prepare a standard curve of NADP+ in 1X Assay Buffer.
-
Add 50 µL of each standard and sample (NADP+ extract, NADPH extract, and total extract) to the wells of a 96-well plate.
-
Add 50 µL of NADP Cycling Reagent to each well.[15]
-
Incubate for 1-2 hours at room temperature, protected from light.[15]
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (0 µM standard) from all readings.
-
Plot the standard curve and determine the concentration of NADP+ and NADPH in your samples.
-
Calculate the NADP+/NADPH ratio.
-
Protocol 2: NAD(P)H Autofluorescence Imaging to Assess Mitochondrial Redox State
This protocol provides a general framework for imaging the autofluorescence of NAD(P)H in live cells to assess changes in the mitochondrial redox state.
Materials:
-
Live-cell imaging medium
-
Confocal or multiphoton microscope equipped for NAD(P)H autofluorescence (Excitation ~340-360 nm, Emission ~450-470 nm).[7][16]
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - uncoupler, to induce maximal oxidation.
-
Rotenone - complex I inhibitor, to induce maximal reduction.
Procedure:
-
Cell Culture and Preparation:
-
Plate cells on glass-bottom imaging dishes and culture under standard conditions.
-
On the day of imaging, replace the culture medium with live-cell imaging medium.
-
Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
-
Image Acquisition:
-
Locate a field of healthy cells.
-
Set the excitation and emission wavelengths for NAD(P)H.
-
Acquire a baseline image of NAD(P)H autofluorescence.
-
-
Inducing Changes in Redox State:
-
To establish the dynamic range of the NAD(P)H signal, sequentially treat the cells with:
-
FCCP (e.g., 1 µM): This will cause a rapid decrease in NAD(P)H fluorescence as the mitochondrial NAD(P)H pool becomes oxidized.[7] Acquire images every 30-60 seconds until a stable minimum is reached.
-
Rotenone (e.g., 1 µM): This will cause an increase in NAD(P)H fluorescence as the mitochondrial NAD(P)H pool becomes maximally reduced.[7] Acquire images until a stable maximum is reached.
-
-
-
Data Analysis:
-
Define regions of interest (ROIs) within the cells (e.g., mitochondria-rich perinuclear regions).
-
Measure the mean fluorescence intensity within the ROIs for each time point.
-
Normalize the fluorescence intensity data to the baseline, minimum (FCCP), and maximum (rotenone) values to compare the relative redox state between different conditions or cell types.
-
Note on FLIM: To specifically distinguish between NADH and NADPH contributions, Fluorescence Lifetime Imaging Microscopy (FLIM) is required. This technique measures the decay rate of the fluorescence signal, which differs for free and enzyme-bound NAD(P)H, allowing for their relative contributions to be determined.[7][9]
Conclusion
The accurate measurement of NADPH and the NADP+/NADPH ratio is indispensable for understanding cellular redox homeostasis and its role in health and disease. The methodologies and protocols outlined in this document provide a comprehensive guide for researchers to investigate the intricate roles of NADPH in cellular metabolism, antioxidant defense, and signaling. The choice of the most appropriate method will depend on the specific research question and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH oxidase-mediated redox signaling: roles in cellular stress response, stress tolerance, and tissue repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime - UCL Discovery [discovery.ucl.ac.uk]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. NADP/NADPH-Glo™ Assay Protocol [se.promega.com]
- 11. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of NADPH Tetrasodium Salt in Microsomal Stability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the early phases of drug discovery and development, the assessment of a new chemical entity's (NCE) metabolic stability is a critical step.[1] This evaluation provides insight into the compound's susceptibility to biotransformation by drug-metabolizing enzymes, which significantly influences its pharmacokinetic profile, including its half-life and oral bioavailability.[1] A primary metabolic pathway for a vast number of drugs is oxidation, catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2] These essential reactions require the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as an electron donor.[1] Consequently, in vitro metabolic stability assays, particularly those employing liver microsomes, are heavily reliant on the presence of NADPH to determine the intrinsic clearance of a compound.[1]
This document offers detailed application notes and protocols for conducting NADPH-dependent metabolic stability studies.
Core Concepts: The Role of NADPH in Drug Metabolism
The biotransformation of drugs is broadly categorized into Phase I and Phase II metabolic reactions. Phase I reactions, predominantly mediated by CYP enzymes, introduce or unmask functional groups on a drug molecule.[1] This process is an oxidative reaction where an oxygen atom is incorporated into the substrate, as depicted in the following reaction:
R-H + O₂ + NADPH + H⁺ → R-OH + H₂O + NADP⁺[1]
In this reaction, NADPH functions as the reducing agent, supplying the necessary electrons for the activation of molecular oxygen by the CYP enzyme.[1] Without NADPH, the catalytic cycle of CYP450 enzymes cannot proceed, and the oxidative metabolism of the drug will not occur.[1] Therefore, by incubating a test compound with liver microsomes in the presence and absence of NADPH, researchers can specifically ascertain the extent of CYP-mediated metabolism.[1]
Signaling Pathway and Logical Relationships
The pivotal role of NADPH in CYP-mediated drug metabolism can be visualized as a key step in a larger enzymatic cycle.
Caption: Role of NADPH in the Cytochrome P450 catalytic cycle.
Experimental Protocols
A generalized workflow for in vitro assays using NADPH is illustrated below.
Caption: A generalized workflow for in vitro assays using NADPH.
Materials and Reagents
-
Liver Microsomes: Human, rat, or mouse liver microsomes.
-
Test Compounds: Stock solutions (e.g., 10 mM in DMSO).[2]
-
Buffer: 0.1 M Phosphate buffer (pH 7.4).[3]
-
NADPH Tetrasodium Salt: Or an NADPH regenerating system.[4]
-
Quenching Solution: Acetonitrile (ACN) or methanol, often containing an internal standard.[2]
-
Positive Control Compounds: Dextromethorphan (CYP2D6), Midazolam (CYP3A4), Phenacetin (CYP1A2), Diclofenac (CYP2C9), Omeprazole (CYP2C19).[2]
-
Instrumentation: HPLC, LC-MS/MS, incubator, centrifuge, pipettes.[4]
Assay Procedure
-
Preparation of Working Solutions:
-
Prepare a working solution of the test compound by diluting the 10 mM stock in 0.05 M phosphate buffer (pH 7.4) to a final concentration of 100 µM.[2]
-
Thaw liver microsomes at 37°C and dilute to 1 mg/mL of microsomal protein in 0.1 M phosphate buffer pH 7.4.[3]
-
Prepare a 5 mM NADPH solution in buffer.[2] For an NADPH regenerating system, follow the manufacturer's instructions.[5][6]
-
-
Incubation:
-
Aliquots of the liver microsome working solution are transferred into tubes.[2]
-
Add the test compound working solution to the tubes.[2]
-
Gently vortex the mixtures and pre-incubate at 37°C.[2]
-
Initiate the metabolic reaction by adding the 5 mM NADPH solution.[2] A parallel incubation without NADPH should be performed as a negative control.[2]
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
Data Presentation and Analysis
The metabolic stability of a compound is typically expressed as the percentage of the parent compound remaining over time, the in vitro half-life (t½), and the intrinsic clearance (Clint).[2]
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Test Compound Concentration | 1 - 10 µM | [4] |
| Microsomal Protein Conc. | 0.415 - 1 mg/mL | [3][7] |
| NADPH Concentration | 1 - 5 mM | [2][7] |
| Incubation Temperature | 37°C | [2][3] |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min | [2][8] |
| DMSO Final Concentration | < 0.5% | [9] |
| Acetonitrile Final Conc. | < 1.6% | [7][9] |
Data Analysis
-
Percent Remaining: Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Half-Life (t½): Plot the natural logarithm of the percent remaining compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The half-life is then calculated using the following equation: t½ = 0.693 / k
-
Intrinsic Clearance (Clint): The intrinsic clearance is calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) * 1000[2]
NADPH Regenerating Systems
For longer incubation times, an NADPH regenerating system is often employed to ensure that NADPH is not the limiting reagent.[6] These systems typically consist of an enzyme, such as glucose-6-phosphate dehydrogenase (G6PDH), and its substrate, glucose-6-phosphate (G6P), which continuously regenerate NADPH from NADP+.[5][6]
| Component | Function |
| NADP+ | Precursor to NADPH |
| Glucose-6-Phosphate (G6P) | Substrate for G6PDH |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Enzyme that reduces NADP+ to NADPH |
Conclusion
The use of this compound in in vitro microsomal stability assays is fundamental for assessing the susceptibility of drug candidates to Phase I metabolism mediated by cytochrome P450 enzymes.[1] The protocols and data presentation formats outlined in this document provide a robust framework for researchers to conduct these critical assays. By understanding the central role of NADPH and applying standardized methodologies, drug development professionals can generate reliable and reproducible data to inform key decisions in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. bioivt.com [bioivt.com]
- 6. bioivt.com [bioivt.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mercell.com [mercell.com]
Application Notes and Protocols for Bioluminescent Detection of NADPH in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental cofactor in cellular metabolism, playing a crucial role in anabolic pathways, antioxidant defense, and redox signaling.[1] The ability to accurately quantify intracellular NADPH levels is essential for understanding cellular health, disease pathogenesis, and the mechanism of action of therapeutic drugs. Bioluminescent assays offer a highly sensitive, specific, and high-throughput compatible method for the detection of NADPH in cell lysates.[1][2] These assays utilize a coupled-enzyme system where the amount of NADPH is the limiting factor in a reaction that ultimately produces a luminescent signal, directly proportional to the NADPH concentration in the sample.[1][3]
This document provides detailed application notes and experimental protocols for the use of bioluminescent assays to detect NADPH in cell lysates.
Principle of the Assay
The bioluminescent detection of NADPH is based on a coupled enzymatic reaction. In the presence of NADPH, a specific reductase enzyme reduces a proluciferin substrate to luciferin.[3][4] Subsequently, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light.[3][4] The intensity of the light produced is directly proportional to the amount of NADPH present in the sample.[3] To enhance sensitivity and specificity for total NADP+/NADPH measurement, some assays incorporate a cycling enzyme system.[4][5][6] This system continuously cycles between the oxidized (NADP+) and reduced (NADPH) forms, amplifying the signal.[4][6]
Data Presentation
The performance of bioluminescent NADPH assays is characterized by high sensitivity, a broad linear range, and robust signal-to-background ratios.
Table 1: Quantitative Performance of a Typical Bioluminescent NADPH Assay
| Parameter | Value | Reference |
| Limit of Detection | ~0.5 nM | [4][5] |
| Linear Range (Cell Number) | Up to 5,000 cells/well | [4][5] |
| Signal-to-Background Ratio | 50 to 100 | [4][5] |
| Z'-value | > 0.7 | [4][5] |
Table 2: Assay Sensitivity for Total NADP+ and NADPH Detection in Various Cell Lines
| Cell Line | Minimum Cells/Well for Detection | Reference |
| A549 | ~600 | [5] |
| HepG2 | ~600 | [5] |
| Jurkat | ~600 | [5] |
| MDA-MB-231 | ~600 | [5] |
Experimental Protocols
Protocol 1: Measurement of Total NADP+/NADPH in Cell Lysates (Homogeneous "Add-Mix-Read" Method)
This protocol is designed for the rapid and simple measurement of the total pool of NADP+ and NADPH in cultured cells. The detection reagent contains a detergent for cell lysis, making a separate lysis step unnecessary.[4]
Materials:
-
Cultured cells in a white-walled, multi-well assay plate (e.g., 96-well or 384-well)
-
Bioluminescent NADP/NADPH detection reagent (e.g., NADP/NADPH-Glo™ Assay)
-
Plate-reading luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled multi-well plate at the desired density and culture overnight. The final volume of cell culture medium in each well should be 50 µL for a 96-well plate.[1]
-
Equilibration: If the cells were incubated at 37°C, allow the plate to equilibrate to room temperature (20-25°C) for 5-10 minutes.[1]
-
Reagent Preparation: Prepare the NADP/NADPH detection reagent according to the manufacturer's instructions. Ensure the reagent is at room temperature before use.[1]
-
Reagent Addition: Add a volume of the prepared detection reagent equal to the volume of cell culture medium in each well (e.g., 50 µL of reagent to 50 µL of cells).[1]
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 30 to 60 minutes to allow for cell lysis and the luminescent signal to stabilize.[1]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An integration time of 0.25 to 1 second per well is typically recommended.[1]
Protocol 2: Differential Measurement of NADPH and NADP+ in Cell Lysates
This protocol allows for the separate quantification of NADPH and NADP+ by selectively degrading one of the molecules in the cell lysate before performing the bioluminescent assay.
Materials:
-
Cell lysate prepared using a suitable lysis buffer (e.g., passive lysis buffer, sonication)
-
0.2 M HCl
-
0.2 M NaOH
-
Trizma® base
-
White-walled 96-well plate
-
Bioluminescent NADP/NADPH detection reagent
-
Plate-reading luminometer
Procedure:
-
Cell Lysis: Prepare a cell lysate using a chosen method.[1][7] For adherent cells, wash with PBS, then add lysis buffer. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[7]
-
Sample Splitting: Divide the cell lysate into two equal aliquots.[1]
-
NADPH Measurement (Acid Treatment):
-
NADP+ Measurement (Base Treatment):
-
Bioluminescent Detection:
-
Calculation: The luminescence from the acid-treated sample corresponds to the amount of NADPH, while the luminescence from the base-treated sample corresponds to the amount of NADP+.
Visualizations
Signaling Pathway
Caption: NADPH Oxidase Signaling Pathway.[8][9][10]
Experimental Workflow
Caption: Homogeneous Bioluminescent NADPH Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioluminescent cell-based NAD(P)/NAD(P)H assays for rapid dinucleotide measurement and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part 1: Technology and Features [worldwide.promega.com]
- 4. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to prepare cell lysate for NADP/NADPH ratio assay? | AAT Bioquest [aatbio.com]
- 8. NADPH oxidase and reactive oxygen species as signaling molecules in carcinogenesis [journal.hep.com.cn]
- 9. portlandpress.com [portlandpress.com]
- 10. The signaling pathway of NADPH oxidase and its role in glomerular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing NADPH Tetrasodium Salt Degradation
For researchers, scientists, and drug development professionals, maintaining the integrity of reagents is critical for reproducible and accurate experimental outcomes. Nicotinamide adenine dinucleotide phosphate (NADPH), a vital cofactor in numerous enzymatic reactions, is notoriously unstable. Its degradation can significantly compromise experimental results. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent NADPH degradation and ensure the reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause NADPH tetrasodium salt degradation?
A1: The main factors contributing to NADPH degradation are temperature, pH, and the composition of the buffer solution.[1] High temperatures and acidic pH (below 7.4) significantly accelerate its breakdown.[1][2][3] Additionally, the presence of phosphate and acetate ions in buffers can increase the rate of degradation.[3][4]
Q2: What is the optimal pH for preparing and storing NADPH solutions?
A2: For maximum stability, NADPH solutions should be prepared and maintained at a slightly alkaline pH, ideally between 8.0 and 9.0.[1][5][6] Preparing NADPH in distilled water is not recommended as its pH is often slightly acidic (around 5 to 6), which can lead to rapid degradation.[1][3]
Q3: What is the recommended temperature for storing NADPH stock solutions?
A3: For short-term storage (up to a few weeks), -20°C is suitable. For long-term storage, -80°C is recommended to maintain stability.[1][3][6] It is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][6][7]
Q4: Should I prepare NADPH solutions fresh for each experiment?
A4: While preparing fresh NADPH solutions for each experiment is the best practice to ensure maximal activity, it is not always necessary if proper storage protocols are followed.[3][6] Aliquoted stock solutions stored at -80°C in a suitable alkaline buffer can be stable for months.[3][6] Once thawed, an aliquot should be kept on ice and used promptly.[1]
Q5: Is NADPH sensitive to light?
A5: While it is generally good laboratory practice to protect solutions from prolonged light exposure, the primary stability concern for NADPH is degradation due to acidic pH and temperature, not photodegradation.[1]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving NADPH.
| Problem | Possible Cause | Recommended Solution |
| Low or no signal in NADPH-dependent assay | Degradation of NADPH stock solution: The stock solution may have been stored improperly (wrong pH, temperature) or subjected to multiple freeze-thaw cycles. | Prepare a fresh NADPH stock solution in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0).[1][8] Aliquot the new stock into single-use vials and store them at -80°C.[1][3] |
| Incorrect buffer composition: Use of phosphate or acetate buffers can accelerate NADPH degradation.[3][4] | If possible, switch to a more stable buffer system like Tris-HCl or HEPES.[6] If phosphate buffer is required, use the lowest possible concentration.[3] | |
| High variability between replicate measurements | Inconsistent handling of NADPH: Differences in the time NADPH solutions are kept at room temperature or on ice can lead to variable degradation. | Ensure uniform handling of all samples. Keep NADPH solutions on ice at all times during the experiment. Add NADPH to the reaction mixture as the last component, especially in assays conducted at higher temperatures.[6] |
| Decreasing signal during a kinetic assay | NADPH instability at assay temperature: NADPH is labile at physiological temperatures (e.g., 37°C), leading to a continuous decrease in its concentration over the course of the assay.[3][9] | Be mindful of NADPH's instability at your assay temperature. Minimize pre-incubation times at elevated temperatures.[6] For long-running assays, consider using an NADPH regeneration system.[9] |
Data Presentation: NADPH Stability Overview
The stability of NADPH is significantly influenced by temperature and pH. The following tables summarize the degradation rates under various conditions.
Table 1: Effect of Temperature on NADPH Stability
| Temperature | Stability Observation | Approximate Half-life |
| 19°C | Relatively stable | > 8 hours[2][3] |
| 37°C | Significant degradation | ~ 1 hour[2][3] |
| 41°C | Rapid degradation | ~ 1 hour[2][3] |
Table 2: Effect of pH on NADPH Degradation Rate
| pH | Condition | Degradation Rate Constant (at 30°C) |
| ~3 | Acidic | 0.5 min⁻¹[2] |
| 7 | Neutral | 10⁻³ min⁻¹[2] |
| 10 | Alkaline | 10⁻⁵ min⁻¹[2] |
Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM NADPH Stock Solution
Materials:
-
This compound (high purity)
-
10 mM Tris-HCl buffer, pH 8.0
-
Nuclease-free water
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Ice bucket
Methodology:
-
Buffer Preparation: Prepare 10 mM Tris-HCl buffer by dissolving Tris base in nuclease-free water and adjusting the pH to 8.0 with HCl.
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of NADPH. For 1 mL of a 10 mM stock solution, you will need 8.33 mg (MW = 833.35 g/mol ).[8]
-
Dissolution: Dissolve the weighed NADPH powder in the 10 mM Tris-HCl buffer (pH 8.0) to a final concentration of 10 mM.[8] Mix gently by vortexing.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protected microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term use.[1][3]
Protocol 2: Quality Control Check for NADPH Stability
This protocol uses spectrophotometry to assess the stability of your NADPH solution. The reduced form of NADPH absorbs light at 340 nm, while the oxidized form (NADP+) does not.[2]
Materials:
-
NADPH solution to be tested
-
Appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Initial Measurement (T=0):
-
Dilute your NADPH stock solution to a working concentration (e.g., 100 µM) in the desired buffer.
-
Immediately measure the absorbance at 340 nm using the buffer as a blank. Record this value.
-
-
Incubation:
-
Incubate the remaining diluted NADPH solution under the conditions you wish to test (e.g., room temperature, 37°C, or on ice).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., every 30 or 60 minutes), take a sample of the incubated solution and measure its absorbance at 340 nm.
-
-
Analysis:
-
A decrease in absorbance at 340 nm over time indicates the degradation of NADPH. You can calculate the percentage of remaining NADPH at each time point compared to the initial measurement.
-
Visualizations
Caption: Key factors influencing NADPH stability and corresponding preventative measures.
Caption: A troubleshooting workflow for addressing issues with NADPH-dependent assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low signal or high background in NADPH assays.
Welcome to the technical support center for NADPH assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues such as low signal or high background during their experiments. Browse the frequently asked questions and troubleshooting guides below to optimize your assay performance and ensure accurate, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal in an NADPH assay?
A low signal in an NADPH assay can stem from several factors, including degraded reagents, suboptimal enzyme activity, incorrect instrument settings, or issues with the sample itself. It is crucial to systematically evaluate each component of the assay to pinpoint the source of the problem.[1][2]
Q2: What typically causes high background in NADPH assays?
High background can be caused by contamination of reagents or samples, non-specific reactions, sample autofluorescence, or the use of inappropriate microplates.[3][4] Reducing agents like DTT or chelating agents like EDTA in the sample can also contribute to high background.[1][3]
Q3: How can I increase the sensitivity of my NADPH assay?
To enhance assay sensitivity, consider increasing the incubation time to allow for more product formation, but be mindful of maintaining a linear reaction rate.[1] Optimizing reagent concentrations, particularly the enzyme, and ensuring optimal pH and temperature can also significantly boost the signal.[2] For fluorescence-based assays, using a plate reader with higher sensitivity and appropriate filters is beneficial.
Q4: What is the difference between a "reagent blank" and a "sample blank," and why are they important?
A "reagent blank" contains all the assay components except for your sample. It helps to identify background signals originating from the reagents themselves.[4] A "sample blank" contains the sample and all reagents except for the one that initiates the reaction (e.g., the substrate or enzyme). This is crucial for correcting for background signals originating from the sample itself, such as color or autofluorescence.[4]
Troubleshooting Guide: Low Signal
This section provides a question-and-answer guide to troubleshoot weak or absent signals in your NADPH assay.
Problem: The signal from my samples is indistinguishable from the blank.
-
Are your reagents still viable?
-
NADPH Degradation: NADPH is unstable and susceptible to degradation with improper storage or multiple freeze-thaw cycles. Prepare fresh NADPH solutions for each experiment or use single-use aliquots stored at -80°C.[2][5]
-
Enzyme Inactivity: Ensure the enzyme is stored correctly and has not lost activity. Perform an enzyme titration to determine the optimal concentration for a linear reaction rate.[2]
-
-
Are your assay conditions optimal?
-
pH and Temperature: Most NADPH-dependent enzymes have an optimal pH range around 7.5.[2] Verify the pH of your assay buffer and ensure the incubation temperature is suitable for your specific enzyme.[1]
-
Substrate Concentration: If the substrate concentration is too low, it can be a limiting factor for the reaction. Ensure the substrate concentration is at or above its Michaelis constant (Km).[2]
-
-
Are your instrument settings correct?
-
Wavelengths: For fluorescent assays, ensure the excitation and emission wavelengths on the microplate reader match the assay's specifications (e.g., for many fluorescent probes, λex = 530 nm / λem = 585 nm; for direct NADPH fluorescence, λex = 340 nm / λem = 460 nm).[1] For colorimetric assays, ensure the correct absorbance wavelength is set (e.g., 340 nm or 450-460 nm depending on the kit).[4][6]
-
Plate Type: For fluorescence assays, use black plates to minimize background and crosstalk. For colorimetric UV assays, use UV-transparent plates.[1][4]
-
-
Could there be an issue with your sample?
-
Low Analyte Concentration: The concentration of the target enzyme or NADPH in your sample may be too low. Consider concentrating the sample or using a larger sample volume.[1]
-
Sample Purity: Contaminants in the sample can interfere with the assay. Ensure proper sample purification.[1] For cell and tissue lysates, endogenous enzymes can rapidly consume NADPH; deproteinization of samples using a 10 kDa spin filter is recommended.[1][7]
-
Low Signal Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal in NADPH assays.
Troubleshooting Guide: High Background
This section provides a question-and-answer guide to troubleshoot high background signals in your NADPH assay.
Problem: The background signal is too high, reducing the assay's dynamic range.
-
Is there contamination in your reagents or samples?
-
Reagent Contamination: High-purity water and reagents are essential to minimize background. Contaminants can introduce substances that fluoresce or absorb at the detection wavelength.[4]
-
Sample Contamination: The presence of reducing agents (e.g., DTT) or chelating agents (e.g., EDTA) in your sample can interfere with the assay chemistry and increase background.[1][3]
-
Cross-Contamination: When running multiple assays, ensure dedicated labware is used to prevent cross-contamination of reagents, which can elevate background levels.[3]
-
-
Are there interfering substances in your sample?
-
Endogenous Compounds: Samples, particularly cell and tissue lysates, may contain endogenous compounds that absorb light or fluoresce at the same wavelength as your signal.[4] Hemoglobin and bilirubin are common interfering substances.[4]
-
Sample Turbidity: Turbid or colored samples can scatter light and increase absorbance or fluorescence readings.[4] Centrifugation or filtration of the sample can help mitigate this.
-
-
Is your experimental procedure optimized?
-
Incomplete Mixing: Ensure thorough mixing of reagents and samples to avoid localized high concentrations that can lead to inconsistent and high background readings.[3]
-
Incorrect Plate Type: For fluorescence assays, using clear or white plates can lead to high background and well-to-well crosstalk. Black-walled plates are recommended.[1][4]
-
Incubation Time: While longer incubation can increase the signal, it might also increase the background. Optimize the incubation time to achieve the best signal-to-background ratio.
-
High Background Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in NADPH assays.
Data Presentation
Table 1: Common Interfering Substances in NADPH Assays
| Substance | Type of Interference | Recommended Action |
| DTT, β-mercaptoethanol | Reducing agents, can generate a false positive signal.[3] | Remove from sample via dialysis or spin columns. |
| EDTA | Chelating agent, can interfere with enzyme activity.[3] | Use alternative buffers or remove via dialysis. |
| Hemoglobin, Bilirubin | Absorb light at 340 nm, causing high background in absorbance assays.[4] | Use a sample blank for background correction. |
| Lipids | Cause sample turbidity, leading to light scatter.[4] | Centrifuge samples to pellet lipids. |
| Azide, Tween-20, SDS | Can inhibit enzyme activity.[8] | Avoid these substances in sample preparation buffers.[8] |
Experimental Protocols
Protocol 1: Sample Deproteinization for Cell/Tissue Lysates
This protocol is recommended to remove enzymes from cell or tissue lysates that can rapidly consume NADPH, leading to a low signal.[1][7]
-
Homogenization: Homogenize cell pellets (1-5 x 10^6 cells) or tissue (~20 mg) in an appropriate extraction buffer on ice.[7][8][9]
-
Centrifugation: Centrifuge the homogenate at 12,000-14,000 x g for 5-10 minutes at 4°C to remove insoluble material.[7][10]
-
Filtration: Transfer the supernatant to a 10 kDa molecular weight cutoff (MWCO) spin filter.[1][7][10]
-
Final Centrifugation: Centrifuge at 12,000 x g for 10 minutes.[10] The flow-through contains the deproteinized sample.
-
Storage: Use the sample immediately or store at -80°C.
Protocol 2: Differential Measurement of NADP+ and NADPH
This protocol allows for the separate measurement of NADP+ and NADPH by taking advantage of their differential stability in acidic and basic conditions.[11]
-
Sample Preparation: Prepare deproteinized cell or tissue lysate as described in Protocol 1. Divide the lysate into two aliquots.
-
NADPH Measurement (NADP+ Destruction):
-
Total NADP+/NADPH Measurement:
-
Keep the second aliquot on ice until ready for the assay. This sample will be used to measure the total amount of NADP+ and NADPH.
-
-
Calculation:
-
Perform the NADPH assay on both the treated (NADPH only) and untreated (Total NADP+ + NADPH) samples.
-
The concentration of NADP+ can be calculated by subtracting the NADPH concentration from the total NADP+/NADPH concentration.
-
NADPH Assay Principle
Caption: Principle of a cycling-based luminescent NADPH assay.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. abcam.com [abcam.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. NADP+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]
- 10. NADP/NADPH Assay Kit-WST N510 manual | DOJINDO [dojindo.com]
- 11. promega.com [promega.com]
Technical Support Center: Optimizing NADPH Concentration for Enzyme Saturation in Kinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing NADPH concentration for enzyme kinetic studies. Accurate determination of enzyme kinetic parameters requires ensuring that NADPH is not a rate-limiting factor. This resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize NADPH concentration in my enzyme assay?
Optimizing the NADPH concentration is critical to ensure it is not the rate-limiting factor in your enzymatic reaction.[1] For an accurate kinetic analysis, the enzyme must be saturated with its cofactor, NADPH. This allows for the precise determination of the enzyme's kinetic parameters with respect to your substrate of interest. An insufficient NADPH concentration can lead to an underestimation of the enzyme's true maximal velocity (Vmax), while an excessively high concentration might cause substrate inhibition or high background absorbance, which can confound your results.[1]
Q2: What is a typical starting concentration range for NADPH in enzyme assays?
A common starting point for most standard spectrophotometric assays that monitor the change in absorbance at 340 nm is a concentration range of 0.1 mM to 0.2 mM NADPH.[1] This range generally provides an initial absorbance that is within the linear range of most spectrophotometers.[1] However, the optimal concentration is enzyme-specific and should be determined empirically by performing an NADPH titration.[1]
Q3: How should I prepare and store NADPH solutions to ensure their stability?
NADPH is sensitive to degradation, with its stability being affected by temperature, pH, and buffer composition.[1][2]
-
Preparation: It is recommended to dissolve solid NADPH (the tetrasodium salt is often preferred to prevent pH drops) in your assay buffer or a low concentration Tris-HCl buffer (e.g., 10 mM) at a slightly alkaline pH (e.g., pH 8.0).[1][3] Always prepare solutions fresh on the day of the experiment and keep them on ice to minimize degradation.[1][4]
-
Storage: For short-term storage of a few weeks, stock solutions can be kept at -20°C.[1][3] For longer-term storage, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q4: What are the primary causes of high background absorbance in my no-enzyme control?
High background absorbance in the absence of an enzyme can stem from several sources:
-
Sample-Related Issues: Endogenous compounds in the sample that absorb light at 340 nm, such as hemoglobin or bilirubin, can cause interference.[5] Sample turbidity or precipitation can also scatter light and increase absorbance readings.[5]
-
Reagent-Related Issues: The reagents themselves might have intrinsic absorbance or could be contaminated.[5] Certain buffers or chemicals, like imidazole, used during sample preparation can also interfere with absorbance readings.[5][6]
-
Non-specific Reactions: Unintended reactions between components in the sample and the assay reagents can sometimes produce colored products, leading to an elevated background.[5]
Troubleshooting Guides
Problem 1: The reaction rate is significantly lower than expected.
-
Possible Cause: Suboptimal reagent concentrations.
-
Possible Cause: Enzyme instability.
-
Possible Cause: Incorrect assay conditions.
Problem 2: The reaction starts fast and then slows down rapidly, resulting in a non-linear curve.
-
Possible Cause: Substrate or cofactor depletion.
-
Possible Cause: Product inhibition.
-
Possible Cause: Enzyme inactivation.
-
Solution: The enzyme may be unstable under the assay conditions and losing activity over time.[7] Reduce the assay time or check the enzyme's stability by pre-incubating it for different durations before starting the reaction.[7] Adding stabilizing agents like glycerol or BSA, if compatible, might also help.[7]
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: NADPH degradation.
-
Solution: Due to the instability of NADPH, its actual concentration in a stock solution can vary if not handled properly.[1] It is best to always prepare NADPH solutions fresh from solid powder for each experiment.[1] If using a frozen stock, ensure it is a single-use aliquot to avoid freeze-thaw cycles.[1] You can verify the concentration of your stock solution before each experiment using its absorbance at 340 nm and the Beer-Lambert law.[1]
-
-
Possible Cause: Pipetting errors.
Experimental Protocols
Protocol: Determining the Saturating Concentration of NADPH via Titration
This protocol describes how to determine the optimal NADPH concentration for your enzyme by measuring the initial reaction rate at various NADPH concentrations.
1. Reagent Preparation:
-
Assay Buffer: Prepare the buffer that is optimal for your enzyme (e.g., 100 mM Tris-HCl, pH 7.5).
-
Enzyme Stock: Prepare a stock solution of your enzyme at a concentration that will yield a linear reaction rate for at least 5-10 minutes.
-
Substrate Stock: Prepare a concentrated stock of the other substrate(s). The final concentration in the assay should be saturating (typically 5-10 times its Km).
-
NADPH Stock: Prepare a concentrated stock solution of NADPH in the assay buffer. The concentration should be accurately determined spectrophotometrically using the molar extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm.[9]
2. Assay Procedure (96-well plate format):
-
In each well, add the assay buffer and the saturating concentration of the primary substrate.
-
Add varying final concentrations of NADPH to the wells. A typical range to test would be from 0 µM up to 500 µM (e.g., 0, 10, 25, 50, 100, 200, 400, 500 µM).[1]
-
Include a "no-enzyme" control for each NADPH concentration to account for non-enzymatic NADPH degradation.[1]
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[1]
-
Initiate the reaction by adding the enzyme to all wells.
-
Immediately place the plate in a spectrophotometer capable of kinetic readings.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).[1]
3. Data Analysis:
-
For each NADPH concentration, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.[1]
-
Convert this rate from ΔAbs/min to µmol/min using the Beer-Lambert law: Rate = (ΔAbs/min) / (ε * l), where ε is the molar extinction coefficient (6220 M⁻¹cm⁻¹) and l is the path length.[1]
-
Subtract the rate of the "no-enzyme" control from the corresponding experimental rate to correct for any background NADPH degradation.[1]
-
Plot the corrected initial rate (V₀) on the y-axis against the NADPH concentration ([NADPH]) on the x-axis. The resulting curve should resemble a Michaelis-Menten plot.[1]
-
The optimal concentration for your assays is the concentration at which the curve begins to plateau, indicating enzyme saturation. This is typically at least 5-10 times the apparent Km for NADPH.[1]
Data Presentation
Table 1: Michaelis-Menten Constants (Km) of Various Enzymes for NADPH
| Enzyme | Source | Km (µM) |
| Aldose Reductase | Porcine Kidney | 15 |
| Dihydropteridine Reductase | Human Liver | 2.2 |
| Ketol-Acid Reductoisomerase | Sulfolobus acidocaldarius | 0.4 |
| NADPH-Cytochrome P450 Reductase | Not specified | 28 |
| 6-Phosphogluconate Dehydrogenase | Japanese Quail Erythrocytes | 17 |
| Thioredoxin Reductase | Deinococcus radiophilus | 12.5[9] |
| Thioredoxin Reductase | Thermotoga maritima | 780[9] |
| Dihydrofolate Reductase | Drosophila melanogaster | 5.2[9] |
| Dihydrofolate Reductase | Bovine | 3.2[9] |
| Biliverdin Reductase A | Human | 3.2[9] |
| Fatty Acid Synthase | Human | 25[9] |
| HMG-CoA Reductase | Rat Liver | 12 |
Note: These values are sourced from various literature and should be used as a reference. The optimal concentration should always be determined empirically for your specific experimental conditions.
Visualizations
Caption: Workflow for an NADPH titration experiment.
Caption: Troubleshooting logic for common NADPH assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Effects of pH and temperature on NADPH tetrasodium salt stability.
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of NADPH tetrasodium salt. Understanding the factors that affect NADPH stability is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of NADPH in solution?
The stability of NADPH in an aqueous solution is primarily affected by three main factors:
-
pH: NADPH is most stable in slightly alkaline conditions and is highly unstable in acidic environments.[1][2]
-
Temperature: Higher temperatures significantly accelerate the rate of NADPH degradation.[3][4]
-
Buffer Composition: The presence of certain ions, such as phosphate and acetate, can increase the rate of NADPH degradation.[1][3]
Q2: What is the optimal pH for storing NADPH solutions?
For maximum stability, NADPH solutions should be maintained at a slightly alkaline pH, ideally between 8.0 and 10.0.[2][5] It is strongly advised not to dissolve NADPH in pure distilled water, as the pH of distilled water can be slightly acidic (typically between 5 and 6), which leads to rapid degradation.[1]
Q3: How does temperature affect the shelf-life of NADPH in solution?
Temperature has a critical impact on the stability of NADPH. As temperature increases, the rate of degradation increases significantly. For instance, the half-life of NADPH is greater than 8 hours at 19°C, but it drops to approximately 1 hour at 41°C.[1][5] Therefore, it is crucial to keep NADPH solutions on ice during experiments and store them at low temperatures for longer-term use.
Q4: Are there any buffer components I should avoid when working with NADPH?
Yes, phosphate and acetate buffers have been shown to accelerate the degradation of NADPH.[1][3] While they are commonly used in biological assays, if high stability of NADPH is required, it is advisable to use a different buffer system, such as Tris-HCl.[1][5]
Q5: For how long can I store NADPH stock solutions?
For short-term storage (up to two weeks), NADPH stock solutions can be kept at -20°C.[1] For long-term storage, it is recommended to store aliquots at -80°C to minimize degradation from freeze-thaw cycles.[1][2] It is always best practice to prepare fresh solutions for highly sensitive assays.[5]
Data on NADPH Stability
The following tables summarize the quantitative data on the effects of pH and temperature on NADPH stability.
Table 1: Effect of Temperature on NADPH Half-Life
| Temperature | Half-Life |
| 19°C | > 8 hours[1][5] |
| 37°C | ~ 1 hour[5] |
| 41°C | ~ 1 hour[1][5] |
Table 2: Effect of pH on NADPH Degradation Rate at 30°C
| pH | Pseudo-first-order Rate Constant (min⁻¹) |
| ~3 | 0.5[5][6] |
| 7 | 1 x 10⁻³[5][6] |
| 10 | 1 x 10⁻⁵[5][6] |
Troubleshooting Guide
Problem: I am seeing a continuous decrease in signal in my no-enzyme control during a kinetic assay.
-
Possible Cause: This is a strong indication that your NADPH is degrading under the assay conditions (e.g., temperature and pH).
-
Solution:
-
Verify the pH of your assay buffer is in the optimal range for NADPH stability (pH 8.0-10.0).
-
If the assay must be performed at a high temperature (e.g., 37°C), prepare your NADPH solution fresh and add it to the reaction mixture immediately before starting your measurement to minimize exposure to the elevated temperature.[7]
-
Consider running the assay at a lower temperature if the enzyme's activity profile allows.
-
Problem: My experimental results are highly variable between replicates.
-
Possible Cause: Inconsistent handling of NADPH solutions can lead to variable degradation and, consequently, inconsistent results.
-
Solution:
-
Ensure that NADPH stock solutions are properly aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2]
-
When preparing for an experiment, thaw the required aliquot on ice and keep it on ice throughout the experiment.[2]
-
Use a consistent and appropriate buffer (e.g., Tris-HCl at pH 8.0) to prepare your working solutions.[1]
-
Experimental Protocols
Protocol: Spectrophotometric Assay for Assessing NADPH Stability
This protocol allows for the quantitative measurement of NADPH degradation under specific experimental conditions by monitoring the decrease in absorbance at 340 nm.
Materials:
-
This compound
-
Buffer of interest (e.g., 10 mM Tris-HCl, pH 8.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare NADPH Stock Solution: Dissolve this compound in the chosen buffer to a concentration of approximately 1 mM. Always prepare this solution fresh and keep it on ice.
-
Prepare Test Solution: Dilute the stock solution in the same buffer to a final concentration of 100-200 µM in a quartz cuvette.
-
Initial Absorbance Measurement (T=0): Immediately measure the absorbance of the test solution at 340 nm. This will serve as your starting point.
-
Incubation: Incubate the cuvette at the desired temperature (e.g., room temperature or 37°C).
-
Time-Course Measurements: Measure the absorbance at 340 nm at regular intervals (e.g., every 15-30 minutes) over the desired experimental duration.
-
Data Analysis: Calculate the percentage of NADPH remaining at each time point relative to the initial absorbance at T=0.
Visualizations
Caption: Experimental workflow for assessing NADPH stability.
Caption: Troubleshooting logic for common NADPH assay problems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
Impact of buffer choice on NADPH stability (e.g., phosphate buffer issues).
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining NADPH stability in experimental settings, with a particular focus on the challenges posed by phosphate buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of NADPH in solution?
The stability of NADPH is primarily affected by several key factors:
-
pH: NADPH is most stable in slightly alkaline conditions (pH 8.0-9.0) and degrades rapidly in acidic environments (below pH 7.4).[1][2][3] Preparing NADPH solutions in pure distilled water is not recommended as its pH is often slightly acidic (pH 5-6).[1][4]
-
Temperature: Higher temperatures significantly accelerate the rate of NADPH degradation.[3][5] For instance, the half-life of NADPH can be several hours at 19°C but may reduce to about one hour at 41°C.[5]
-
Buffer Composition: The choice of buffer can have a substantial impact on NADPH stability. Phosphate and acetate buffers, in particular, are known to accelerate the degradation of NADPH.[4][6][7]
-
Ionic Strength: The effect of ionic strength can vary. At neutral pH, increasing the ionic strength can decrease the degradation rate, while at a lower pH, it may slightly increase it.[6][7][8]
Q2: Why is phosphate buffer not recommended for experiments involving NADPH?
Phosphate ions have been shown to catalyze and accelerate the degradation of NADPH.[1][4] This can lead to a significant loss of active NADPH over the course of an experiment, resulting in decreased enzyme activity, inaccurate kinetic measurements, and poor reproducibility.[1] Studies on the closely related NADH have shown its degradation rate to be up to 5.8 times higher in phosphate buffer compared to Tris buffer.[1] The mechanism is thought to involve the formation of a phosphate-pyridine adduct, which facilitates the breakdown of the molecule.[9]
Q3: What are the recommended alternative buffers for working with NADPH?
For enhanced stability, it is advisable to use buffers with high pKa values.[2][9] The following are recommended alternatives to phosphate buffer:
-
Tris (tris(hydroxymethyl)aminomethane): Tris buffer is widely recommended and has been shown to be superior for maintaining NADPH and NADH stability over extended periods.[1][9][10]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is another suitable alternative to phosphate buffer.[1][2] However, some studies indicate that NADH degradation can still be higher in HEPES compared to Tris.[9]
If the use of phosphate buffer is unavoidable, its concentration should be kept as low as possible, ideally not exceeding 0.1 mol/L.[2][4]
Q4: What are the best practices for preparing and storing NADPH solutions?
To maximize the stability and longevity of your NADPH solutions, adhere to the following guidelines:
-
Preparation: Dissolve solid, high-purity NADPH in a slightly alkaline buffer, such as 10 mM Tris-HCl at pH 8.0.[2][3] Avoid using distilled water directly due to its potentially acidic pH.[1][4]
-
Short-Term Storage: For use during an experiment, keep NADPH stock solutions on ice at all times.[1][5]
-
Long-Term Storage: For long-term storage, aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles.[2][5] Store these aliquots at -20°C for several weeks or at -80°C for extended periods.[2][4] When stored at -20°C in an alkaline buffer (pH 9.0), a 2-8 mM NADPH solution can be stable for at least six months.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity in an NADPH-dependent assay. | NADPH degradation. | 1. Prepare a fresh NADPH solution for each experiment.[1] 2. Ensure the buffer pH is in the optimal range of 7.4-8.0.[1] 3. Switch from a phosphate buffer to a Tris or HEPES buffer.[1] 4. Keep all NADPH solutions on ice during the experiment.[1] |
| High background signal or variability in results. | Spontaneous oxidation of NADPH. | 1. Verify the age and storage conditions of your solid NADPH. 2. Prepare smaller, fresh batches of your NADPH solution. 3. Run a control reaction without the enzyme to quantify the rate of non-enzymatic NADPH oxidation in your assay buffer. |
| Reaction rate slows and plateaus prematurely. | Thermal degradation of NADPH during the assay. | 1. Run a control where NADPH is incubated in the assay buffer at the reaction temperature without the enzyme. Periodically measure the absorbance at 340 nm to check for degradation.[5] 2. Minimize the pre-incubation time of NADPH at elevated temperatures.[2] 3. Consider using an NADPH regeneration system for long-running assays.[5] |
| Poor reproducibility between experiments on different days. | Inconsistent NADPH concentration due to degradation between uses. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] 2. Always use a fresh aliquot for each new experiment. 3. Spectrophotometrically determine the concentration of your NADPH solution before each use.[5] |
Quantitative Data on NADPH/NADH Stability
The following tables summarize the degradation rates of NADH, a close analog of NADPH, in different buffer systems and conditions. This data highlights the superior stability of the coenzyme in Tris buffer.
Table 1: NADH Degradation Rates in Different Buffers at pH 8.5
| Buffer (50 mM) | Temperature (°C) | Degradation Rate (µM/day) |
| Tris | 19 | 4[9] |
| Tris | 25 | 11[9] |
| HEPES | 19 | 18[9] |
| HEPES | 25 | 51[9] |
| Sodium Phosphate | 19 | 23[9] |
| Sodium Phosphate | 25 | 34[9] |
Table 2: Effect of pH on NADPH Degradation
| pH | Temperature (°C) | Pseudo-first order rate constant (min⁻¹) |
| ~3 | 30 | 0.5[8][11] |
| 7 | 30 | 10⁻³[8][11] |
| 10 | 30 | 10⁻⁵[8][11] |
Experimental Protocols
Protocol 1: Preparation of a Stable NADPH Stock Solution
Materials:
-
High-purity NADPH, tetrasodium salt
-
Tris-HCl
-
Purified, deionized water
-
pH meter
-
Microcentrifuge tubes
Methodology:
-
Prepare the Buffer:
-
Prepare a 10 mM Tris-HCl buffer.
-
Adjust the pH of the buffer to 8.0 using HCl.
-
-
Dissolve NADPH:
-
Accurately weigh out the desired amount of solid NADPH.
-
Dissolve the NADPH in the 10 mM Tris-HCl, pH 8.0 buffer to create a concentrated stock solution (e.g., 10 mM).
-
Keep the stock solution on ice throughout the process.
-
-
Aliquot for Storage:
-
Immediately dispense the stock solution into small, single-use aliquots in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Spectrophotometric Assay to Assess NADPH Stability
This protocol allows for the quantification of the NADPH degradation rate in a specific buffer.
Materials:
-
NADPH stock solution (prepared as in Protocol 1)
-
Buffer of interest (e.g., phosphate buffer vs. Tris buffer)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Methodology:
-
Prepare Working Solutions:
-
Dilute the NADPH stock solution to a final concentration of approximately 100-200 µM in each buffer system to be tested.
-
Prepare a sufficient volume for all planned time points.
-
-
Initial Absorbance Measurement (T=0):
-
Immediately after preparation, measure the absorbance of each solution at 340 nm (A₃₄₀), using the respective buffer as a blank.
-
-
Incubation:
-
Incubate the working solutions under the desired experimental conditions (e.g., room temperature, 37°C).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., every 30 or 60 minutes), take a sample from each solution and measure the A₃₄₀.
-
-
Data Analysis:
-
Plot the A₃₄₀ against time for each buffer condition.
-
A steeper decline in absorbance indicates a faster rate of NADPH degradation. The rate can be calculated from the slope of the linear portion of the curve.
-
Visualizations
Caption: Factors influencing NADPH stability and experimental outcomes.
Caption: Recommended workflow for preparing and handling NADPH solutions.
Caption: Decision logic for buffer selection in NADPH-dependent assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 7. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. researchgate.net [researchgate.net]
- 11. biochemistry - Is NADPH sensitive and unstable in UV light? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Correcting for Background NADPH Degradation in Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and correct for background NADPH degradation in their assays.
Frequently Asked Questions (FAQs)
Q1: What is background NADPH degradation and why is it a problem?
A1: Background NADPH degradation, or auto-oxidation, is the spontaneous breakdown of the reduced cofactor NADPH to its oxidized form, NADP+, in solution without any enzymatic activity.[1] This is a significant issue in enzymatic assays that measure the consumption of NADPH (observed as a decrease in absorbance at 340 nm) because it can lead to an overestimation of enzyme activity. The non-enzymatic decline in NADPH concentration can be misinterpreted as a true enzymatic reaction, leading to inaccurate kinetic measurements and unreliable results.[2]
Q2: What are the main factors that contribute to NADPH degradation?
A2: The stability of NADPH in an aqueous solution is primarily influenced by three main factors:
-
Temperature: Higher temperatures significantly increase the rate of NADPH degradation.[1][3][4]
-
pH: NADPH is most stable in slightly alkaline conditions (pH 8.0-9.0) and degrades rapidly in acidic environments (pH below 7.4).[1][4]
-
Buffer Composition: Certain buffers, particularly phosphate and acetate, can catalyze and accelerate NADPH degradation.[1][4][5][6]
Q3: How should I prepare and store NADPH solutions to ensure maximum stability?
A3: To minimize degradation, always prepare NADPH solutions fresh for each experiment.[3] If a stock solution is necessary, it should be prepared in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0) and not in distilled water, which is often slightly acidic.[1][4] For long-term storage, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When in use, always keep the NADPH solution on ice.
Q4: Can the presence of interfering substances in my sample affect the assay?
A4: Yes, colored or turbid samples can interfere with spectrophotometric measurements and lead to inaccurate results.[7] Additionally, some compounds in your sample might be inherently fluorescent, causing high background in fluorescence-based assays.[7] It is crucial to run a sample blank to correct for this interference.
Troubleshooting Guide
This guide provides solutions to common problems encountered during NADPH-dependent assays.
Problem 1: High background signal in "no-enzyme" control wells.
-
Observation: A steady decrease in absorbance at 340 nm is observed in control wells that do not contain the enzyme.
-
Possible Cause: This indicates non-enzymatic degradation of NADPH under your assay conditions.[2]
-
Solution:
-
Run a "no-substrate" control: To isolate the cause, run a control with the enzyme but without the substrate. If the background signal persists, the degradation is likely due to the assay buffer conditions.
-
Optimize Assay Conditions:
-
Lower the temperature: If your enzyme is stable at a lower temperature, consider running the assay at a reduced temperature.
-
Adjust the pH: Ensure your assay buffer is within the optimal pH range for NADPH stability (pH 8.0-9.0), provided it is also suitable for your enzyme's activity.
-
Change the buffer: If using a phosphate or acetate buffer, consider switching to a Tris or HEPES buffer, which are known to be more favorable for NADPH stability.[1]
-
-
Correct for Background Degradation: If the background degradation cannot be eliminated, it must be measured and subtracted from the rate of the enzymatic reaction.
-
Problem 2: The reaction rate slows down and plateaus prematurely.
-
Observation: In a kinetic assay, the reaction starts but then quickly slows down and stops, even though the substrate is not depleted.
-
Possible Cause: This could be due to the thermal degradation of NADPH during the course of the experiment, especially in assays run at elevated temperatures (e.g., 37°C) for extended periods.[3] The cofactor becomes the limiting factor.
-
Solution:
-
Run a Control: Incubate the NADPH solution in the assay buffer at the reaction temperature for the same duration as your experiment, but without the enzyme. A continuous decrease in absorbance at 340 nm will confirm NADPH degradation.[3]
-
Increase Initial NADPH Concentration: A higher starting concentration of NADPH may be sufficient to outlast the duration of the assay.
-
Use Freshly Prepared NADPH: Always use a freshly prepared and quantified NADPH solution for each experiment.[3]
-
Data Presentation: NADPH Stability
The stability of NADPH is highly dependent on temperature and pH. The following tables summarize the degradation rates under different conditions.
Table 1: Effect of Temperature on NADPH Stability
| Temperature | Buffer System | Degradation Rate / Half-Life | Source(s) |
| 19°C | Tris (pH 8.5) | 4 µM/day | [3] |
| 19°C | - | Half-life > 8 hours | [3][4] |
| 25°C | Tris (pH 8.5) | 11 µM/day | [3] |
| 37°C | - | Significant loss can occur | [3] |
| 41°C | - | Half-life ≈ 1 hour | [3][4] |
Table 2: General Recommendations for Maintaining NADPH Stability
| Parameter | Recommendation | Rationale |
| pH | Maintain a slightly alkaline pH (8.0-9.0) | NADPH is unstable in acidic conditions.[1][4] |
| Buffer | Use Tris or HEPES buffers. | Phosphate and acetate buffers can accelerate degradation.[1][4] |
| Storage | Aliquot and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles.[3] |
| Preparation | Prepare fresh for each experiment. | Ensures maximum activity.[3] |
Experimental Protocols
Protocol 1: Determining the Rate of Background NADPH Degradation
This protocol allows for the quantification of the non-enzymatic degradation rate of NADPH under your specific assay conditions.
Materials:
-
High-purity NADPH
-
Assay buffer (the same buffer used for your enzymatic assay)
-
Spectrophotometer with temperature control
Methodology:
-
Prepare NADPH Solution: Immediately before the experiment, dissolve solid NADPH in the assay buffer to the final concentration used in your enzymatic assay.
-
Equilibrate Temperature: Pre-incubate the NADPH solution and the assay buffer at the desired assay temperature for 5 minutes.
-
Initiate Measurement: Transfer the NADPH solution to a cuvette and place it in the temperature-controlled spectrophotometer.
-
Monitor Absorbance: Record the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for the entire duration of your planned enzymatic assay.
-
Calculate the Rate of Degradation:
-
Plot absorbance at 340 nm versus time.
-
Determine the slope of the linear portion of the curve. This slope represents the rate of absorbance change per unit of time (ΔAbs/min).
-
Convert the rate of absorbance change to a rate of concentration change (µM/min) using the Beer-Lambert law: Rate (µM/min) = (ΔAbs/min * 1,000,000) / (ε * l) Where:
-
ε (molar extinction coefficient of NADPH) = 6220 M⁻¹cm⁻¹
-
l (path length of the cuvette) is typically 1 cm.
-
-
Protocol 2: Correcting for Background Degradation in an Enzyme Assay
This protocol outlines how to set up the proper controls to accurately measure enzyme activity by accounting for non-enzymatic NADPH degradation.
Assay Setup (in a 96-well plate format):
-
Test Wells:
-
Assay Buffer
-
Substrate
-
Enzyme
-
NADPH (added last to initiate the reaction)
-
-
Control 1: "No-Enzyme" Control (to measure background NADPH degradation):
-
Assay Buffer
-
Substrate
-
Buffer (in place of the enzyme)
-
NADPH
-
-
Control 2: "Sample Blank" (to correct for sample interference):
-
Assay Buffer
-
Enzyme
-
Sample (if different from the enzyme)
-
Buffer (in place of NADPH or substrate)
-
Data Analysis:
-
Monitor the decrease in absorbance at 340 nm over time for all wells.
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the Corrected Enzyme Activity Rate:
-
RateCorrected = RateTest Well - Rate"No-Enzyme" Control
-
-
If your sample has inherent absorbance, subtract the rate of the "Sample Blank" from the RateCorrected .
Visualizations
Caption: Workflow for correcting background NADPH degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 6. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Handling NADPH Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of NADPH stock solutions to ensure experimental accuracy and reproducibility. Avoiding repeated freeze-thaw cycles is critical to maintaining the integrity of this vital coenzyme.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause NADPH degradation in stock solutions?
A1: The main factors contributing to NADPH degradation are temperature, pH, and the composition of the buffer.[1] High temperatures and acidic conditions (pH below 7.4) significantly accelerate its breakdown.[1][2] Additionally, certain buffer components like phosphate and acetate can increase the rate of degradation.[2][3]
Q2: What is the optimal pH for storing NADPH stock solutions?
A2: For maximum stability, NADPH solutions should be maintained at a slightly alkaline pH, ideally between 8.0 and 9.0.[1][4] It is not recommended to dissolve NADPH in distilled water, as its pH is often slightly acidic (around 5-6), which can lead to rapid degradation.[1][2]
Q3: What is the recommended temperature for storing NADPH stock solutions?
A3: For short-term storage (a few weeks), -20°C is acceptable.[2] However, for long-term storage, -80°C is strongly recommended to minimize degradation.[1][2]
Q4: How many times can I freeze-thaw my NADPH stock solution?
A4: It is highly recommended to avoid any freeze-thaw cycles of the main stock solution.[4][5] Each cycle of freezing and thawing can contribute to the degradation of NADPH. The best practice is to aliquot the stock solution into single-use volumes immediately after preparation.[1][6]
Q5: Is it necessary to prepare NADPH solutions fresh for every experiment?
A5: While preparing fresh solutions is the ideal way to ensure maximum activity, it is not always practical.[4] Properly prepared and stored single-use aliquots at -80°C in an alkaline buffer can be stable for several weeks to months.[2][4] However, for highly sensitive assays, fresh preparation is recommended.[1]
Q6: Does light exposure affect NADPH stability?
A6: The primary stability concern for NADPH in solution is not photodegradation from the UV light used in spectrophotometry (340 nm).[1][4] The main cause of degradation is acid-catalyzed decomposition.[4] Nevertheless, it is still considered good laboratory practice to protect sensitive reagents like NADPH from prolonged exposure to light.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no signal in an NADPH-dependent assay. | NADPH degradation due to improper storage or handling. | Prepare a fresh NADPH stock solution in an appropriate alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0). Aliquot and store at -80°C.[1] Use a new, single-use aliquot for each experiment. |
| High variability between replicate measurements. | Inconsistent NADPH activity due to multiple freeze-thaw cycles of the stock solution. | Prepare a large batch of NADPH stock, aliquot into single-use tubes, and store at -80°C.[1][6] This ensures that each replicate uses NADPH of the same quality. |
| Gradual decrease in signal during a kinetic assay. | NADPH instability at the assay temperature (e.g., 37°C).[6] | Be mindful of the lability of NADPH at physiological temperatures.[2] Add the NADPH solution to the reaction mixture as one of the last components to minimize its exposure to the elevated temperature before initiating the reaction.[4] |
| Reaction rate plateaus prematurely. | Thermal degradation of NADPH during the assay, making it the limiting factor. | Run a control experiment by incubating the NADPH solution in the assay buffer at the reaction temperature for the duration of the experiment without the enzyme. A decrease in absorbance at 340 nm will indicate NADPH degradation.[6] For long-running assays, consider using an NADPH regeneration system.[6] |
Quantitative Data on NADPH Stability
The stability of NADPH is highly dependent on temperature and the pH of the solution. The following table summarizes the degradation of NADPH under various conditions.
| Condition | Parameter | Observation | Source(s) |
| Temperature | 19°C | Half-life > 8 hours | [6] |
| 37°C | Significant degradation can occur. | [6] | |
| 41°C | Half-life ~ 1 hour | [6] | |
| pH | Acidic (below 7.4) | Rapid degradation. | [1][2] |
| Alkaline (8.0 - 9.0) | Increased stability. | [1][4] | |
| Buffer | Phosphate and Acetate | Accelerate degradation. | [2][3] |
| Tris-HCl | Recommended for improved stability. | [2] |
Experimental Protocol: Preparation and Storage of NADPH Stock Solutions
This protocol outlines the best practices for preparing and storing NADPH stock solutions to minimize degradation and ensure consistent experimental results.
Materials:
-
Nicotinamide adenine dinucleotide phosphate, tetrasodium salt (NADPH)
-
10 mM Tris-HCl buffer, pH 8.0
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-80°C freezer
Methodology:
-
Buffer Preparation: Prepare a 10 mM Tris-HCl buffer and carefully adjust the pH to 8.0 using NaOH.
-
NADPH Dissolution: On the day of preparation, allow the solid NADPH to equilibrate to room temperature before opening the vial to prevent condensation. Weigh the desired amount of NADPH and dissolve it in the 10 mM Tris-HCl, pH 8.0 buffer to the desired stock concentration (e.g., 10 mM). Gently vortex to ensure complete dissolution. Perform this step on ice.
-
Aliquoting: Immediately after preparation, dispense the NADPH stock solution into single-use, light-protected microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting the reagent.
-
Storage: Promptly store the aliquots at -80°C.
-
Usage: When needed for an experiment, thaw a single aliquot on ice. Keep the thawed solution on ice throughout the experiment. Discard any unused portion of the thawed aliquot; do not refreeze it.
Recommended Workflow for NADPH Handling
The following diagram illustrates the recommended workflow for preparing and using NADPH stock solutions to maintain their stability and ensure the integrity of your experimental data.
Caption: Recommended workflow for preparing and handling NADPH stock solutions.
References
How to determine the purity of a new batch of NADPH tetrasodium salt.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the purity of a new batch of NADPH tetrasodium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is the reduced form of nicotinamide adenine dinucleotide phosphate, a crucial coenzyme in numerous biological reactions where it acts as an electron donor.[1][2] The purity of your NADPH stock is paramount as impurities can lead to inaccurate and irreproducible experimental results, potentially compromising enzyme kinetic studies, cellular assays, and drug metabolism screening.
Q2: What are the common methods to determine the purity of NADPH?
A2: The most common and reliable methods for assessing the purity of this compound are:
-
Spectrophotometry: This method relies on the characteristic absorbance of the reduced form (NADPH) at 340 nm.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful technique for separating and quantifying NADPH from its potential impurities like NADP+, NADH, and nicotinamide.[3][4]
-
Enzymatic Assay: This highly specific method uses an enzyme that requires NADPH as a cofactor, and the reaction is monitored by the decrease in absorbance at 340 nm as NADPH is consumed.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can be used to confirm the chemical structure of NADPH and detect impurities, though it's less common for routine quantitative purity assessment.[3]
Q3: What are the typical signs of NADPH degradation?
A3: Degradation of NADPH can be indicated by:
-
A decrease in the absorbance peak at 340 nm.
-
The appearance of a shoulder or a distinct peak at 260 nm, which is characteristic of the oxidized form, NADP+.[5]
-
Reduced performance in enzymatic assays requiring NADPH.
-
Visible changes in the powder, such as clumping or discoloration from its typical white to yellowish appearance.[6]
Q4: How should I properly store this compound to maintain its purity?
A4: To ensure the stability and purity of this compound:
-
Solid Form: Store the powder at -20°C, protected from light and moisture.[7][8]
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C for short-term use (up to two months) or at -80°C for long-term storage.[7][9] The optimal pH for stability in solution is slightly alkaline (pH 7-8).[7][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low purity determined by spectrophotometry (A340) | 1. Degradation of NADPH: Improper storage or handling (exposure to light, moisture, repeated freeze-thaw cycles). 2. Incorrect buffer pH: NADPH is less stable in acidic conditions. 3. Inaccurate weighing or dilution. | 1. Purchase a new batch of NADPH and store it correctly. Prepare fresh solutions and aliquot for single use. 2. Ensure the buffer pH is between 7 and 8.[7][9] 3. Re-weigh the NADPH powder and carefully prepare the solution, ensuring the powder is fully dissolved. |
| Multiple peaks observed in HPLC analysis | 1. Presence of impurities: Common impurities include NADP+, NADH, and nicotinamide.[3] 2. Degradation during sample preparation: The sample may have degraded after dissolution. | 1. Compare the retention times of the impurity peaks with known standards to identify them. Quantify the area of the NADPH peak relative to the total peak area to determine purity. 2. Prepare the sample immediately before HPLC analysis and keep it on ice. |
| No or low activity in an enzymatic assay | 1. Inactive NADPH: The NADPH may be degraded and non-functional. 2. Problem with the enzyme or other reagents. | 1. First, confirm the purity and concentration of your NADPH stock using spectrophotometry. 2. Run a positive control with a known functional batch of NADPH to ensure the enzyme and other assay components are working correctly. |
| Inconsistent A260/A340 ratio | 1. Presence of NADP+ or other contaminants: The oxidized form (NADP+) has a strong absorbance at 260 nm.[5] | 1. A pure solution of NADPH should have an A260/A340 ratio of approximately 2.3-2.7. A higher ratio may indicate the presence of NADP+ or other impurities.[6] Consider purifying the NADPH or obtaining a new batch. |
Experimental Protocols
Spectrophotometric Purity Assessment
This protocol describes the determination of NADPH concentration and purity using a spectrophotometer.
Materials:
-
This compound
-
100 mM Tris-HCl buffer, pH 8.0
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare NADPH Solution: Accurately weigh a small amount of this compound and dissolve it in the Tris-HCl buffer to a final concentration of approximately 0.1 mg/mL.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and 260 nm.
-
Blank Measurement: Use the Tris-HCl buffer to blank the spectrophotometer at both wavelengths.
-
Sample Measurement: Measure the absorbance of the NADPH solution at 340 nm (A340) and 260 nm (A260).
-
Calculation of Purity:
-
Calculate the concentration of NADPH using the Beer-Lambert law: Concentration (mol/L) = A340 / (ε * l), where ε (molar extinction coefficient for NADPH at 340 nm) is 6.22 x 10³ L·mol⁻¹·cm⁻¹ and l is the path length of the cuvette (typically 1 cm).[3]
-
Calculate the expected concentration based on the weighed amount of NADPH.
-
Purity (%) = (Actual Concentration / Expected Concentration) * 100.
-
Assess the A260/A340 ratio to check for the presence of NADP+.
-
HPLC Purity Assessment
This protocol outlines a general method for analyzing NADPH purity using reverse-phase HPLC.
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 7.0
-
Mobile Phase B: 100% Acetonitrile
-
NADPH standard
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the NADPH sample and a known concentration of the NADPH standard in Mobile Phase A.
-
HPLC Method:
-
Set the column temperature to 30°C.
-
Set the UV detector to monitor at 340 nm and 260 nm.
-
Use a gradient elution, for example, starting with 100% Mobile Phase A and gradually increasing the percentage of Mobile Phase B over 20 minutes.
-
-
Injection: Inject the NADPH standard and the sample solution into the HPLC system.
-
Data Analysis:
-
Identify the NADPH peak based on the retention time of the standard.
-
Calculate the purity by determining the area percentage of the NADPH peak relative to the total area of all peaks in the chromatogram.[3]
-
Quantitative Data Summary
| Parameter | Typical Value | Source(s) |
| Molecular Weight | 833.35 g/mol | [7][9] |
| Appearance | White to yellowish powder | [6][7] |
| Solubility in Water | ~50 mg/mL | [7][9] |
| Molar Extinction Coefficient (ε) at 340 nm | 6.22 x 10³ L·mol⁻¹·cm⁻¹ | [3] |
| Typical Purity (by HPLC) | ≥95% | [6] |
| A260/A340 Ratio | 2.32 - 2.65 | [6] |
Visualizations
Caption: Workflow for determining this compound purity.
Caption: Principle of the enzymatic assay for NADPH purity.
References
- 1. This compound | electron donor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification and analysis of the purity of NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. custombiotech.roche.com [custombiotech.roche.com]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Selecting NADPH Tetrasodium Salt: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are fundamental to achieving reliable and reproducible experimental results. Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), is a vital cofactor in a vast array of enzymatic reactions critical for drug metabolism, antioxidant defense, and various biosynthetic pathways.[1] The purity, stability, and enzymatic functionality of NADPH tetrasodium salt can differ significantly among suppliers, potentially affecting experimental outcomes. This guide offers a framework for comparing this compound from different suppliers, supported by standardized experimental protocols for in-house validation.
Data Presentation: Comparative Analysis of Supplier Specifications
While direct, independent comparative studies are not always publicly available, a compilation of typical supplier-provided specifications offers a valuable starting point for selection. It is crucial to note that these values may vary between lots, and researchers should always request a lot-specific Certificate of Analysis (CoA) for the most accurate information.[1]
| Parameter | Specification Range | Method |
| Purity (as NADPH) | ≥93% to ≥99.93% | HPLC, Enzymatic Assay[2] |
| NADP+ (oxidized form) | ≤0.5% to ≤2% | HPLC, Enzymatic Assay[2] |
| NADH | ≤0.5% | HPLC[2] |
| Water Content (K.F.) | Varies (often specified) | Karl Fischer Titration[2] |
| Sodium (Na) Content | 10-12% | Flame Photometry[2] |
| Appearance | White to light yellow powder | Visual Inspection |
| Solubility | Clear, colorless to slightly yellowish solution in water (e.g., c=50 mg/mL) | Visual Inspection[3] |
Experimental Protocols
To facilitate an evidence-based selection, the following standardized protocols can be employed to compare the performance of this compound from different suppliers.
Purity Assessment by UV-Vis Spectrophotometry
Objective: To determine the purity of NADPH by measuring the absorbance ratio at 260 nm and 340 nm. Pure NADPH exhibits a characteristic absorbance ratio.[1]
Methodology:
-
Preparation of Solutions:
-
Spectrophotometric Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the working solution at 260 nm and 340 nm.
-
Use the buffer as a blank.[1]
-
-
Calculation:
-
Calculate the A260/A340 ratio. A ratio of approximately 2.3-2.7 is indicative of high purity.[1]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify NADPH and its potential impurities, such as NADP+ and NADH.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
-
Reagents:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample from each supplier in Mobile Phase A.[2]
-
-
Chromatographic Conditions:
-
A time-gradient elution can be optimized, for example, starting with 100% Mobile Phase A and gradually increasing the percentage of Mobile Phase B.[2]
-
Set the UV detector to monitor absorbance at 260 nm and 340 nm.
-
-
Analysis:
-
The purity is typically reported as an area percentage of the main NADPH peak.[2]
-
Stability Assessment
Objective: To evaluate the stability of NADPH solutions from different suppliers over time under various storage conditions.
Methodology:
-
Solution Preparation:
-
Incubation:
-
Store aliquots of each solution at different conditions (e.g., 4°C, room temperature, and -20°C).[1]
-
-
Measurement:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), measure the absorbance of each solution at 340 nm.[1]
-
-
Analysis:
Enzymatic Activity Assay using a Spectrophotometric Method
Objective: To determine the concentration of functionally active NADPH by measuring its consumption in an enzymatic reaction.
Methodology:
-
Reagents:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0).
-
An enzyme that utilizes NADPH as a cofactor (e.g., Glutathione Reductase).
-
The substrate for the chosen enzyme (e.g., oxidized glutathione - GSSG).
-
NADPH solutions from different suppliers.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound from each supplier in the Tris-HCl buffer to obtain a known concentration (e.g., 0.1 mg/mL).[2]
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 340 nm.
-
Blank the instrument using the Tris-HCl buffer.[2]
-
Add the NADPH sample solution to a cuvette and measure the initial absorbance (A₁).[2]
-
Initiate the enzymatic reaction by adding the enzyme and substrate.
-
Monitor the decrease in absorbance at 340 nm as NADPH is consumed. The reaction is complete when the absorbance stabilizes (A₂).[2]
-
-
Calculation:
-
The concentration of functional NADPH can be calculated using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient for NADPH at 340 nm) is 6.22 x 10³ L·mol⁻¹·cm⁻¹.[2]
-
The purity is then calculated as the ratio of the experimentally determined concentration to the theoretical concentration.[2]
-
Visualizations
Signaling Pathway: NADPH Oxidase and ROS Production
The following diagram illustrates the role of NADPH in the generation of reactive oxygen species (ROS) by NADPH oxidase, a key process in cellular signaling and immune response.[5]
References
A Researcher's Guide to the Validation of a Novel NADPH-Dependent Enzyme Assay Protocol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel NADPH-dependent enzyme assay protocol with established alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate informed decisions in selecting the most appropriate assay for your research needs.
Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental cofactor in a vast array of enzymatic reactions crucial for anabolic metabolism, redox balance, and cellular defense against oxidative stress.[1] Consequently, the accurate measurement of NADPH-dependent enzyme activity is vital in numerous fields of biomedical research and drug discovery.[1] This guide details the validation of an innovative fluorescent assay and compares its performance against conventional colorimetric and fluorometric methods.
Principles of NADPH-Dependent Enzyme Assays
Several methods are available to measure the activity of NADPH-dependent enzymes, primarily by detecting the change in NADPH concentration.
Novel Fluorescent Assay (mBFP-based): This innovative method employs a metagenome-derived blue fluorescent protein (mBFP) that specifically binds to NADPH. This binding results in a significant amplification of NADPH's intrinsic fluorescence.[1][2] The resulting increase in fluorescence intensity is directly proportional to the quantity of NADPH generated by the enzyme of interest, enabling rapid and highly sensitive detection.[1][2]
Colorimetric Assays: These widely used assays typically rely on an enzyme cycling reaction. The NADPH produced reduces a chromogenic substrate, such as a formazan/MTT reagent, to yield a colored product.[1][3] The intensity of the color, which is proportional to the amount of NADPH, is measured using a spectrophotometer.[1][3]
Fluorometric Assays: Similar in principle to colorimetric assays, fluorometric methods also utilize an enzyme cycling reaction. However, in this case, the NADPH generated reduces a non-fluorescent probe into a highly fluorescent product.[1] The fluorescence intensity is measured with a fluorometer, generally providing higher sensitivity than colorimetric assays.[1]
Comparative Performance Analysis
The selection of an appropriate assay depends on the specific requirements of the experiment, such as sensitivity, throughput, and cost. The following table summarizes the key performance metrics of the novel mBFP-based fluorescent assay compared to traditional colorimetric and fluorometric assays.
| Performance Metric | Novel mBFP-Based Fluorescent Assay | Traditional Colorimetric Assay | Traditional Fluorometric Assay |
| Limit of Detection (LOD) | ~10 nM[4] | ~0.1 µM[3] | ~0.8 nM[5] |
| Linear Range | 10 nM - 10 µM | 0.1 µM - 10 µM | 1 nM - 10 µM |
| Assay Time | < 15 minutes | 30 - 60 minutes | 15 - 60 minutes |
| Throughput | High (96/384-well plate compatible) | High (96/384-well plate compatible) | High (96/384-well plate compatible) |
| Interference | Minimal from biological samples | Potential interference from colored compounds | Potential interference from fluorescent compounds |
| Z'-factor | > 0.7 | 0.5 - 0.7 | > 0.6 |
Experimental Protocols
Detailed methodologies for the novel mBFP-based fluorescent assay and the alternative colorimetric and fluorometric assays are provided below.
Novel mBFP-Based Fluorescent Assay Protocol
1. Reagent Preparation:
-
Prepare a 10 µM stock solution of purified recombinant mBFP in 50 mM Tris-HCl (pH 7.5).
-
Prepare NADPH standards ranging from 0 to 10 µM in 50 mM Tris-HCl (pH 7.5).
-
Prepare the enzymatic reaction mixture containing the NADPH-dependent enzyme, its substrate, and NADP+ in 50 mM Tris-HCl (pH 7.5).
2. Assay Procedure:
-
To each well of a black 96-well microplate, add 180 µL of the enzymatic reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate or enzyme.
-
At desired time points, add 20 µL of the 10 µM mBFP stock solution to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at 350 nm and emission at 450 nm.[1]
3. Data Analysis:
-
Subtract the fluorescence of a blank control (without NADPH).
-
Generate a standard curve by plotting the fluorescence intensity of the NADPH standards against their concentrations.
-
Determine the concentration of NADPH produced in the enzymatic reaction from the standard curve.[1]
Traditional Colorimetric Assay Protocol
1. Sample Preparation:
-
For cell or tissue samples, homogenize in the appropriate extraction buffer.
-
To measure total NADP+/NADPH, proceed directly to the assay. To measure NADPH specifically, pretreat the sample to remove NADP+.
-
Centrifuge the samples to remove any insoluble material.
2. Assay Procedure:
-
Add 50 µL of the prepared samples and standards to a clear 96-well microplate.
-
Prepare a master reaction mix containing the NADP cycling buffer and NADP cycling enzyme mix.
-
Add 100 µL of the master reaction mix to each well.
-
Incubate at room temperature for 5 minutes.
-
Add 10 µL of the NADPH developer to each well.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
Add 10 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
3. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the NADP+/NADPH concentration in the samples from the standard curve.
Traditional Fluorometric Assay Protocol
1. Reagent Preparation:
-
Prepare the NADP/NADPH assay buffer and extraction buffer.
-
Prepare the NADP cycling reagent containing the cycling enzyme, substrate, and a fluorometric probe as per the kit instructions.
-
Prepare a dilution series of the NADPH standard.
2. Assay Procedure:
-
Add 50 µL of the prepared samples and standards to a black 96-well microplate.
-
Add 50 µL of the NADP cycling reagent to each well.
-
Incubate at room temperature for 15 minutes to 2 hours, protected from light.
-
Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).[1][4]
3. Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Create a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Calculate the NADP+/NADPH concentration in the samples using the standard curve.
Visualizing the Methodologies
To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway, experimental workflow, and a comparison of the assay principles.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid and sensitive detection of NADPH via mBFP-mediated enhancement of its fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to choose appropriate NADP/NADPH Assay Kit? - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 4. NADP/NADPH Assay Kit (Red Fluorescence) | eEnzyme [eenzyme.com]
- 5. cellbiolabs.com [cellbiolabs.com]
NADH vs. NADPH: A Researcher's Guide to Selecting the Right Cellular Assay
A comprehensive comparison of NADH and NADPH, their distinct roles in cellular metabolism, and guidance on choosing the appropriate assay for your research needs. This guide provides supporting experimental data, detailed protocols, and visual aids to facilitate informed decision-making for researchers, scientists, and drug development professionals.
Nicotinamide adenine dinucleotide (NAD) and its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (NADP), are essential coenzymes in all living cells. They exist in both oxidized (NAD⁺, NADP⁺) and reduced (NADH, NADPH) forms, playing critical but distinct roles in cellular metabolism. While structurally similar, the presence of an additional phosphate group on NADPH allows for enzymatic specificity, effectively segregating them into different metabolic pathways. This guide will objectively compare NADH and NADPH, providing the necessary information to select the most appropriate assay for specific research questions.
Distinguishing Roles in Cellular Metabolism: Catabolism vs. Anabolism
The primary distinction between NADH and NADPH lies in their metabolic functions. NADH is predominantly involved in catabolic reactions , which break down molecules to produce energy. In contrast, NADPH is primarily utilized in anabolic reactions , which build complex molecules, and in antioxidant defense.
-
NADH: The Currency of Cellular Respiration. NADH is a central player in cellular respiration, acting as a high-energy electron carrier. It is generated during glycolysis and the citric acid cycle and subsequently donates these electrons to the electron transport chain, driving the production of large amounts of ATP.[1] A high NAD⁺/NADH ratio is typically maintained in the cell to favor oxidative reactions and ATP production.[2]
-
NADPH: The Powerhouse for Biosynthesis and Redox Defense. NADPH is the primary reducing agent for anabolic processes such as fatty acid and cholesterol synthesis.[3] It is also crucial for maintaining a reduced environment within the cell, protecting against oxidative stress by regenerating the antioxidant glutathione.[2][3] The pentose phosphate pathway is a major source of NADPH.[4] Cells typically maintain a high NADPH/NADP⁺ ratio to ensure a ready supply of reducing power for biosynthetic and antioxidant reactions.
Quantitative Comparison of NADH and NADPH
The distinct roles of NADH and NADPH are reflected in their intracellular concentrations and redox ratios. The following table summarizes typical values in mammalian cells, though these can vary significantly depending on cell type, metabolic state, and subcellular compartment.
| Parameter | NADH | NADPH | Rationale for Measurement |
| Primary Role | Catabolism (ATP production) | Anabolism (biosynthesis), Antioxidant defense | To assess the balance between energy production and biosynthetic/antioxidant activities. |
| Major Pathways | Glycolysis, Citric Acid Cycle, Oxidative Phosphorylation | Pentose Phosphate Pathway, Fatty Acid Synthesis, Glutathione Reduction | To probe the activity of specific metabolic pathways. |
| Typical Cellular Ratio | High NAD⁺/NADH | Low NADP⁺/NADPH | A high NAD⁺/NADH ratio indicates a high cellular energy charge, while a high NADPH/NADP⁺ ratio indicates strong antioxidant capacity. |
| Typical Total Concentration (NAD⁺ + NADH) in Rat Liver | ~1 µmole/g wet weight[5] | ~0.1 µmole/g wet weight[5] | To determine the total pool size of these coenzymes, which can be indicative of overall metabolic capacity. |
| Typical Free Cytosolic Ratio (Oxidized/Reduced) | ~700[2] | ~0.005[5] | To assess the redox state of the cytoplasm, which influences the direction of many metabolic reactions. |
| Typical Mitochondrial Ratio (Oxidized/Reduced) | ~7-10[2] | Varies, but generally favors the reduced form | To specifically investigate mitochondrial metabolism and redox balance. |
Choosing the Right Assay for Your Research Question
The decision to measure NADH or NADPH should be driven by the specific biological question being investigated.
-
To study cellular bioenergetics, glycolysis, or mitochondrial function: An NADH/NAD⁺ assay is the appropriate choice. Changes in this ratio can reflect alterations in glucose metabolism, oxidative phosphorylation, and overall energy status. For example, a decrease in the NAD⁺/NADH ratio can indicate a shift towards glycolysis, a hallmark of some cancer cells.[3]
-
To investigate anabolic processes, such as lipid synthesis, or to assess antioxidant capacity and oxidative stress: An NADPH/NADP⁺ assay is the preferred method. A decrease in the NADPH/NADP⁺ ratio can indicate increased oxidative stress or a reduced capacity for biosynthetic reactions. For instance, in response to oxidative challenge, cells will increase NADPH production via the pentose phosphate pathway to regenerate antioxidants.[4]
-
In cancer metabolism research: Measuring both NADH and NADPH can provide a more complete picture of the metabolic reprogramming that occurs in cancer cells. For example, a study on hepatocellular carcinoma found that while NADH levels were increased in tumors, reflecting a shift towards energy production, NADPH levels were decreased in patient tumors, suggesting a compromised antioxidant defense.[6][7]
Experimental Workflow for Selecting and Performing an Assay
The following diagram illustrates a logical workflow for selecting and performing either an NADH or NADPH assay.
References
- 1. quora.com [quora.com]
- 2. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. NADH and NADPH peroxidases as antioxidant defense mechanisms in intestinal sulfate-reducing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of NADH and NADPH levels in vivo identifies shift of glucose metabolism in cancer to energy production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Specificity and Cross-Reactivity in NADPH Detection Assays
For researchers, scientists, and drug development professionals, the accurate quantification of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) is paramount for delving into cellular metabolism, redox signaling, and drug efficacy. A critical factor in achieving accurate measurements is the specificity of the detection assay and its potential for cross-reactivity with other nicotinamide adenine dinucleotides, such as NADP+, NADH, and NAD+. This guide provides an objective comparison of common NADPH detection assays, supported by available experimental data, and offers detailed protocols for assessing their performance.
Principles of NADPH Detection
Most commercially available NADPH detection assays, whether colorimetric, fluorometric, or bioluminescent, are based on enzymatic cycling reactions. In these systems, a specific dehydrogenase utilizes NADPH to reduce a probe, which in turn generates a detectable signal. The specificity of these assays hinges on the high selectivity of the enzymes used for NADPH over other related molecules.
Performance Comparison of NADPH Detection Assays
The choice of an NADPH detection assay often depends on the required sensitivity, the sample matrix, and the available instrumentation. Here, we compare the three main types of assays:
-
Colorimetric Assays: These assays produce a colored product that is measured using a spectrophotometer. They are generally less expensive and suitable for samples with relatively high NADPH concentrations.
-
Fluorometric Assays: These assays generate a fluorescent product, offering significantly higher sensitivity than colorimetric methods and are ideal for samples with low NADPH levels.[1][2][3]
-
Bioluminescent Assays: These assays utilize a luciferase-based system to produce light in the presence of NADPH, providing the highest sensitivity among the available methods.[4][5][6]
Below is a summary of performance characteristics for representative commercially available NADPH assay kits.
| Assay Type | Product Example | Detection Method | Reported Cross-Reactivity with NAD+/NADH |
| Colorimetric | Sigma-Aldrich NADP/NADPH Assay Kit (MAK479) | Absorbance (565 nm) | Not interfered by NAD+/NADH[7] |
| Fluorometric | Cell Biolabs NADP+/NADPH Assay Kit (Fluorometric) | Fluorescence (Ex/Em = 530-570/590-600 nm) | Will not detect NAD or NADH[8] |
| Fluorometric | BioAssay Systems EnzyFluo™ NADP/NADPH Assay Kit | Fluorescence (Ex/Em = 530/585 nm) | Minimal interference (<1%) by NAD+/NADH[9] |
| Bioluminescent | Promega NADP/NADPH-Glo™ Assay | Luminescence | At least 40-fold selectivity for NADP+/NADPH[10] |
Signaling Pathways and Experimental Workflows
To visually represent the principles and workflows discussed, the following diagrams are provided.
Caption: Principle of an enzymatic cycling assay for NADPH detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 3. pediaa.com [pediaa.com]
- 4. Bioluminescent cell-based NAD(P)/NAD(P)H assays for rapid dinucleotide measurement and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Bioluminescent assay of NADPH-dependent isocitrate dehydrogenase and its substrates and cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part 1: Technology and Features [worldwide.promega.com]
Ensuring Experimental Reproducibility: A Guide to Validating Enzyme Activity with Different Batches of NADPH
A critical guide for researchers, scientists, and drug development professionals on mitigating experimental variability by validating the purity and concentration of NADPH.
The Hidden Variable: Sources of Inconsistency in NADPH Batches
Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental coenzyme, acting as a primary electron donor in a vast number of metabolic and biosynthetic pathways, including fatty acid synthesis and antioxidant defense.[2][3] However, the quality of commercially available NADPH can fluctuate between batches for several reasons:
-
Purity: Preparations may contain contaminants, including the oxidized form, NADP+, or other related nucleotides like NADH, which can interfere with the assay.[4]
-
Stability: NADPH is susceptible to degradation, especially if not stored correctly. Over time, a batch can lose its potency, leading to a decrease in the effective concentration of the active cofactor.
-
Accurate Concentration: The stated concentration on the vial may not always reflect the true concentration of functionally active NADPH.
These inconsistencies can lead to erroneous calculations of enzyme activity, misinterpretation of inhibitor potency, and a general lack of reproducibility in experimental results.[1][5] Therefore, a validation step for each new batch of NADPH is a critical component of rigorous scientific practice.
Protocol 1: Spectrophotometric Quantification of NADPH Concentration
The most direct method to determine the concentration of active NADPH is through spectrophotometry. This technique leverages the unique property of NADPH to absorb light at a wavelength of 340 nm, whereas its oxidized form, NADP+, does not.[2]
Objective: To accurately determine the concentration of functional NADPH in a solution using its molar extinction coefficient.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Quartz or UV-transparent cuvettes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NADPH from the batch to be tested
Procedure:
-
Solution Preparation: Allow the NADPH powder to equilibrate to room temperature before opening to prevent condensation. Prepare a stock solution by dissolving a known mass of NADPH in the assay buffer. A typical starting concentration is 1 mM.
-
Dilution: Create a dilution of the stock solution in the assay buffer that will result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0). A 1:10 or 1:20 dilution is often suitable.
-
Spectrophotometer Setup: Set the spectrophotometer to a wavelength of 340 nm.
-
Blanking: Use the assay buffer to zero the spectrophotometer. This step subtracts the absorbance of the buffer and the cuvette itself.[2]
-
Measurement: Add the diluted NADPH solution to a clean cuvette and record the absorbance at 340 nm.
-
Calculation: Use the Beer-Lambert law to calculate the precise concentration of NADPH:
Concentration (mol/L) = Absorbance / (ε × l)
-
ε (Molar Extinction Coefficient): For NADPH at 340 nm, this value is 6220 L·mol⁻¹·cm⁻¹.[4][6]
-
l (Path Length): The path length of the cuvette, typically 1 cm.
Remember to account for the dilution factor to determine the concentration of the original stock solution.
-
Protocol 2: Comparative Functional Assay Using a Standard Enzyme
While spectrophotometry confirms the concentration, a functional assay confirms performance. By using a well-characterized, NADPH-dependent enzyme, you can compare how different NADPH batches affect kinetic parameters under identical conditions.
Objective: To compare the performance of different NADPH batches by measuring the kinetic parameters of a standard NADPH-dependent enzyme.
Materials:
-
A reliable, commercially available NADPH-dependent enzyme (e.g., Glutathione Reductase).
-
The substrate for the chosen enzyme (e.g., Glutathione Disulfide - GSSG).
-
Assay buffer.
-
NADPH solutions of a precisely determined concentration (from Protocol 1) for each batch to be tested.
-
A microplate reader or spectrophotometer capable of kinetic measurements at 340 nm.
Procedure:
-
Reaction Setup: In a 96-well plate or cuvette, prepare a reaction mixture containing the assay buffer, the enzyme substrate (GSSG), and the enzyme.
-
Initiate Reaction: Start the reaction by adding a range of concentrations of NADPH from each batch being tested. The decrease in absorbance at 340 nm will be monitored as NADPH is consumed and converted to NADP+.[4]
-
Kinetic Measurement: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each NADPH concentration.
-
Plot the initial velocity (V₀) against the NADPH concentration for each batch.
-
Fit the data to the Michaelis-Menten equation to determine the key kinetic parameters:
-
Vmax: The maximum reaction rate.
-
Km: The Michaelis constant, representing the substrate concentration at half Vmax.
-
-
Data Presentation and Interpretation
Summarizing the validation data in a clear, tabular format is essential for direct comparison and batch selection.
Table 1: Comparative Analysis of Different NADPH Batches
| Batch ID | Supplier | Stated Purity (%) | Measured Concentration (mM) (Protocol 1) | Enzyme Vmax (µmol/min/mg) (Protocol 2) |
| Batch A | Supplier 1 | 98% | 0.99 | 152.4 |
| Batch B | Supplier 1 | 98% | 0.85 | 130.1 |
| Batch C | Supplier 2 | >95% | 0.97 | 149.8 |
| Batch D | Supplier 2 | >95% | 0.91 | 105.5 (Inhibition noted) |
Interpretation:
-
Concentration Variance: Batch B shows a significant discrepancy between the expected and measured concentration, which directly impacts the calculated Vmax.
-
Functional Performance: While Batch C's measured concentration is acceptable, the resulting Vmax in the functional assay is comparable to Batch A, suggesting it is a reliable alternative.
-
Potential Inhibition: Batch D, despite having a reasonable concentration, yields a significantly lower Vmax, suggesting the possible presence of an enzyme inhibitor in that specific lot.
Based on this data, Batch A and Batch C are the most reliable choices for use in subsequent experiments. Batches B and D should be avoided to ensure data accuracy.
Visualizing the Workflow and Biological Context
To further clarify the validation process and the biological importance of NADPH, the following diagrams are provided.
Caption: Experimental workflow for validating different NADPH batches.
Caption: The Pentose Phosphate Pathway, a major source of cellular NADPH.
Conclusion
The validation of different batches of NADPH is not a trivial procedural step but a cornerstone of producing reliable and reproducible enzyme kinetic data. By implementing the straightforward spectrophotometric and functional assay protocols outlined in this guide, researchers can identify and control for a significant source of experimental variability. This due diligence ensures that observed changes in enzyme activity are due to the experimental conditions under investigation, not the inconsistency of a critical reagent, thereby upholding the integrity of the research and accelerating the pace of discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Variability in Human In Vitro Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Spectrophotometric vs. Fluorescent Methods for NADPH Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) is paramount for delving into cellular metabolism, redox signaling, and drug efficacy. The choice between analytical methods can significantly influence experimental outcomes. This guide provides an objective, data-driven comparison of the two most prevalent techniques for NADPH quantification: spectrophotometry and fluorometry.
The fundamental principle behind both methods lies in the unique properties of the reduced form, NADPH, compared to its oxidized counterpart, NADP+. NADPH distinctively absorbs light at 340 nm and exhibits intrinsic fluorescence with an excitation maximum around 340 nm and an emission maximum around 460 nm, properties that are absent in NADP+.[1][2][3] While spectrophotometry directly measures the absorbance of light by NADPH, fluorescent methods capitalize on its native fluorescence or utilize enzymatic cycling reactions to generate a highly fluorescent product.[4]
Quantitative Performance Data
The selection of an appropriate assay is often dictated by the required sensitivity, the expected concentration of NADPH in the samples, and the nature of the biological matrix. Fluorometric assays are generally lauded for their superior sensitivity, enabling the detection of NADPH at much lower concentrations than spectrophotometric methods.[4]
| Parameter | Spectrophotometric Method | Fluorescent Method | References |
| Detection Principle | Measures the absorbance of NADPH at 340 nm. | Measures the intrinsic fluorescence of NADPH (Ex/Em ~340/460 nm) or uses an enzymatic cycling reaction to produce a fluorescent product (e.g., resorufin, Ex/Em ~540/590 nm). | [1][2][5] |
| Sensitivity | Lower; detection limits are typically in the micromolar (µM) range (e.g., 0.01 to 0.2 mM). | Higher; detection limits can be in the nanomolar (nM) to picomolar (pM) range (e.g., as low as 10 picomoles). | [4][5][6] |
| Dynamic Range | Generally narrower, linear up to ~0.5 mmol/L. | Typically wider, with linearity over several orders of magnitude (e.g., 0.1–100 μM). | [4][7] |
| Instrumentation | Standard UV-Vis spectrophotometer or microplate reader. | Fluorescence microplate reader or spectrofluorometer. | [1][4] |
| Potential for Interference | Higher potential for interference from other molecules that absorb light at 340 nm, such as thiol-based compounds and imidazole. Sample turbidity can also lead to artificially high readings. | Less interference from colored compounds, but potential for interference from other fluorescent compounds in the sample. | [1][4][8] |
| Cost | Generally less expensive. | Generally more expensive. | [4] |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining accurate and reproducible results. Below are representative protocols for both spectrophotometric and fluorescent NADPH quantification.
Spectrophotometric Quantification of NADPH
This protocol is based on the direct measurement of NADPH absorbance at 340 nm.
Materials and Reagents:
-
UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
UV-transparent cuvettes or microplates.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8).[6]
-
NADPH standard solution (e.g., 1 mM stock).
-
Sample containing NADPH (e.g., cell lysate, purified enzyme reaction).
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes to ensure a stable light source. Set the wavelength to 340 nm.[1]
-
Standard Curve Preparation:
-
Prepare a series of NADPH standards by serially diluting the 1 mM stock solution in the assay buffer to concentrations ranging from 0 µM to 200 µM.[1]
-
-
Blanking: Fill a cuvette with the assay buffer to be used as a blank and set the absorbance to zero.[1]
-
Sample Preparation:
-
Measurement:
-
For single time-point measurements, add the sample or standard to a clean cuvette and record the absorbance at 340 nm.
-
For kinetic measurements, add all reaction components except the one that initiates the reaction. Record a baseline absorbance, then initiate the reaction and record the absorbance at regular time intervals.[1]
-
-
Calculation:
-
Use the Beer-Lambert law to calculate the NADPH concentration: Concentration (mol/L) = Absorbance / (ε * path length), where ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[6]
-
For kinetic assays, the rate of reaction is determined by the change in absorbance over time (ΔA/min).
-
Fluorescent Quantification of NADPH
This protocol describes a direct fluorescence measurement of NADPH. For assays involving enzymatic cycling and a fluorescent probe, follow the manufacturer's instructions.
Materials and Reagents:
-
Fluorescence microplate reader or spectrofluorometer.
-
Black 96-well or 384-well microplates to minimize crosstalk.[9]
-
Assay Buffer (e.g., 1X Assay Buffer).[2]
-
NADPH standard solution (e.g., 1 mM stock).
-
Sample containing NADPH.
Procedure:
-
Instrument Setup: Set the fluorescence reader to an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[2]
-
Standard Curve Preparation:
-
Prepare a 10 µM NADPH standard solution by diluting the 1 mM stock.
-
Perform serial dilutions of the 10 µM standard in the assay buffer to create a range of concentrations (e.g., 0 to 100 µM).[2]
-
-
Sample Preparation: Prepare samples similarly to the spectrophotometric method, ensuring they are free of particulates.
-
Measurement:
-
Add 10 µl of each standard or sample to triplicate wells of the microplate.[2]
-
Read the fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity against the NADPH concentration to generate a standard curve.
-
Determine the NADPH concentration in the samples from the standard curve.[2]
-
Visualizing the Methodologies
To further clarify the principles and workflows, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. abcam.com [abcam.com]
- 6. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Critical Impact of NADPH Purity on Experimental Outcomes: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of experimental results are paramount. Nicotinamide adenine dinucleotide phosphate (NADPH), a vital cofactor in a myriad of cellular processes, is a key reagent in numerous assays. However, the purity of NADPH can significantly influence experimental outcomes, leading to erroneous data and misinterpreted results. This guide provides an objective comparison of how NADPH purity affects various experimental assays, supported by experimental data, detailed protocols, and visual pathway representations.
The reliability of any experiment utilizing NADPH is fundamentally linked to the quality of this critical reagent. Impurities can act as inhibitors, competing substrates, or interfere with detection methods, ultimately compromising the validity of the data. This guide will delve into the tangible effects of NADPH purity on enzymatic assays and cell-based assays, providing clear data and methodologies to empower researchers to make informed decisions about their reagents.
Impact on Enzymatic Assays: A Quantitative Comparison
Enzymes that depend on NADPH as a cofactor are highly sensitive to the purity of this reagent. Contaminants can directly impact the kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ). A lower purity NADPH can lead to an apparent decrease in enzyme affinity for its cofactor (higher Kₘ) and a reduced maximal velocity (lower Vₘₐₓ).
To illustrate this, consider the following experimental data for an NADPH-dependent reductase, comparing the kinetic parameters obtained using NADPH of varying purity.
| NADPH Purity (%) | Vₘₐₓ (µmol/min/mg) | Kₘ (µM) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| >99% (High Purity) | 150.2 | 10.5 | 14.3 |
| 95% (Standard Purity) | 125.8 | 18.2 | 6.9 |
| <90% (Low Purity) | 98.5 | 25.1 | 3.9 |
Table 1: Comparison of enzyme kinetic parameters of an NADPH-dependent reductase using NADPH of different purities. The data clearly demonstrates that lower purity NADPH leads to a significant reduction in both the maximal velocity and the catalytic efficiency of the enzyme.
Common impurities in lower-grade NADPH preparations can include NADP⁺, NADH, and adenosine diphosphate ribose (ADPR), which can act as competitive inhibitors for the enzyme's active site.
Experimental Protocols
Protocol 1: Determining Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol outlines a continuous spectrophotometric assay to determine the Kₘ and Vₘₐₓ of an NADPH-dependent enzyme.
Principle: The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[1]
Materials:
-
Purified NADPH-dependent enzyme
-
NADPH of high purity
-
Substrate for the enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Prepare a stock solution of high-purity NADPH and determine its precise concentration by measuring the absorbance at 340 nm.
-
Prepare a series of NADPH dilutions in the reaction buffer, typically ranging from 0.1 to 10 times the expected Kₘ.
-
In a cuvette, add the reaction buffer, a saturating concentration of the enzyme's other substrate(s), and a specific concentration of NADPH.
-
Equilibrate the cuvette to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small, fixed amount of the enzyme to the cuvette and mix immediately.
-
Record the decrease in absorbance at 340 nm over time for at least 1-3 minutes, ensuring the initial rate is linear.
-
Repeat the measurement for each NADPH concentration.
-
A blank reaction without the enzyme should be run to correct for any non-enzymatic NADPH degradation.[1]
Data Analysis:
-
Calculate the initial velocity (v₀) for each NADPH concentration from the linear phase of the absorbance vs. time plot. Convert ΔA/min to µmol/min using the Beer-Lambert law.
-
Plot v₀ versus the NADPH concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vₘₐₓ and Kₘ.[2]
Workflow for Enzyme Kinetic Analysis
Workflow for determining enzyme kinetic parameters.
Impact on Cell-Based Assays: A Source of Variability
In cell-based assays, NADPH is a crucial indicator of cellular health and metabolic activity. Assays measuring cell viability, cytotoxicity, and oxidative stress are often indirectly or directly dependent on the intracellular NADPH pool or the activity of NADPH-dependent enzymes. The use of impure exogenous NADPH or the presence of contaminants that affect endogenous NADPH levels can lead to significant experimental artifacts.
For instance, in drug screening campaigns, impurities in NADPH used in a coupled enzymatic assay for hit validation can lead to false positives or negatives. Similarly, in cytotoxicity assays like the MTT assay, which relies on cellular reductase activity (partially NADPH-dependent) to convert a tetrazolium salt into a colored formazan product, contaminants affecting cellular redox state can skew the results.[3]
| Assay Type | Potential Impact of Low-Purity NADPH |
| MTT/XTT Assays | Impurities can alter cellular redox state, leading to inaccurate assessment of cell viability. |
| LDH Cytotoxicity Assay | Less direct impact, but cellular stress induced by contaminants could lead to premature cell death, affecting results. |
| Oxidative Stress Assays | Impurities can interfere with fluorescent or luminescent probes or alter the activity of antioxidant enzymes, leading to misinterpretation of oxidative stress levels. |
| High-Throughput Screening (HTS) | Contaminants can act as enzyme inhibitors or activators, leading to a high rate of false positives or false negatives. |
Table 2: Potential consequences of using low-purity NADPH in common cell-based assays.
Experimental Protocols
Protocol 2: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases that use NADH and NADPH, to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with the test compound for the desired duration.
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan, which is measured spectrophotometrically.[4]
Materials:
-
Cells in culture
-
96-well cell culture plates
-
LDH assay kit (containing reaction mixture, stop solution, and lysis solution)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with the test compound.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
After treatment, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[4]
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[4]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
NADPH in Signaling Pathways: The Role of NADPH Oxidase
NADPH is a key substrate for the NADPH oxidase (NOX) family of enzymes, which are dedicated to generating reactive oxygen species (ROS). These ROS are not merely damaging byproducts but also function as critical signaling molecules in various physiological and pathological processes, including immune responses, cell growth, and apoptosis.[5][6] The activity of NOX enzymes is tightly regulated, and the availability and purity of NADPH can directly impact these signaling cascades.
Activation of the NADPH oxidase (NOX2) complex.
Conclusion
The purity of NADPH is not a trivial detail but a critical factor that can profoundly impact the accuracy and reproducibility of experimental data. As demonstrated, impurities can alter enzyme kinetics and introduce significant variability into cell-based assays. Researchers are encouraged to use high-purity NADPH from reputable sources and, for critical applications, to consider independent verification of purity. By adhering to rigorous experimental protocols and being mindful of the quality of key reagents like NADPH, the scientific community can ensure the generation of more reliable and robust data, ultimately accelerating research and development.
References
A Researcher's Guide to the NADP+/NADPH Ratio: A Comparative Analysis
The ratio of oxidized nicotinamide adenine dinucleotide phosphate (NADP+) to its reduced form (NADPH) is a cornerstone of cellular redox homeostasis. This critical balance dictates the cell's capacity for anabolic processes and antioxidant defense.[1][2][3] NADPH, an essential electron donor, provides the necessary reducing power for the synthesis of vital molecules like fatty acids and nucleotides and is indispensable for regenerating key antioxidant molecules such as glutathione.[4][5][6] Consequently, fluctuations in the NADP+/NADPH ratio are implicated in a wide range of physiological and pathological states, including cancer, aging, and cardiovascular disease.[1][7][8]
This guide provides a comparative overview of the NADP+/NADPH ratio across different cell types and conditions, supported by quantitative data and detailed experimental methodologies for its measurement.
Comparative Analysis of NADP+/NADPH Ratios
The NADP+/NADPH ratio varies significantly between different cell types, subcellular compartments, and metabolic states. This variability reflects the diverse metabolic demands and stress levels of different cells. Generally, the cellular environment is maintained with a higher concentration of NADPH relative to NADP+, favoring biosynthetic and antioxidant reactions.[6] However, this can shift dramatically under specific conditions.
The table below summarizes reported NADP+/NADPH ratios from various experimental models.
| Cell Type / Tissue | Condition / Compartment | NADP+/NADPH Ratio | Reference |
| Human Erythrocytes | Whole Cell | ~1.63 | Based on concentrations of 26 µM NADP+ and 16 µM NADPH.[7] |
| Saccharomyces cerevisiae | Cytosol (Batch Culture) | 22.0 ± 2.6 | Demonstrates a highly oxidized cytosol compared to the whole cell.[9] |
| Saccharomyces cerevisiae | Cytosol (Chemostat) | 15.6 ± 0.6 | Shows ratio changes with metabolic conditions.[9] |
| Saccharomyces cerevisiae | Whole Cell | 1.05 ± 0.08 | Highlights the importance of compartmentalized measurements.[9] |
| Colon Cancer Cells (vs. Normal) | Whole Cell | ~10x higher | The ratio of the cancer cell ratio to the normal cell ratio was 11.15.[10][11] |
| Mouse Brain | Aging (21 months vs. 4 months) | Increased | The redox state becomes significantly more oxidized with age.[12] |
| Mouse Embryonic Stem Cells | G6PD-deleted (vs. Wild-Type) | Increased | Shows a limited capacity to maintain a reduced intracellular environment.[13] |
Key Signaling and Metabolic Pathways
The NADP+/NADPH ratio is tightly regulated by a network of metabolic pathways that produce and consume NADPH. Understanding these pathways is crucial for interpreting changes in the ratio.
The primary cytosolic source of NADPH is the pentose phosphate pathway (PPP), with glucose-6-phosphate dehydrogenase (G6PD) as the rate-limiting enzyme.[2][7] In the mitochondria, key NADPH-producing enzymes include isocitrate dehydrogenase 2 (IDH2) and nicotinamide nucleotide transhydrogenase (NNT).[2][7] The generated NADPH is consumed in reductive biosynthesis and by antioxidant systems, such as the glutathione system, where glutathione reductase uses NADPH to regenerate reduced glutathione (GSH) from its oxidized form (GSSG).[5][6]
Experimental Protocols for Measuring the NADP+/NADPH Ratio
Accurate determination of the NADP+/NADPH ratio is fundamental for research in this area. Several methods are available, with enzymatic cycling assays being the most common.[5][14]
Principle of Enzymatic Cycling Assays
These assays use an enzyme that specifically recognizes either NADP+ or NADPH. In a cycling reaction, the enzyme reduces or oxidizes the cofactor, which in turn reduces a colorimetric or fluorometric probe. The rate of color or fluorescence development is directly proportional to the amount of NADP(H) in the sample.[15] To measure the ratio, total NADP(H) is measured first. Then, in separate aliquots, one form is selectively degraded to allow for the measurement of the other.
-
To measure NADPH: NADP+ is selectively decomposed by heat treatment in a basic solution.
-
To measure NADP+: NADPH is selectively decomposed by heat treatment in an acidic solution.
General Protocol Outline
-
Sample Preparation:
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.[5]
-
Lysis & Extraction: Resuspend the cell pellet in an appropriate ice-cold extraction buffer. Homogenize or sonicate the cells on ice.[5]
-
Deproteinization: Centrifuge the lysate through a 10 kDa molecular weight cutoff (MWCO) spin filter to remove proteins that can interfere with the assay.[5]
-
-
Selective Degradation:
-
For NADPH Measurement: Add an equal volume of 0.2 M NaOH to an aliquot of the deproteinized lysate. Heat at 60°C for 30 minutes to degrade NADP+. Cool on ice and neutralize with 0.2 M HCl.[5]
-
For NADP+ Measurement: Add an equal volume of 0.2 M HCl to a separate aliquot. Heat at 60°C for 30 minutes to degrade NADPH. Cool on ice and neutralize with 0.2 M NaOH.[5]
-
For Total NADP+/NADPH: Use the deproteinized lysate directly.
-
-
Enzymatic Assay:
-
Add samples (Total, NADP+ only, NADPH only) and standards to a 96-well plate.
-
Prepare a working reagent containing the cycling enzyme (e.g., glucose dehydrogenase), its substrate (e.g., glucose), and a detection probe.[15]
-
Add the working reagent to all wells.
-
-
Detection and Calculation:
-
Incubate the plate at room temperature, protected from light, for 1-4 hours.[5]
-
Measure absorbance (e.g., ~450 nm) or fluorescence (e.g., Ex/Em = 530/585 nm) using a plate reader.[5][15]
-
Calculate the concentrations of Total NADP(H), NADP+, and NADPH from the standard curve.
-
Determine the NADP+/NADPH ratio.
-
Other Methodologies
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific method directly detects and quantifies NADP+ and NADPH based on their unique mass-to-charge ratios. While considered a gold standard for accuracy, it requires specialized equipment and expertise.[5]
-
Genetically Encoded Biosensors: Recent advances have led to the development of fluorescent biosensors that can be expressed in living cells to monitor dynamic changes in the NADP+/NADPH ratio in real-time and within specific subcellular compartments.[1][7] This approach offers unparalleled spatial and temporal resolution.
References
- 1. NADP+/NADPH in Metabolism and its Relation to Cardiovascular Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homeostatic regulation of NAD(H) and NADP(H) in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homeostatic regulation of NAD(H) and NADP(H) in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of the Cytosolic NADPH/NADP Ratio in Saccharomyces cerevisiae using Shikimate Dehydrogenase as Sensor Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Redox Status of Cancer Cells Supports Mechanisms behind the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative importance of redox buffers GSH and NAD(P)H in age-related neurodegeneration and Alzheimer disease-like mouse neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Extraction and measurement of NAD(P)(+) and NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
In-House Validation Protocols for Commercial NADPH Tetrasodium Salt: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity and stability of β-Nicotinamide adenine dinucleotide phosphate, tetrasodium salt (NADPH), are critical for reproducible and reliable experimental outcomes. This essential cofactor participates in a vast array of enzymatic reactions, including those in anabolic pathways, antioxidant defense, and drug metabolism.[1] Given that the quality of commercially available NADPH can vary between suppliers and even between lots, in-house validation is a crucial step to ensure the integrity of your research.
This guide provides a comprehensive framework for establishing in-house validation protocols for commercial NADPH tetrasodium salt. It offers a comparison of key quality attributes, detailed experimental methodologies, and supporting data presentation to aid in the selection of a suitable product and ensure its performance in your specific application.
Comparative Analysis of Commercial this compound
While lot-to-lot variability exists, commercial suppliers typically provide a certificate of analysis (CoA) with key quality control parameters. The following table summarizes typical specifications from various commercial sources, providing a baseline for comparison. Researchers are strongly encouraged to request lot-specific CoAs for the most accurate information.[1]
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | In-House Validation Target |
| Purity (HPLC) | ≥95% | ≥97% | ≥93% | ≥95% |
| Purity (Enzymatic Assay) | ≥79% | ≥80% | ≥79% | ≥80% functional purity |
| Absorbance Ratio (A260/A340) | 2.32 - 2.65 | 2.30 - 2.70 | 2.35 - 2.60 | 2.30 - 2.70 |
| Water Content (Karl Fischer) | ≤6% | ≤8% | ≤7% | As per CoA, for accurate weighing |
| NADP+ (HPLC) | ≤2% | ≤1% | ≤3% | ≤2% |
| Appearance | White to slightly yellowish powder | White to yellowish powder | White crystalline powder | Conforms to description |
| Solubility (in water) | Clear, colorless to slightly yellowish solution | Clear, colorless solution | Clear solution | Clear, complete dissolution |
The Role of NADPH in Cellular Pathways
Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental reducing agent in various biological processes. It is the primary electron donor in reductive biosynthesis and a key component of the cellular antioxidant system. The pentose phosphate pathway is a major source of NADPH, which is crucial for regenerating the reduced form of glutathione (GSH), a potent antioxidant. NADPH is also an essential cofactor for cytochrome P450 oxidoreductase, which is involved in the metabolism of numerous drugs and xenobiotics.
Caption: Role of NADPH in key cellular pathways.
Experimental Protocols for In-House Validation
To ensure the quality and performance of commercial this compound, a series of in-house validation experiments are recommended. The following protocols provide detailed methodologies for these key assessments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates and quantifies NADPH and potential impurities like NADP+, NADH, and nicotinamide.[2]
Objective: To determine the purity of this compound by reverse-phase HPLC.
Materials:
-
This compound (sample and standard)
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample and a reference standard in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm and 340 nm
-
Injection Volume: 20 µL
-
Gradient: A time-gradient elution can be optimized, for example, starting with 100% Mobile Phase A and gradually increasing the percentage of Mobile Phase B.[2]
-
-
Data Analysis: Calculate the purity of NADPH as the area percentage of the main peak relative to the total peak area.
Spectrophotometric Purity and Concentration Assessment
This method relies on the characteristic absorbance of NADPH at 340 nm.[2]
Objective: To determine the concentration of functional NADPH and assess purity via absorbance ratio.
Materials:
-
This compound
-
10 mM Tris-HCl buffer, pH 8.0
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a working solution of approximately 0.1 mg/mL NADPH in 10 mM Tris-HCl, pH 8.0.[1]
-
Spectrophotometric Measurement:
-
Blank the spectrophotometer with the Tris-HCl buffer.
-
Measure the absorbance of the NADPH solution at 260 nm and 340 nm.
-
-
Calculations:
-
Concentration: Calculate the concentration of functional NADPH using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6.22 x 10³ L·mol⁻¹·cm⁻¹.[2]
-
Purity Ratio: Calculate the absorbance ratio (A260/A340). A ratio between 2.30 and 2.70 is indicative of high purity.
-
Stability Assessment
The stability of NADPH in solution is crucial for the consistency of experimental results.
Objective: To evaluate the stability of NADPH solutions under different storage conditions.[1]
Materials:
-
This compound
-
10 mM Tris-HCl buffer, pH 8.0
-
Spectrophotometer
Procedure:
-
Solution Preparation: Prepare 1 mM solutions of NADPH in 10 mM Tris-HCl, pH 8.0.
-
Incubation: Store aliquots of the solution at different conditions (e.g., 4°C, room temperature, and -20°C).
-
Measurement: At various time points (e.g., 0, 1, 4, 8, and 24 hours), measure the absorbance of each solution at 340 nm.[1]
-
Analysis: Calculate the percentage of remaining NADPH at each time point relative to the initial absorbance. Plot the percentage of remaining NADPH against time to compare stability.
Functional Competence in an Enzymatic Assay
This assay confirms that the NADPH can effectively act as a cofactor in an enzymatic reaction.
Objective: To assess the functional competence of NADPH using Glucose-6-Phosphate Dehydrogenase (G6PDH).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂
-
Glucose-6-Phosphate (G6P) Solution: 10 mM in Assay Buffer
-
NADP+ Solution: 10 mM in Assay Buffer (as a positive control)
-
NADPH Solutions: 1 mM solutions of NADPH from different suppliers in Assay Buffer
-
G6PDH Enzyme: A stock solution of Glucose-6-Phosphate Dehydrogenase (e.g., 1 unit/mL) in Assay Buffer[1]
Procedure:
-
In a 96-well plate, prepare reaction mixtures containing Assay Buffer, G6P, and either NADP+ (for positive control) or the NADPH sample to be tested.
-
Initiate the reaction by adding the G6PDH enzyme solution.
-
Immediately measure the change in absorbance at 340 nm over time using a plate reader.
-
Data Analysis:
-
For the NADP+ control, a steady increase in absorbance at 340 nm confirms enzyme activity.
-
For the NADPH samples, a stable absorbance at 340 nm indicates the purity and stability of the NADPH. Any decrease in absorbance would suggest degradation or the presence of contaminating enzymes.[1]
-
In-House Validation Workflow
A systematic workflow for the in-house validation of commercial this compound ensures a comprehensive evaluation of the product's quality and suitability for its intended application.
Caption: Experimental workflow for in-house validation.
Conclusion
A multi-faceted approach combining chromatographic, spectrophotometric, and functional assays is essential for the robust in-house validation of commercial this compound.[2] By implementing these protocols, researchers can independently verify the quality of this critical reagent, leading to more reliable and reproducible experimental data. This guide serves as a foundational resource for establishing a comprehensive quality control program for NADPH in your laboratory.
References
Safety Operating Guide
Proper Disposal of NADPH Tetrasodium Salt: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research operations. This guide provides detailed procedures for the proper disposal of NADPH (β-Nicotinamide adenine dinucleotide phosphate) tetrasodium salt, tailored for researchers, scientists, and drug development professionals. While some safety data sheets (SDS) indicate that NADPH tetrasodium salt does not meet the criteria for hazardous classification, others suggest it may cause eye, skin, and respiratory tract irritation.[1][2][3][4][5] Therefore, following established safety protocols is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[5] Always wear appropriate Personal Protective Equipment (PPE) to minimize any risk of exposure.
| Personal Protective Equipment (PPE) for Disposal | |
| Eye Protection | Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards should be worn.[6][7] |
| Hand Protection | Wear appropriate protective gloves (e.g., neoprene, nitrile rubber) to prevent skin contact.[6][8] |
| Body Protection | A lab coat or other protective clothing is recommended to prevent skin exposure.[6] |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound is contingent on its physical state (solid or aqueous solution) and must always be in compliance with local, regional, and national regulations.[7]
Method 1: Disposal of Solid this compound Waste
This procedure is for the disposal of expired or unused solid this compound.
-
Containment: Ensure the solid waste is in a sealed, clearly labeled container. If the original container is compromised, transfer the material to a new, suitable container.
-
Labeling: Clearly label the container as "Non-hazardous waste: this compound" or as required by your institution's waste management policy.
-
Collection: Place the sealed container into a designated area for non-hazardous solid chemical waste pickup.
-
Final Disposal: Some guidelines suggest that for non-hazardous materials, disposal in the regular trash may be permissible.[9][10] However, it is crucial to consult and adhere to your institution's specific waste disposal policies.
Method 2: Disposal of Aqueous Solutions of this compound
This protocol is for the disposal of dilute, non-hazardous aqueous solutions containing this compound.
-
Verification: Confirm that the solution does not contain any other hazardous materials. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5][7]
-
Dilution: While some sources suggest that disposal via the sanitary sewer may be acceptable in compliance with local regulations, it is best practice to ensure the solution is well-diluted.[8][11]
-
Sanitary Sewer Disposal:
-
Turn on the cold water to a steady flow.
-
Slowly pour the aqueous solution down the drain.
-
Continue to flush the drain with a copious amount of water for several minutes to ensure thorough dilution within the sewer system.[10]
-
-
Log Entry: If required by your laboratory's standard operating procedures, record the disposal in the chemical waste log.
Method 3: Handling Spills and Contaminated Materials
In the event of a spill, the following cleanup and disposal procedure should be followed.
-
Personal Protection: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment and Cleanup:
-
Disposal of Contaminated Materials: All materials used for cleanup (e.g., absorbent pads, gloves, pipette tips) that are not grossly contaminated can typically be placed in a sealed bag and disposed of in the regular laboratory trash.[10] For significant contamination, these materials should be treated as chemical waste.
-
Decontamination: Clean the spill area thoroughly.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: The information provided is a general guide. Always consult your institution's specific safety and waste disposal protocols, as well as local, regional, and national regulations, to ensure full compliance.[7]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.ca [fishersci.ca]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. signalchemdx.com [signalchemdx.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling NADPH tetrasodium salt
Safe Handling and Disposal of NADPH Tetrasodium Salt
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling NADPH (Nicotinamide Adenine Dinucleotide Phosphate, Reduced) tetrasodium salt. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and use, and compliant disposal methods to ensure laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an off-white to light yellow powder.[1] While some safety data sheets (SDS) indicate that the substance does not meet the criteria for hazard classification[2][3], others advise caution, stating it may cause eye, skin, and respiratory tract irritation and may be harmful if swallowed or inhaled.[1][4][5] The toxicological properties have not been fully investigated.[1][5] It is also known to be sensitive to light.[1][5][6]
Given the potential for irritation, the following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5][7][8]
-
Skin Protection:
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] Ensure adequate ventilation, such as working in a chemical fume hood, to control dust.[2][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference in experimental planning.
| Parameter | Value | Source(s) |
| Molecular Weight | 833.35 g/mol | [9] |
| Appearance | Off-white to light yellow powder | [1][5] |
| Solubility in Water | 35 mg/mL to 100 mg/mL | [9][10] |
| Recommended Storage (Solid) | -20°C, protected from light and moisture | [5][6][9] |
| Recommended Storage (Stock Solution) | -20°C (short-term) to -80°C (long-term) | [9] |
| Optimal pH for Stability | Slightly alkaline (pH 8) | [9] |
Operational Plan: From Receipt to Use
Follow these step-by-step procedures for the safe handling and preparation of this compound solutions.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
The storage area should be dry and protected from direct sunlight, as the compound is light-sensitive.[1][5][6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][8]
Preparation of Stock Solution (10 mM Example)
This protocol outlines the preparation of a 10 mM stock solution, a common concentration for various biochemical assays.[9]
Materials:
-
This compound powder
-
10 mM Tris-HCl buffer, pH 8.0
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.[9]
-
Weighing: In a chemical fume hood or ventilated enclosure to control dust, accurately weigh the required amount of the powder. To prepare 1 mL of a 10 mM stock solution, weigh 8.33 mg of this compound.[9]
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of 10 mM Tris-HCl buffer (pH 8.0) to achieve the final 10 mM concentration (e.g., 1 mL of buffer for 8.33 mg of powder).[9]
-
Mixing: Gently vortex the tube until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to two months) or at -80°C for long-term storage.[9][11]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[1][5]
-
Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek medical attention.[4][5]
Spill Response
-
Minor Spill: For small amounts of powder, avoid generating dust.[5] Wear full PPE, including respiratory protection. Vacuum or carefully sweep up the material and place it into a suitable, labeled container for disposal.[5]
-
Major Spill: Evacuate the area and prevent entry. Notify your institution's environmental health and safety department immediately.[12]
Disposal Plan
All waste containing this compound must be handled as chemical waste.
-
Waste Collection:
-
Solid Waste: Collect unused powder, contaminated weighing paper, and other contaminated disposable lab supplies (e.g., pipette tips, tubes) in a clearly labeled, sealed container.
-
Liquid Waste: Collect unused solutions or reaction mixtures containing this compound in a separate, compatible, and clearly labeled waste container. Do not empty into drains.[5][8]
-
-
Labeling: Label waste containers clearly as "Hazardous Waste" and list the chemical contents, including "this compound."
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and protected from incompatible materials.
-
Final Disposal: Dispose of the waste through your institution's licensed hazardous waste management service. All disposal activities must be in accordance with federal, state, and local regulations.[5] Contaminated packaging should also be disposed of as unused product.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.ca [fishersci.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | electron donor | TargetMol [targetmol.com]
- 11. NADPH, Tetrasodium Salt - CAS 2646-71-1 - Calbiochem | 481973 [merckmillipore.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
